molecular formula C13H10ClN3O2S B1419081 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 479633-63-1

4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1419081
CAS No.: 479633-63-1
M. Wt: 307.76 g/mol
InChI Key: BTOJSYRZQZOMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C13H10ClN3O2S and its molecular weight is 307.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOJSYRZQZOMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657957
Record name 4-Chloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479633-63-1
Record name 4-Chloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a pivotal intermediate in contemporary medicinal chemistry. We will delve into its synthesis, elucidating the rationale behind procedural choices, explore its key physicochemical properties, and discuss its reactivity, which is fundamental to its application in the development of targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Strategic Importance in Medicinal Chemistry

This compound is a derivative of the 7-deazapurine scaffold, a privileged structure in drug design. Its primary significance lies in its role as a key building block for the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib[1]. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions while providing advantageous solubility and crystallinity characteristics. The chlorine atom at the 4-position of the pyrimidine ring is the key reactive site, primed for nucleophilic substitution, allowing for the facile introduction of various functionalities to build a diverse library of pharmacologically active molecules[2].

Synthesis Pathway and Mechanistic Insights

The most direct and widely adopted synthesis of this compound involves the protection of the N7-nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a tosyl group.

Precursor Synthesis: A Brief Overview

The starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is itself a crucial intermediate. It is typically synthesized from 7H-pyrrolo[2,3-d]pyrimidin-4-ol through a chlorination reaction, often employing reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[3]. Efficient, high-yield methods for producing this precursor are critical for the overall economic viability of synthesizing its derivatives[3][4].

Core Synthesis: Tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The conversion to the title compound is a tosylation reaction. The pyrrolic nitrogen of the starting material acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).

Reaction Scheme: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + p-toluenesulfonyl chloride → this compound + HCl

This reaction requires a base to neutralize the hydrochloric acid byproduct, thereby driving the equilibrium towards the product.

G cluster_0 Synthesis Workflow start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine process Tosylation Reaction (0°C to Room Temp) start->process reagents Reagents: - p-Toluenesulfonyl Chloride (TsCl) - Base (e.g., Triethylamine) - Catalyst (e.g., DMAP) - Solvent (e.g., Dichloromethane) reagents->process workup Aqueous Workup (Washing) process->workup product 4-Chloro-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine workup->product

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methodologies[1].

  • Vessel Preparation: To a suitable reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and a solvent such as dichloromethane (DCM) (approx. 20 volumes).

  • Reagent Addition: Stir the mixture at room temperature until all solids are dissolved. Sequentially add triethylamine (TEA) (approx. 3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (approx. 0.1 eq).

  • Tosyl Chloride Addition: Cool the reaction mixture to 0°C using an ice bath. Add a solution of p-toluenesulfonyl chloride (TsCl) (approx. 1.05 eq) in dichloromethane dropwise, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, quench the reaction by washing the organic layer sequentially with water (3 x 8 volumes).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid, this compound, is often of high purity (yields can be as high as 97.7%) and may be used directly in the next step or further purified by recrystallization if necessary[1].

Causality Behind Experimental Choices
  • Solvent (DCM): Dichloromethane is an excellent choice due to its ability to dissolve the starting material and reagents, its relatively low boiling point for easy removal, and its inertness under the reaction conditions.

  • Base (Triethylamine): TEA is a non-nucleophilic organic base that effectively scavenges the HCl generated during the reaction. Its use prevents the protonation of the pyrrole nitrogen, ensuring it remains nucleophilic enough to react with TsCl.

  • Catalyst (DMAP): DMAP is a hyper-nucleophilic acylation catalyst. It reacts with TsCl to form a highly reactive tosyl-pyridinium intermediate, which is then more readily attacked by the pyrrole nitrogen, significantly accelerating the rate of tosylation.

Quantitative Synthesis Data
ParameterValue/ConditionSource
Starting Material4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[1]
Key Reagentsp-Toluenesulfonyl chloride, Triethylamine, DMAP[1]
SolventDichloromethane[1]
Temperature0°C to Room Temperature[1]
Reaction Time30 minutes post-addition[1]
Reported Yield~97.7%[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in subsequent synthetic steps.

Property Summary
PropertyValueSource(s)
Molecular Formula C₁₃H₁₀ClN₃O₂S[5][6][7]
Molecular Weight 307.76 g/mol [5][6][8]
Appearance Solid[5]
IUPAC Name 4-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine[8]
CAS Number 479633-63-1[1][9]
Storage 2-8°C Refrigerator[9]
Spectroscopic Data

Full spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through chemical suppliers and databases, which are essential for structure confirmation and purity assessment[10].

Chemical Reactivity and Applications in Drug Synthesis

The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the two nitrogen atoms and the attached tosyl group. This electronic profile makes the chlorine atom at the C4 position an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

This reactivity is the cornerstone of its use in drug synthesis. It allows for the strategic introduction of various nucleophiles, most commonly amines, to build the desired pharmacophore. This reaction is central to the synthesis of Tofacitinib and other kinase inhibitors[1][11].

Caption: Generalized SNAr reaction at the C4 position.

Safety and Handling

According to safety data, this compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin, eye, or respiratory irritation[5][12]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place, with recommended storage at 2-8°C[9].

Conclusion

This compound is a high-value intermediate whose importance is firmly established in the synthesis of modern pharmaceuticals. Its preparation via a high-yielding tosylation is efficient and well-documented. The compound's key feature—a reactive C4-chloro group activated for nucleophilic substitution—provides a reliable and versatile handle for medicinal chemists to construct complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for any scientist working in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Key Pharmaceutical Intermediate

4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal and organic chemistry. Its rigid, bicyclic structure, featuring a fused pyrrole and pyrimidine ring system, makes it a valuable scaffold for the synthesis of various biologically active molecules. This is particularly true in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of numerous diseases, including cancer and autoimmune disorders. The primary application of this compound lies in its role as a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, offering insights crucial for its handling, characterization, and application in research and development.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise chemical identity and structure. The tosyl group (p-toluenesulfonyl) serves as a protecting group for the pyrrole nitrogen, enhancing the stability and modulating the reactivity of the molecule during subsequent synthetic steps.

HPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm filter C->D E Inject into HPLC System D->E F Isocratic or Gradient Elution (Mobile Phase: e.g., ACN/Buffer) E->F G UV Detection (e.g., at 254 nm) F->G H Integrate Chromatograms G->H I Calculate Area % of Main Peak H->I J Compare Retention Times H->J Synthesis_Workflow Reactant1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Reaction Reaction at 0 °C to Room Temp. Reactant1->Reaction Reactant2 p-Toluenesulfonyl Chloride Reactant2->Reaction Base Triethylamine, DMAP Base->Reaction Solvent Dichloromethane Solvent->Reaction Workup Aqueous Wash Reaction->Workup Isolation Drying under Reduced Pressure Workup->Isolation Product This compound Isolation->Product

References

The Strategic Synthesis and Application of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Cornerstone in Tofacitinib Production

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a critical intermediate in the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor. We delve into the strategic importance of this molecule, detailing its synthesis, the rationale behind the synthetic methodology, and its pivotal role in the construction of the final active pharmaceutical ingredient (API). This document serves as a resource for researchers and process chemists, offering detailed experimental protocols, mechanistic insights, and a discussion of the analytical characterization of this key intermediate.

Introduction: The Significance of Tofacitinib and its Pyrrolo[2,3-d]pyrimidine Core

Tofacitinib (marketed as Xeljanz®) represents a significant advancement in the treatment of autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] Its therapeutic effect stems from the inhibition of Janus kinases (JAKs), intracellular enzymes that are crucial for signaling pathways of numerous cytokines involved in immune response and inflammation.[2] The core chemical scaffold of Tofacitinib is a 7H-pyrrolo[2,3-d]pyrimidine ring, a deazapurine analog, which serves as the "hinge-binding" moiety of the drug.[3]

The efficient construction of this core and its subsequent elaboration is a key challenge in the commercial synthesis of Tofacitinib. The intermediate, this compound ( 3 ), has emerged as a cornerstone of many synthetic routes. Its strategic design, incorporating a chloro leaving group and a tosyl protecting group, facilitates a crucial nucleophilic aromatic substitution (SNAr) reaction, which is a pivotal step in assembling the final drug molecule.[3] This guide will illuminate the chemistry that makes this intermediate indispensable.

The Tofacitinib Synthetic Landscape: A Strategic Overview

The synthesis of Tofacitinib can be conceptually dissected into the preparation of two key fragments: the chiral piperidine side chain and the pyrrolo[2,3-d]pyrimidine core. The convergence of these two fragments is a critical juncture in the overall synthesis.

The diagram below illustrates a common retrosynthetic approach, highlighting the central role of our target intermediate, this compound ( 3 ).

Tofacitinib_Synthesis_Overview Tofacitinib Tofacitinib Intermediate_Coupled N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N- methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Tofacitinib->Intermediate_Coupled Deprotection & Acylation Intermediate_3 4-Chloro-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine (3) Intermediate_Coupled->Intermediate_3 SNAr Coupling Piperidine (3R,4R)-1-benzyl-N,4- dimethylpiperidin-3-amine Intermediate_Coupled->Piperidine SNAr Coupling Intermediate_2 4-Chloro-7H- pyrrolo[2,3-d]pyrimidine (2) Intermediate_3->Intermediate_2 Tosylation Intermediate_1 4-Hydroxy-7H- pyrrolo[2,3-d]pyrimidine (1) Intermediate_2->Intermediate_1 Chlorination

Caption: Retrosynthetic analysis of Tofacitinib.

Synthesis of the Key Intermediate: A Multi-Step Approach

The preparation of this compound ( 3 ) is typically a two-step process starting from the corresponding 4-hydroxy precursor ( 1 ).

Step 1: Chlorination of 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine (1)

The initial step involves the conversion of the hydroxyl group (or its keto tautomer) at the C4 position of the pyrimidine ring into a more reactive chloro leaving group. This is a standard transformation for heteroaromatic systems.

Reaction:

  • 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine ( 1 ) → 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine ( 2 )

Causality Behind Experimental Choices:

  • Reagent: Phosphorus oxychloride (POCl₃) is a powerful and commonly used chlorinating agent for converting hydroxyl groups on heteroaromatic rings to chlorides.[4]

  • Solvent: Toluene is often used as a solvent to facilitate the reaction at elevated temperatures.[4]

  • Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is added to neutralize the HCl generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product.[4]

  • Work-up: The work-up procedure is critical. The product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is sensitive to hydrolysis and can revert to the starting material in the presence of water and acid.[4] Therefore, excess POCl₃ is typically removed by distillation before a careful quench with ice water. Neutralization is performed with a mild base like sodium bicarbonate to avoid product degradation.[4]

Detailed Experimental Protocol:

  • To a dry reaction vessel, add 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine ( 1 ) (1 equivalent) and toluene.

  • Add phosphorus oxychloride (POCl₃, approx. 3 equivalents).

  • Cool the mixture to 0°C and slowly add N,N-diisopropylethylamine (DIPEA, approx. 1.5 equivalents) portion-wise, maintaining the temperature below 10°C.[4]

  • After the addition is complete, warm the reaction mixture to 50-80°C and stir until TLC indicates complete consumption of the starting material.[4][5]

  • Cool the mixture and carefully remove excess POCl₃ under reduced pressure.

  • Slowly pour the concentrated reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.[4]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine ( 2 ).

  • The crude product can be purified by recrystallization from toluene to achieve high purity.[5]

Step 2: Tosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (2)

The second step involves the protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group. This serves a dual purpose: it protects the N-H group from participating in side reactions and, more importantly, the electron-withdrawing nature of the tosyl group activates the C4 position towards nucleophilic attack in the subsequent SNAr step.

Reaction:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine ( 2 ) → this compound ( 3 )

Causality Behind Experimental Choices:

  • Reagent: p-Toluenesulfonyl chloride (TsCl) is the standard reagent for introducing the tosyl protecting group.

  • Base: A combination of bases is often employed. Triethylamine (TEA) acts as a stoichiometric base to scavenge the HCl byproduct.[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is used in catalytic amounts. It acts as a nucleophilic catalyst, reacting with TsCl to form a highly reactive tosyl-pyridinium intermediate, which is then more readily attacked by the pyrrole nitrogen. This significantly accelerates the reaction.

  • Solvent: Dichloromethane (DCM) is a common aprotic solvent for this type of reaction.[1] Some procedures also utilize a biphasic system with water and a phase-transfer catalyst.[6]

  • Temperature: The reaction is typically initiated at a low temperature (0°C) during the addition of TsCl to control the exothermic reaction and then allowed to warm to room temperature.[1]

Detailed Experimental Protocol:

  • Charge 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine ( 2 ) (1 equivalent) and dichloromethane (DCM) into a dry reaction vessel.[1]

  • Add triethylamine (TEA, approx. 3 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, approx. 0.1 equivalents).[1]

  • Cool the mixture to 0°C and add a solution of p-toluenesulfonyl chloride (TsCl, approx. 1.05 equivalents) in DCM dropwise.[1]

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC until completion.[1]

  • Wash the reaction mixture sequentially with water to remove triethylammonium hydrochloride and excess reagents.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound ( 3 ) as a solid.[1]

Analytical Characterization and Data

The identity and purity of this compound are confirmed using standard analytical techniques.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀ClN₃O₂S[7]
Molecular Weight 307.76 g/mol [7]
Appearance Solid / Crystalline Powder
Melting Point 145.0 to 149.0 °C[8]
¹H NMR Expected signals for tosyl (aromatic AA'BB' system ~7.3-8.0 ppm, methyl singlet ~2.4 ppm) and pyrrolopyrimidine protons. Analogous 7-benzyl derivative shows pyrrole protons at δ 7.33 (d) and 6.66 (d) and pyrimidine proton at δ 8.72 (s).[9]Inferred from[9]
¹³C NMR Expected signals for all 13 unique carbon atoms. Analogous 7-benzyl derivative shows key signals at δ 151.0, 149.7, 145.1 for the pyrimidine ring and δ 130.2, 100.5 for the pyrrole ring.[9]Inferred from[9]
Purity (HPLC) >99%[6]
Yield 94-98%[1][6]

The Pivotal Role in Tofacitinib Assembly: The SNAr Reaction

The primary purpose of synthesizing this compound ( 3 ) is for its use in a crucial nucleophilic aromatic substitution (SNAr) reaction. In this step, the chloro group at the C4 position is displaced by the secondary amine of the chiral piperidine side chain.

SNAr_Mechanism cluster_0 S-N-Ar Coupling Step cluster_1 Role of Tosyl Group Reactants Intermediate (3) + Chiral Piperidine Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Coupled Product Meisenheimer->Product Loss of Cl⁻ Activation Electron-withdrawing nature of the tosyl group activates the ring towards nucleophilic attack.

Caption: Key S-N-Ar coupling reaction in Tofacitinib synthesis.

The electron-withdrawing tosyl group is essential for this reaction's success. It significantly reduces the electron density of the pyrimidine ring, making the C4 carbon more electrophilic and susceptible to attack by the amine nucleophile. Without the tosyl group, this reaction is reported to be very slow and low-yielding.

Conclusion: A Masterclass in Strategic Synthesis

This compound is more than just an intermediate; it is a testament to strategic molecular design in pharmaceutical process chemistry. Its synthesis, while requiring careful control of reaction conditions, is robust and high-yielding. The incorporation of the tosyl group is a critical decision that both protects a reactive site and activates the molecule for the key fragment-coupling reaction. Understanding the synthesis, function, and handling of this intermediate is fundamental for any scientist or researcher involved in the development and manufacturing of Tofacitinib and related JAK inhibitors.

References

reactivity of the 4-chloro position on the pyrrolo[2,3-d]pyrimidine core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the 4-Chloro Position on the Pyrrolo[2,3-d]pyrimidine Core

Introduction: The Privileged 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the native purine bases allows it to interact with a wide array of biological targets, most notably protein kinases.[1][2] This has led to its incorporation into numerous clinically significant therapeutics, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, which are used to treat autoimmune diseases and myelofibrosis, respectively.[3][4][5]

The synthetic value and biological importance of this scaffold are critically dependent on the functionalization of its core structure. Among the various positions on the ring system, the C4 position offers a prime handle for molecular elaboration. The introduction of a chlorine atom at this position, creating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, transforms the scaffold into a versatile and highly reactive intermediate, poised for diversification.[6][7] This guide provides a detailed exploration of the chemical principles governing the reactivity of this key position, with a focus on the mechanistic underpinnings and practical applications relevant to drug discovery professionals.

Electronic Landscape and the Basis of Reactivity

The reactivity of the 4-chloro position is a direct consequence of the electronic nature of the fused heterocyclic system. The pyrimidine ring is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms.[7][8] These nitrogens exert a strong electron-withdrawing inductive effect, which significantly lowers the electron density across the ring carbons.

This effect is most pronounced at the C2, C4, and C6 positions. The chlorine atom at C4 further enhances the electrophilicity of this carbon, making it highly susceptible to attack by nucleophiles.[7] This electronic arrangement is the fundamental driver for the two major classes of reactions observed at this position: Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

G cluster_0 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_1 Electronic Effects Core Core D Enhanced electrophilicity at C4 Core->D  Reactivity Governed By A Two N atoms in pyrimidine ring B Electron-withdrawing inductive effect A->B C π-deficient pyrimidine ring B->C C->D E Chlorine atom at C4 E->D

Figure 1: Factors influencing the reactivity of the C4 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prevalent transformation at the 4-chloro position is the Nucleophilic Aromatic Substitution (SNAr) reaction.[4][7] This pathway allows for the direct displacement of the chloride with a wide variety of nucleophiles, including amines, thiols, and alkoxides, providing a robust method for scaffold diversification.[7]

The Addition-Elimination Mechanism

Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr reaction proceeds via a two-step addition-elimination mechanism.[9][10]

  • Addition: The nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the electron-withdrawing nitrogen atoms of the pyrimidine ring.[11]

  • Elimination: The aromaticity is restored in a rapid second step, where the chloride ion is expelled as the leaving group, yielding the substituted product.

SNAr_Mechanism Start 4-Chloro-pyrrolo[2,3-d]pyrimidine + Nucleophile (Nu⁻) TS1 Transition State 1 Start->TS1 Step 1: Addition (Slow) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Step 2: Elimination (Fast) Product 4-Substituted Product + Cl⁻ TS2->Product

Figure 2: The general mechanism for SNAr at the C4 position.

Key Factors Influencing SNAr Reactivity
  • Nucleophile Strength: The rate of reaction is highly dependent on the nature of the nucleophile. Stronger nucleophiles, such as primary and secondary amines, react readily. Weaker nucleophiles, like anilines, often require harsher conditions or acid catalysis to proceed efficiently.[12][13]

  • Solvent: Polar aprotic solvents like DMSO and DMF are often used as they can solvate the cation without strongly interacting with the nucleophile.[7] However, recent studies have shown that water can be an excellent medium for certain aminations, particularly acid-promoted reactions with anilines, offering significant environmental and cost benefits.[13][14]

  • Temperature: As with most reactions, increasing the temperature generally increases the reaction rate. Reactions with less reactive nucleophiles may require heating to reflux to achieve full conversion.

  • Catalysis: For weakly nucleophilic amines like anilines, acid catalysis is often employed. A sub-stoichiometric amount of a strong acid (e.g., HCl) protonates the pyrimidine ring, further increasing its electrophilicity and accelerating the rate of nucleophilic attack. However, care must be taken, as excess acid can protonate the aniline nucleophile, rendering it inactive, and can promote competing solvolysis of the starting material.[12][13]

Data Focus: Acid-Catalyzed Amination with Anilines

The amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines in water provides an excellent case study. The reaction's success is closely tied to the electronic properties and steric bulk of the aniline nucleophile.

EntryAniline SubstituentAniline pKaIsolated Yield (%)ConditionsReference
14-OCH₃5.3940.1 eq. HCl, H₂O, 80 °C, 6h[14]
24-CH₃5.1910.1 eq. HCl, H₂O, 80 °C, 6h[14]
3H4.6890.1 eq. HCl, H₂O, 80 °C, 6h[14]
44-Cl4.0900.1 eq. HCl, H₂O, 80 °C, 6h[14]
53-Cl3.5870.1 eq. HCl, H₂O, 80 °C, 6h[14]
64-CF₃1.0800.1 eq. HCl, H₂O, 80 °C, 6h[14]
72-Cl2.7640.1 eq. HCl, H₂O, 80 °C, 24h[14]
82-I2.6550.1 eq. HCl, H₂O, 80 °C, 24h[14]

Analysis: The data clearly shows that meta- and para-substituted anilines with a pKa range of 1.0 to 5.3 are excellent nucleophiles under these conditions.[14] Steric hindrance from ortho-substituents (Entries 7 & 8) significantly slows the reaction and reduces the yield.[13]

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and certain carbon-nitrogen bonds that are inaccessible via SNAr, palladium-catalyzed cross-coupling reactions are the methods of choice.[2][15] These reactions have revolutionized modern organic synthesis and are indispensable in drug development.[16]

Suzuki-Miyaura Coupling

The Suzuki coupling is a powerful method for forming C-C bonds by reacting the 4-chloro-pyrrolo[2,3-d]pyrimidine with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base.[6][17] This reaction is widely used to introduce aryl and heteroaryl substituents. The regioselectivity is generally high, with the reaction occurring exclusively at the more reactive C4 position when a di-chloro substituted starting material is used under controlled conditions.[2]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Cl) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R_Complex Ar-Pd(II)L₂(R) Transmetal->PdII_R_Complex RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product ArCl Pyrrolo-Cl (Starting Material) ArCl->OxAdd Boronic R-B(OH)₂ + Base (Boronic Acid) Boronic->Transmetal

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

While SNAr is effective for many amines, the Buchwald-Hartwig amination provides a complementary and often milder method for forming C-N bonds.[16][18] This reaction couples the 4-chloro intermediate with an amine using a palladium catalyst, a suitable phosphine ligand, and a base. Its development significantly expanded the scope of accessible aryl amine structures.[16]

Other Cross-Coupling Reactions
  • Stille Coupling: Utilizes organotin reagents.

  • Sonogashira Coupling: Used for introducing alkyne functionalities.

The choice of reaction depends on the desired substituent and the functional group tolerance required.[2][15]

The Role of the N7-Position: Protection Strategies

The pyrrole nitrogen (N7) possesses an acidic proton (N-H). In many reactions, particularly those involving strong bases or organometallic reagents, this proton can interfere with the desired chemistry at the C4 position. To circumvent this, the N7 position is often protected with a suitable protecting group.

A common strategy involves the use of a tosyl (Ts) group, creating 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[3] This protected intermediate is a cornerstone in the synthesis of Tofacitinib.[3] The tosyl group is stable to many reaction conditions used to functionalize the C4 position and can be removed later in the synthetic sequence.

Experimental Protocols

The following protocols are representative examples for the functionalization of the 4-chloro-pyrrolo[2,3-d]pyrimidine core.

Protocol 1: SNAr Amination with an Aniline (Acid-Catalyzed)

This protocol is adapted from the procedure described by Anderson et al. for acid-promoted amination in water.[14]

Objective: To synthesize N-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • 4-methoxyaniline (1.1 eq)

  • Hydrochloric acid (1N aqueous solution, 0.1 eq)

  • Deionized Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 500 mg, 3.25 mmol).

  • Add deionized water (e.g., 10 mL).

  • Add 4-methoxyaniline (e.g., 440 mg, 3.58 mmol).

  • Add 1N hydrochloric acid (0.325 mL, 0.325 mmol).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 6 hours).

  • Upon completion, cool the mixture to room temperature.

  • Add ethyl acetate to dissolve the product.

  • Carefully neutralize the mixture with saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure based on standard literature methods for Suzuki couplings on halogenated pyrimidines.[17]

Objective: To synthesize 4-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. (Note: N7-protection may be required for optimal results).

Materials:

  • 4-chloro-7-(tosyl)-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • 3-methoxyphenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Sodium carbonate solution

  • 1,4-Dioxane

  • Toluene

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add 4-chloro-7-(tosyl)-pyrrolo[2,3-d]pyrimidine (e.g., 1.0 g, 3.25 mmol), 3-methoxyphenylboronic acid (e.g., 741 mg, 4.88 mmol), and Pd(PPh₃)₄ (e.g., 188 mg, 0.16 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvents: 1,4-dioxane (e.g., 15 mL) and toluene (e.g., 5 mL).

  • Add degassed 2M sodium carbonate solution (e.g., 5 mL).

  • Heat the reaction mixture to 90 °C and stir under the inert atmosphere.

  • Monitor the reaction by TLC or LC-MS (typically complete in 12-18 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the coupled product.

  • (Optional) The tosyl protecting group can be removed under basic conditions (e.g., NaOH in MeOH/H₂O) to yield the N7-H product.

Conclusion

The 4-chloro position of the pyrrolo[2,3-d]pyrimidine core is a highly strategic and reactive handle for synthetic diversification. Its electrophilic character, driven by the inherent π-deficiency of the pyrimidine ring, facilitates robust and predictable transformations. A thorough understanding of the mechanisms of Nucleophilic Aromatic Substitution and palladium-catalyzed cross-coupling reactions allows medicinal chemists to rationally design and execute synthetic routes to novel analogues. By carefully selecting nucleophiles, catalysts, and reaction conditions, and by employing appropriate protection strategies for the N7 position, researchers can effectively leverage the reactivity of this position to build molecular complexity and develop next-generation therapeutics.

References

A Technical Guide to the Strategic Application of the Tosyl Protecting Group in Pyrrolo[2,3-d]pyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged core structure in modern medicinal chemistry, forming the foundation of numerous targeted therapeutics, most notably Janus kinase (JAK) inhibitors like Tofacitinib.[1][2] The synthesis of complex, substituted derivatives of this heterocycle necessitates a robust and strategic approach to manage the reactivity of its multiple nitrogen centers.[3] This technical guide provides an in-depth analysis of the p-toluenesulfonyl (tosyl) group's pivotal role in this context. We will explore the rationale for its use, detailed protocols for its installation and removal, and its profound influence on the reactivity and synthetic utility of pyrrolo[2,3-d]pyrimidine intermediates.

The Pyrrole Nitrogen Challenge: Why Protection is Essential

The pyrrolo[2,3-d]pyrimidine ring system contains nitrogen atoms in both the pyrimidine and pyrrole moieties. The N7-H of the pyrrole ring is nucleophilic and acidic, presenting a site for unwanted side reactions during subsequent functionalization steps intended for other positions on the scaffold. To achieve regioselective synthesis and avoid complex purification challenges, the protection of this nitrogen is not merely advantageous but often synthetically essential.[4]

The ideal protecting group for the N7 position must satisfy several criteria:

  • Ease of Installation: It should be introduced in high yield under mild conditions.

  • Robustness: It must be stable to a wide range of reaction conditions (e.g., nucleophilic substitution, cross-coupling, acidic and basic environments) planned for other parts of the molecule.[5]

  • Reactivity Modulation: It should predictably alter the electronic nature of the heterocyclic core to facilitate desired transformations.

  • Clean Removal: It must be cleavable under conditions that do not compromise the final, often complex, molecule.

The tosyl group (Ts), an electron-withdrawing sulfonyl group, fulfills these requirements exceptionally well, making it a workhorse in this area of synthetic chemistry.

Installation of the Tosyl Group: A Methodological Overview

The N-tosylation of the pyrrolo[2,3-d]pyrimidine core is typically achieved by reacting the substrate with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base. The choice of base and solvent system is critical for achieving high yields and minimizing side products.

Experimental Protocol: N7-Tosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from established methodologies for protecting the pyrrole nitrogen in azaindole and purine-like systems.[4][6]

Objective: To synthesize 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[7]

Materials:

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a 1:1 mixture of anhydrous DCM and THF, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography or recrystallization to afford the pure 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. A 95% yield has been reported for a similar transformation.[4]

Tosylation_Reaction Pyrrolo Pyrrolo[2,3-d]pyrimidine (Substrate) Reaction Pyrrolo->Reaction TsCl Tosyl Chloride (TsCl) TsCl->Reaction Base Base (e.g., Et3N, DMAP) Base->Reaction ProtectedPyrrolo N7-Tosyl-Pyrrolo[2,3-d]pyrimidine (Protected Intermediate) Reaction->ProtectedPyrrolo

Caption: General workflow for N7-tosylation.

The Strategic Impact of the N7-Tosyl Group on Reactivity

Once installed, the tosyl group is not a passive spectator. Its strong electron-withdrawing nature fundamentally alters the electronic landscape of the pyrrolo[2,3-d]pyrimidine core, which can be leveraged for strategic advantage.

  • Deactivation of the Pyrrole Ring: The tosyl group significantly reduces the electron density of the pyrrole ring, deactivating it towards electrophilic attack. This prevents unwanted reactions at the C5 and C6 positions, thereby directing reactivity elsewhere.

  • Facilitation of Nucleophilic Substitution: By withdrawing electron density, the tosyl group makes the pyrimidine ring more susceptible to nucleophilic aromatic substitution (SNAr). This is crucial in syntheses like that of Tofacitinib, where the chlorine atom at the C4 position of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is displaced by an amine.[1]

  • Enabling Regioselective Metalation: While the tosyl group deactivates against electrophiles, it can facilitate regioselective deprotonation (metalation) at adjacent positions, creating a nucleophilic carbon for subsequent reactions. This is a well-established strategy in the analogous 7-azaindole series for C-H functionalization.[8][9]

The tosyl-protected intermediate, therefore, becomes a versatile platform for building molecular complexity, as demonstrated by its use in preparing LRRK2 inhibitors via Buchwald-Hartwig amination reactions.[4]

Deprotection: Liberating the N7-H

The final step in many synthetic sequences is the removal of the tosyl group. Its inherent stability makes this a non-trivial step that requires carefully chosen conditions to avoid degrading the target molecule.

Methodology Comparison
MethodReagents & ConditionsAdvantagesDisadvantages
Basic Hydrolysis NaOH or KOH in MeOH/H₂O, refluxInexpensive reagents.Harsh conditions can cleave other sensitive groups (e.g., esters).
Reductive Cleavage Mg/MeOH or Sodium Naphthalenide in THFMilder than strong base; effective.[5][10]Requires anhydrous conditions; reagents can be hazardous.
Nucleophilic Cleavage Cesium Carbonate (Cs₂CO₃) in THF/MeOHExtremely mild, high yielding, tolerates many functional groups.[11]Cesium carbonate is more expensive than other bases.

For complex, late-stage intermediates, the cesium carbonate method is often preferred due to its exceptional mildness and high functional group tolerance.[11]

Experimental Protocol: Detosylation using Cesium Carbonate

This protocol is based on a highly effective method developed for N-tosylated indoles and azaindoles.[11]

Objective: To remove the N7-tosyl group from a functionalized pyrrolo[2,3-d]pyrimidine.

Materials:

  • N7-Tosyl-pyrrolo[2,3-d]pyrimidine derivative

  • Cesium Carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate or Dichloromethane

Procedure:

  • Dissolve the N-tosyl substrate (1.0 eq) in a mixture of THF and MeOH (e.g., 2:1 v/v) at ambient temperature.

  • Add cesium carbonate (3.0 eq) to the solution. The mixture will become a suspension.

  • Stir the reaction vigorously at ambient temperature. The reaction time can vary from 30 minutes to 18 hours depending on the substrate's electronic properties. Azaindole-type substrates are reported to deprotect rapidly (0.5-2 hours).[11]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, remove the solvents under reduced pressure.

  • To the resulting residue, add water and stir for 10-15 minutes.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the deprotected pyrrolo[2,3-d]pyrimidine.

Deprotection_Workflow Protected N7-Tosyl Intermediate Reaction Protected->Reaction Reagent Deprotection Reagent (e.g., Cs₂CO₃/MeOH) Reagent->Reaction FinalProduct Deprotected Product Reaction->FinalProduct

Caption: General workflow for N7-detosylation.

Integrated Synthetic Strategy

The use of the tosyl group enables a logical and powerful synthetic workflow for constructing complex pyrrolo[2,3-d]pyrimidines. This multi-stage strategy isolates key transformations, ensuring high yields and predictable outcomes at each step.

Full_Workflow Start Pyrrolo[2,3-d]pyrimidine Core Protect Step 1: N7-Tosylation (Protection) Start->Protect TsCl, Base Intermediate N7-Tosyl Intermediate Protect->Intermediate Functionalize Step 2: Core Functionalization (e.g., SNAr, Cross-Coupling) Intermediate->Functionalize Various Reagents FunctionalizedIntermediate Functionalized N7-Tosyl Intermediate Functionalize->FunctionalizedIntermediate Deprotect Step 3: N7-Detosylation (Deprotection) FunctionalizedIntermediate->Deprotect Cs₂CO₃/MeOH Final Final Product Deprotect->Final

References

Spectroscopic Characterization of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various pharmacologically active molecules, including the Janus kinase (JAK) inhibitor Tofacitinib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide elucidates the structural information derived from each spectroscopic technique, explains the rationale behind the experimental methodologies, and provides detailed protocols for data acquisition.

Introduction: The Significance of a Versatile Scaffold

This compound (Figure 1) is a pivotal building block in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is a recognized "privileged scaffold," appearing in numerous kinase inhibitors and other therapeutic agents. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups, while the tosyl group at the 7-position serves as a robust protecting group for the pyrrole nitrogen. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure during multi-step syntheses.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial

A Comprehensive Technical Guide to 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a critical intermediate in modern pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into its commercial availability, synthesis, chemical properties, and pivotal applications, with a focus on enabling the practical application of this versatile building block in drug discovery and manufacturing.

Introduction: The Significance of a Protected 7-Deazapurine

This compound (CAS No. 479633-63-1) is a protected form of 4-chloro-7-deazapurine.[1] The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore found in a variety of biologically active compounds, particularly kinase inhibitors.[1] The introduction of a tosyl (p-toluenesulfonyl) group at the 7-position of the pyrrole ring serves a crucial dual purpose. Firstly, it acts as a protecting group, preventing unwanted side reactions at the pyrrole nitrogen during subsequent synthetic transformations. Secondly, the electron-withdrawing nature of the tosyl group can modulate the reactivity of the pyrimidine ring, facilitating specific chemical manipulations.

Its primary claim to significance lies in its role as a cornerstone intermediate in the synthesis of Janus kinase (JAK) inhibitors, most notably Tofacitinib, a blockbuster drug for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1][2] The growing therapeutic importance of JAK inhibitors has consequently fueled the demand for a stable and high-quality supply of this key precursor.[3]

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of suppliers, catering to both research and development and bulk manufacturing needs. Purity levels are typically high, often exceeding 98%, to meet the stringent requirements of pharmaceutical synthesis.[1] The compound is generally supplied as a white to off-white powder.

Below is a summary of representative suppliers. It is important to note that availability, pricing, and packaging are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierTypical PurityAvailable Quantities
Sigma-Aldrich AldrichCPRInquire
AK Scientific >98%1g, 5g
American Custom Chemicals Corporation Inquire1g
Apolloscientific Inquire10g
BLDpharm InquireInquire
ChemicalBook ≥98%Gram to Kilogram scale
Home Sunshine Pharma ≥99.00%Inquire
Pharmaffiliates High PurityInquire
Scimplify High QualityInquire
VVR ORGANICS PRIVATE LIMITED InquireInquire

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀ClN₃O₂S[4]
Molecular Weight 307.76 g/mol [4]
Appearance White to off-white powder[5]
Melting Point 145.0 to 149.0 °C[6]
Boiling Point 505.3 °C at 760 mmHg[6]
Density 1.49 g/cm³[5]
Flash Point 259.4 °C[6]
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and DMSO.
CAS Number 479633-63-1[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a well-established process, typically involving the tosylation of the readily available precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

General Synthesis Pathway

The most common synthetic route involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Synthesis_of_4_Chloro_7_tosyl_7H_pyrrolo_2_3_d_pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Product This compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine->Product Reaction p-toluenesulfonyl_chloride p-Toluenesulfonyl Chloride (TsCl) p-toluenesulfonyl_chloride->Product Base Base (e.g., Triethylamine, K₂CO₃) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product Tofacitinib_Synthesis Start 4-Chloro-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine Coupling Nucleophilic Aromatic Substitution Start->Coupling Piperidine (3R,4R)-N,4-dimethyl-1- (phenylmethyl)-3-piperidinamine Piperidine->Coupling Coupled_Product N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl- 7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Coupling->Coupled_Product Detosylation Removal of Tosyl Group Coupled_Product->Detosylation Debenzylation Removal of Benzyl Group Detosylation->Debenzylation Amidation Amidation with Cyanoacetic Acid Derivative Debenzylation->Amidation Tofacitinib Tofacitinib Amidation->Tofacitinib

References

Stability of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone intermediate in the synthesis of numerous clinically significant molecules, most notably Janus kinase (JAK) inhibitors such as Tofacitinib.[1] Its utility stems from the strategic placement of a reactive chloro group for nucleophilic substitution and a tosyl moiety that protects the pyrrole nitrogen, modulating the reactivity of the heterocyclic core. A comprehensive understanding of this molecule's stability under various chemical environments is paramount for optimizing reaction conditions, maximizing yields, preventing impurity formation, and ensuring robust process development. This guide provides an in-depth analysis of the stability of this compound under both acidic and basic conditions, grounded in mechanistic principles and supported by established protocols.

Molecular Architecture and Intrinsic Reactivity

To predict the stability of this compound, we must first dissect its molecular structure and identify the key reactive sites. The molecule's behavior is dictated by the interplay of its three primary components: the pyrrolo[2,3-d]pyrimidine core, the C4-chloro substituent, and the N7-tosyl protecting group.

  • Pyrrolo[2,3-d]pyrimidine Core: This 7-deazapurine scaffold is an electron-deficient heteroaromatic system.[2] The pyrimidine ring, in particular, withdraws electron density, rendering the C4 position highly electrophilic.

  • 4-Chloro Group: Chlorine at the C4 position acts as an excellent leaving group, making this site the primary locus for nucleophilic aromatic substitution (SNAr) reactions.[3][4][5]

  • 7-Tosyl Group: The p-toluenesulfonyl (tosyl) group serves as a robust protecting group for the pyrrole nitrogen.[6] As a strong electron-withdrawing group, it decreases the electron density of the pyrrole ring and prevents unwanted side reactions at the N7 position. However, the N-S bond itself represents a potential point of cleavage under specific, often harsh, conditions.[6]

This combination of features makes the molecule a versatile synthetic building block but also introduces specific vulnerabilities to acidic and basic reagents.

G Figure 1: Key Reactive Sites cluster_0 This compound cluster_1 Analysis of Functional Groups mol mol A C4-Chloro Group (Primary site for SNAr) mol->A Highly Electrophilic B N7-Tosyl Group (Protecting group, potential cleavage site) mol->B Labile under harsh conditions C Electron-Deficient Core (Activates C4 position) mol->C Influences overall reactivity

Figure 1: Key Reactive Sites

Stability Under Acidic Conditions

The primary degradation pathway for this compound in acidic media is not the cleavage of the robust N-tosyl group, but rather the solvolysis (typically hydrolysis) of the C4-chloro substituent.

Mechanism of Acid-Catalyzed Hydrolysis

Studies on the acid-promoted amination of the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that solvolysis is a significant competing reaction that must be carefully controlled.[7][8][9] The mechanism proceeds via activation of the pyrimidine ring through protonation, which further enhances the electrophilicity of the C4 carbon.

  • Protonation: A ring nitrogen (N1 or N3) is protonated, increasing the electron deficiency of the pyrimidine ring.

  • Nucleophilic Attack: A weak nucleophile, such as water or an alcohol solvent, attacks the highly electrophilic C4 position.

  • Elimination: The chloride ion is expelled, and subsequent deprotonation yields the 4-hydroxy (which tautomerizes to the more stable 4-oxo) or 4-alkoxy analogue.

This hydrolysis converts the starting material into 7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one , a common process impurity. While amination reactions are often catalyzed by acid, excessive amounts lead to diminished yields due to this hydrolytic side reaction.[9]

Stability of the N-Tosyl Group

The sulfonamide linkage of the N-tosyl group is generally stable under moderately acidic conditions.[6] Cleavage typically requires strongly acidic conditions (e.g., concentrated H₂SO₄, trifluoromethanesulfonic acid) or reductive methods, which are not commonly encountered during standard synthetic manipulations or workups.[6][10] Therefore, for most practical applications, detosylation is not the primary concern in mild to moderate acidic environments.

G Figure 2: Degradation Pathway in Acidic Media Start 4-Chloro-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine Step1 Protonation of Pyrimidine Ring Start->Step1 + H+ StrongAcid Potential Detosylation (Minor Pathway) Start->StrongAcid Strong Acid (e.g., TFA) Step2 Nucleophilic Attack by H2O at C4 Step1->Step2 End 7-Tosyl-7H-pyrrolo[2,3-d] pyrimidin-4(3H)-one (Hydrolysis Product) Step2->End - HCl

Figure 2: Degradation Pathway in Acidic Media

Stability Under Basic Conditions

In basic media, this compound exhibits two potential degradation pathways: nucleophilic substitution at C4 and, under more forcing conditions, cleavage of the N-tosyl group.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly susceptible to nucleophilic attack, and this reactivity is the basis for its utility in synthesis. In the presence of a base like sodium hydroxide or potassium carbonate, the hydroxide ion (OH⁻) acts as the nucleophile.

  • Nucleophilic Attack: The hydroxide ion attacks the electron-deficient C4 carbon.

  • Intermediate Formation: A negatively charged intermediate (a Meisenheimer-like complex) is formed.

  • Chloride Expulsion: The stable chloride ion is eliminated, restoring aromaticity and yielding the 4-hydroxy product, 7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one .

This reaction is generally rapid and is the predominant degradation pathway in aqueous basic solutions. The synthesis of the title compound itself often employs mild organic bases like triethylamine, indicating its stability under these specific conditions during its formation.[1] However, stronger inorganic bases will readily promote hydrolysis.[3][11]

Cleavage of the N-Tosyl Group

The N-tosyl group can be cleaved under basic conditions.[6] Reagents like potassium hydroxide in an appropriate solvent can facilitate this deprotection.[12] This reaction is typically slower than C4-substitution and may require elevated temperatures or prolonged reaction times. The product of this cleavage would be 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .[3] If both hydrolysis and detosylation occur, the final product would be 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

G Figure 3: Degradation Pathways in Basic Media cluster_0 Major Pathway (Fast) cluster_1 Minor Pathway (Slow/Harsh Conditions) Start 4-Chloro-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine Step1_Major SNAr Attack by OH- at C4 Start->Step1_Major Step1_Minor Base-Mediated N-S Bond Cleavage Start->Step1_Minor End_Major 7-Tosyl-7H-pyrrolo[2,3-d] pyrimidin-4(3H)-one Step1_Major->End_Major End_Minor 4-Chloro-7H- pyrrolo[2,3-d]pyrimidine Step1_Minor->End_Minor

Figure 3: Degradation Pathways in Basic Media

Summary of Stability and Recommendations

The stability of this compound is a critical factor in its handling, storage, and use in synthesis. The following table summarizes its expected stability under various conditions.

ConditionReagent ExamplePrimary Degradation PathwayRelative RateProduct(s)
Neutral H₂O, pH 7NegligibleVery Slow(Stable)
Mild Acid 0.1 M HCl, Acetic AcidC4-HydrolysisModerate7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
Strong Acid Conc. H₂SO₄, TFAC4-Hydrolysis & DetosylationFastMixture, including detosylated species
Mild Base NaHCO₃, Et₃NC4-Hydrolysis (slow)Slow7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
Strong Base 1 M NaOH, KOHC4-HydrolysisVery Fast7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
Strong Base KOH, heatC4-Hydrolysis & DetosylationFastMixture, including 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Practical Recommendations for Researchers:
  • Storage: Store the compound in a tightly sealed container in a cool, dry environment, away from moisture and acidic or basic vapors to prevent slow degradation over time.[3][5]

  • Aqueous Workups: When performing reactions, minimize exposure to strongly acidic or basic aqueous solutions during workup unless a transformation (hydrolysis or deprotection) is intended. Neutralize reaction mixtures carefully, preferably with weak bases like sodium bicarbonate.[11]

  • Reaction pH Control: For reactions where the C4-chloro and N7-tosyl groups must remain intact, maintain the reaction medium as close to neutral as possible. If an acid or base is required, use the mildest possible reagent and the minimum effective concentration.

  • Chromatography: Use neutral or slightly acidic/basic modifiers for chromatography (e.g., triethylamine or acetic acid in small amounts) based on the stability of other functional groups in the molecule. Avoid prolonged exposure on silica gel, which can be acidic.

Experimental Protocol: HPLC-Based Stability Assessment

To quantitatively assess the stability of this compound, a time-course study using High-Performance Liquid Chromatography (HPLC) is the standard approach.

Objective

To determine the rate of degradation of the title compound at various pH values at a controlled temperature.

Materials
  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1.0 M)

  • Sodium hydroxide (1.0 M)

  • Phosphate buffer solutions (pH 4, 7, 9)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector (e.g., monitoring at 254 nm) and a C18 column

Procedure
  • Stock Solution Preparation: Accurately weigh ~10 mg of the compound and dissolve it in acetonitrile in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.

  • Reaction Setup: For each condition (e.g., 0.1 M HCl, pH 7 buffer, 0.1 M NaOH), pipette 5 mL of the aqueous medium into a sealed vial. Add 50 µL of the stock solution to each vial to achieve a starting concentration of ~10 µg/mL.

  • Incubation: Place the vials in a water bath or incubator set to a controlled temperature (e.g., 40 °C).

  • Time-Point Sampling: At designated time points (t = 0, 1, 2, 4, 8, 24 hours), withdraw a 200 µL aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot by adding it to a vial containing an appropriate quenching agent (e.g., for an acidic sample, add an equivalent of base; for a basic sample, add an equivalent of acid) to stop the degradation.

  • HPLC Analysis: Inject a standard volume (e.g., 10 µL) of each quenched sample onto the HPLC system. Use an appropriate gradient method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from any degradants.

  • Data Processing: Record the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample.

G Figure 4: Experimental Workflow for Stability Study A Prepare 1 mg/mL Stock Solution in ACN B Incubate Aliquots in Test Media (Acid, Base, Buffer) A->B C Sample at Time Points (0, 1, 2, 4, 8, 24h) B->C D Quench Sample (Neutralize) C->D E Analyze by HPLC D->E F Quantify % Parent Compound Remaining E->F

Figure 4: Experimental Workflow for Stability Study

References

A Technical Guide to the Solubility of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologically active molecules.[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of determining and understanding the solubility of this compound in common organic solvents.

Introduction: The Significance of Solubility in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of targeted therapies, including Janus kinase (JAK) inhibitors like Tofacitinib.[1] Its chemical structure, featuring a pyrrolo[2,3-d]pyrimidine core, makes it a valuable intermediate for creating a diverse range of pharmaceutical agents.[2] Understanding the solubility of this compound is paramount for optimizing reaction conditions, improving yield and purity, and developing robust manufacturing processes. This guide provides a framework for assessing its solubility, even in the absence of extensive published quantitative data.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. This compound is a crystalline solid with a molecular weight of approximately 307.76 g/mol .[3] Its structure contains both polar and non-polar regions, which govern its interactions with different solvents.

PropertyValue/DescriptionSource
Molecular Formula C13H10ClN3O2S
Molecular Weight ~307.76 g/mol [3]
Appearance White to off-white crystalline solid[2][4]
Melting Point 145.0 to 149.0 °C[5]

The presence of the tosyl group significantly influences the molecule's polarity and solubility compared to its precursor, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The tosyl group adds a bulky, relatively non-polar aromatic ring and a polar sulfonyl group. This dual nature suggests that the compound will be most soluble in polar aprotic solvents that can interact with the sulfonyl group without interfering with the rest of the molecule.

Based on the structure and general principles of solubility ("like dissolves like"), we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These solvents can effectively solvate the molecule. The precursor, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is known to be soluble in these solvents.[4]

  • Moderate Solubility: Likely in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as some polar protic solvents like ethanol, although the potential for hydrogen bonding with protic solvents may be limited. Dichloromethane is used as a solvent in the synthesis of the compound.[1]

  • Low to Negligible Solubility: Expected in non-polar solvents such as hexanes and diethyl ether, and in water. The tosyl group reduces the already limited aqueous solubility of the pyrrolo[2,3-d]pyrimidine core.

Experimental Determination of Solubility: A Standard Protocol

Given the limited availability of specific quantitative solubility data for this compound, an experimental approach is necessary. The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[6][7]

Materials and Equipment
  • This compound (ensure purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Workflow
  • Preparation of Stock Solution for Calibration: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMF) to prepare a stock solution of known concentration.

  • Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected solubility range. Analyze these standards by HPLC to establish a linear relationship between concentration and detector response.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8] It is advisable to take samples at different time points (e.g., 2, 4, 8, 24, 48 hours) to confirm that equilibrium has been reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[9]

  • Sample Analysis: Dilute the filtered solution with a suitable solvent (if necessary) to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculation of Solubility: Using the calibration curve, calculate the concentration of the compound in the original saturated solution. This value represents the solubility of this compound in that specific solvent at the experimental temperature.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_cal Create Calibration Curve (HPLC) prep_stock->prep_cal hplc_analysis Analyze Supernatant by HPLC prep_cal->hplc_analysis prep_sample Prepare Solvent + Excess Compound equilibration Equilibrate (e.g., 24-48h at 25°C) prep_sample->equilibration phase_sep Phase Separation (Settle & Filter) equilibration->phase_sep phase_sep->hplc_analysis calc Calculate Solubility from Calibration Curve hplc_analysis->calc

Figure 1: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Data Interpretation and Application

The quantitative solubility data obtained from the experimental protocol should be tabulated for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
Dimethylformamide (DMF)Polar AproticHighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
Dichloromethane (DCM)ChlorinatedModerateTo be determined
EthanolPolar ProticModerateTo be determined
TolueneNon-polar AromaticLowTo be determined
HexanesNon-polar AliphaticLowTo be determined
WaterPolar ProticNegligibleTo be determined

This data is invaluable for:

  • Reaction Solvent Selection: Choosing a solvent that provides sufficient solubility for the reactants to ensure a homogeneous reaction mixture and optimal reaction rates.

  • Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification by recrystallization.

  • Formulation Development: For compounds intended for biological screening, selecting appropriate solvents for stock solutions and assays.

G compound 4-Chloro-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine solubility Solubility Data compound->solubility Determined by Shake-Flask Method process_dev Process Development solubility->process_dev Informs reaction Reaction Optimization process_dev->reaction purification Purification Strategy process_dev->purification formulation Formulation Design process_dev->formulation

Figure 2: The central role of solubility data in pharmaceutical process development.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a thorough understanding of its physicochemical properties allows for a predictive assessment of its behavior in common organic solvents. This guide provides a robust experimental framework for researchers to determine the solubility of this important compound in their own laboratories. The resulting data will empower scientists to make informed decisions in process development, leading to more efficient and scalable syntheses of critical pharmaceutical agents.

References

The Strategic Core: A Technical Guide to 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their recurring presence in a multitude of biologically active agents. The 7H-pyrrolo[2,3-d]pyrimidine core is a quintessential example of such a scaffold, forming the backbone of numerous kinase inhibitors. This technical guide delves into a particularly strategic intermediate, 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine , providing an in-depth analysis of its synthesis, reactivity, and pivotal applications in the development of targeted therapeutics. We will explore its role in the synthesis of approved drugs, such as the Janus kinase (JAK) inhibitor Tofacitinib, and its potential in crafting inhibitors for other critical targets like the Epidermal Growth Factor Receptor (EGFR). This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into leveraging this versatile building block.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a bioisostere of purine, a fundamental component of nucleic acids. This structural analogy allows derivatives of this scaffold to effectively compete with adenosine triphosphate (ATP) for the binding site of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and autoimmune disorders, making kinase inhibitors a cornerstone of modern pharmacotherapy.[2][3]

The strategic introduction of a chlorine atom at the 4-position and a tosyl protecting group at the 7-position of the pyrrolo[2,3-d]pyrimidine core yields This compound (CAS: 479633-63-1) . This modification serves a dual purpose: the tosyl group protects the pyrrole nitrogen, preventing unwanted side reactions, while the chloro group at the electron-deficient 4-position provides a reactive handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[4][5] This pre-functionalized, stable intermediate has become a cornerstone in the synthesis of a new generation of targeted therapies.[6][7]

Synthesis and Physicochemical Properties

The preparation of this compound is a crucial first step in its application. A common and efficient synthetic route starts from the commercially available 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[8]

General Synthesis Protocol

A typical laboratory-scale synthesis involves the tosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine using p-toluenesulfonyl chloride in the presence of a base.[8]

Experimental Protocol: Synthesis of this compound [8]

  • To a reaction flask at room temperature, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and a suitable solvent such as dichloromethane.

  • Stir the mixture until the starting material is fully dissolved.

  • Add triethylamine (3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by washing with water (3 x volume of organic layer).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

This protocol typically affords the desired product in high yield (e.g., 97.7%).[8]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 479633-63-1[7][9]
Molecular Formula C₁₃H₁₀ClN₃O₂S[10][11]
Molecular Weight 307.76 g/mol [10][11]
Appearance White to off-white solid[7]
Boiling Point 505.3 °C at 760 mmHg[7]
Density 1.49 g/cm³[7]

Applications in the Synthesis of Janus Kinase (JAK) Inhibitors

The most prominent application of this compound is in the synthesis of Janus kinase (JAK) inhibitors.[6][12] The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[13][14] Aberrant JAK-STAT signaling is implicated in a range of autoimmune diseases and cancers.[3][15]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[14]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene Regulation

Caption: The Janus Kinase (JAK)-STAT Signaling Pathway.

Synthesis of Tofacitinib: A Case Study

Tofacitinib (Xeljanz®) is a potent JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[7][16] Its synthesis prominently features this compound as a key building block. The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction.[14]

Experimental Workflow: Synthesis of Tofacitinib Intermediate

The key step is the coupling of this compound with a chiral piperidine derivative.

Tofacitinib_Synthesis Start 4-Chloro-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine Coupling SNAr Coupling Start->Coupling Piperidine (3R,4R)-N,4-dimethyl-1- (phenylmethyl)-3-piperidinamine Piperidine->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Deprotection1 Debenzylation Intermediate->Deprotection1 Deprotection2 Detosylation Deprotection1->Deprotection2 Amine Secondary Amine Intermediate Deprotection2->Amine Acylation Acylation with Cyanoacetic Acid Derivative Amine->Acylation Tofacitinib Tofacitinib Acylation->Tofacitinib

Caption: Synthetic workflow for Tofacitinib.

Representative Protocol for SNAr Coupling: [14][17]

  • In a reaction vessel, dissolve this compound (1.0 eq) and (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (1.1 eq) in a suitable solvent like water or an alcohol.

  • Add a base, such as potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to 90-100 °C and stir until the reaction is complete, as monitored by HPLC or TLC.

  • After cooling, the product can be isolated by filtration or extraction.

Subsequent steps involve the removal of the benzyl and tosyl protecting groups, followed by acylation to yield the final Tofacitinib molecule.

Potential Applications in EGFR Inhibitor Synthesis

The versatility of the this compound scaffold extends beyond JAK inhibitors. The pyrrolo[2,3-d]pyrimidine core is also a privileged structure for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[2][18] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6][8][19] Mutations and overexpression of EGFR are common drivers of various cancers, particularly non-small cell lung cancer (NSCLC).[18]

The EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of intracellular signaling events that ultimately regulate gene expression related to cell growth and survival.[12][19]

EGFR_Pathway cluster_pathways Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binding Dimer EGFR Dimer (Activated) EGFR->Dimer Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MAPK Pathway Dimer->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimer->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.

Synthetic Strategies for EGFR Inhibitors

While direct synthesis of approved EGFR inhibitors from this compound is less documented than for Tofacitinib, the scaffold's reactivity makes it a highly attractive starting point. The 4-chloro position can be functionalized with various aniline derivatives, a common feature in many EGFR inhibitors.[9][18] Additionally, the 7-position, after deprotection, can be modified to explore structure-activity relationships.[12]

Furthermore, the chloro group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties, further expanding the chemical diversity of potential inhibitors.[4][5]

General Protocol for Suzuki-Miyaura Coupling: [16][20]

  • To a reaction flask under an inert atmosphere, add this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%).

  • Add a base, typically an aqueous solution of sodium carbonate or cesium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of dioxane and water.

  • Heat the reaction mixture to 80-110 °C and stir until completion.

  • After cooling, the product is isolated through standard workup and purification procedures.

Structure-Activity Relationship (SAR) Insights

The synthetic accessibility of various derivatives from this compound allows for extensive exploration of structure-activity relationships (SAR).

  • Substitution at the 4-position: The nature of the nucleophile introduced at this position is critical for target affinity and selectivity. For JAK inhibitors like Tofacitinib, a specific chiral piperidine moiety is essential for potent activity. In the context of EGFR inhibitors, substituted anilines are common, with the substitution pattern on the aniline ring influencing binding to the kinase domain.[9]

  • Modification at the 7-position: While the tosyl group is primarily a protecting group, modifications at the N-7 position of the pyrrolo[2,3-d]pyrimidine core after deprotection can impact solubility and cell permeability.[12]

  • Substitution at other positions: While the 4-chloro derivative is the most common, the pyrrolo[2,3-d]pyrimidine scaffold can be functionalized at other positions to fine-tune activity and selectivity.[5]

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its combination of a privileged scaffold with well-defined reactive sites has made it an invaluable tool in the synthesis of targeted kinase inhibitors. The successful development of Tofacitinib showcases its utility, and its inherent reactivity opens avenues for the discovery of novel inhibitors against a range of other kinases, including EGFR. For drug discovery and development teams, a thorough understanding of the chemistry and applications of this key intermediate is essential for the continued innovation of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a ubiquitous feature in a vast array of pharmacologically active compounds.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold, in particular, is a privileged heterocyclic system found in numerous kinase inhibitors and other therapeutic agents.[3][4][5][6] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[2][7][8]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine with primary amines. This specific transformation is of high industrial relevance, as the starting material is a key intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor.[9][10] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer practical troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully implement this critical synthetic transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][11] The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) intermediate. This is often the rate-limiting step, and the choice of ligand is crucial for its efficiency, especially with less reactive aryl chlorides.[12]

  • Amine Coordination and Deprotonation: The primary amine then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The tosyl group on the pyrrole nitrogen serves as a protecting group, enhancing the stability of the substrate and preventing potential side reactions.

Below is a diagram illustrating the catalytic cycle:

Buchwald_Hartwig_Amination Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(Cl) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [L-Pd(II)(Ar)(NH2R)]+Cl- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NHR) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NHR (Product) RedElim->Product ArylHalide Ar-Cl (Substrate) ArylHalide->OxAdd Amine R-NH2 (Primary Amine) Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine. Optimization of reaction conditions may be necessary for different primary amines.

Reagents and Equipment
Reagent/EquipmentRecommended Grade/SpecificationSupplier (Example)Notes
This compound>98% purityCommercially availableA key intermediate in tofacitinib synthesis.[9]
Primary Amine>98% purityCommercially available
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially availableA common palladium precatalyst.[13]
Xantphos>98% purityCommercially availableA robust and effective ligand for this transformation.[14]
Sodium tert-butoxide (NaOt-Bu)>98% purityCommercially availableA strong, non-nucleophilic base.[13]
TolueneAnhydrous, <50 ppm H₂OCommercially availableA common solvent for Buchwald-Hartwig reactions.[15]
Schlenk flask or reaction tubeAppropriate sizeStandard lab supplierFor carrying out the reaction under an inert atmosphere.
Magnetic stirrer and hotplateStandard lab equipmentStandard lab supplier
Inert gas supply (Nitrogen or Argon)High purityStandard lab supplier
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Add the primary amine (1.1 - 1.5 eq). The slight excess of the amine can help drive the reaction to completion.

    • Add sodium tert-butoxide (1.5 - 2.0 eq). The base should be handled in a glovebox or under a stream of inert gas due to its hygroscopic nature.

    • Add Palladium(II) acetate (0.01 - 0.05 eq) and Xantphos (0.01 - 0.05 eq). The use of pre-catalysts can also be considered for improved efficiency.[13]

  • Solvent Addition and Degassing:

    • Add anhydrous toluene to the flask to achieve a suitable concentration (typically 0.1 - 0.5 M).

    • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the primary amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble reagents- Inappropriate choice of ligand or base- Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Consider a different solvent or a co-solvent to improve solubility.[13]- Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[16]
Formation of side products - Hydrodehalogenation of the starting material- Dimerization of the starting material or product- Reaction at other sites on the heterocycle- Lower the reaction temperature.- Optimize the catalyst and ligand loading.- Ensure a thoroughly deoxygenated reaction mixture.
Difficulty in purification - Co-elution of product with starting materials or byproducts- Optimize the chromatographic conditions (solvent system, gradient).- Consider recrystallization as an alternative purification method.

Deprotection of the Tosyl Group

Following the successful amination, the tosyl protecting group can be removed to yield the final 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative. A common method for tosyl deprotection is treatment with a strong base such as sodium hydroxide or potassium hydroxide in a protic solvent like methanol or ethanol at elevated temperatures.

Conclusion

The Buchwald-Hartwig amination of this compound with primary amines is a robust and highly valuable transformation in the synthesis of pharmaceutically relevant compounds. By understanding the underlying mechanism, carefully selecting reagents and conditions, and being prepared to troubleshoot potential issues, researchers can effectively utilize this powerful reaction to access a diverse range of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives. The protocols and insights provided herein are intended to serve as a practical guide to facilitate the successful application of this important synthetic methodology.

References

Application Notes and Protocols: Regioselective Synthesis of 4-Substituted-7-tosyl-7H-pyrrolo[2,3-d]pyrimidines via Nucleophilic Aromatic Substitution with Aliphatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-amino-substituted-7H-pyrrolo[2,3-d]pyrimidines through the reaction of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine with various aliphatic amines. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] This application note details the underlying principles of the nucleophilic aromatic substitution (SNAr) reaction, provides optimized protocols, and discusses the critical parameters influencing reaction outcomes. These guidelines are intended for researchers and professionals in drug discovery and development to facilitate the efficient synthesis and exploration of this important class of compounds.

Introduction: The Significance of 7H-Pyrrolo[2,3-d]pyrimidines

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is of significant interest in pharmaceutical research due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets.[4] This scaffold is present in several approved drugs, particularly Janus kinase (JAK) inhibitors like Tofacitinib, which are used to treat autoimmune diseases.[5][6][7] The functionalization of the 7H-pyrrolo[2,3-d]pyrimidine ring system is crucial for modulating the pharmacological properties of these molecules.

The reaction of this compound with amines is a key transformation for introducing diversity at the C4-position. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent makes the C4-position highly susceptible to nucleophilic attack.[1][2] The tosyl group at the N7-position serves as a robust protecting group, enhancing the stability of the pyrrole ring and preventing unwanted side reactions during synthesis.

This guide focuses on the practical aspects of this SNAr reaction with aliphatic amines, providing a foundation for the synthesis of libraries of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives for structure-activity relationship (SAR) studies.

Reaction Mechanism and Key Considerations

The reaction proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. The key steps involve the nucleophilic attack of the aliphatic amine on the electron-deficient C4-position of the pyrimidine ring, followed by the departure of the chloride leaving group.

The Role of the Tosyl Protecting Group

The tosyl (p-toluenesulfonyl) group at the N7-position is instrumental for several reasons:

  • Pyrrole Ring Protection: It prevents N-alkylation or other reactions at the pyrrole nitrogen, ensuring regioselective substitution at the C4-position.

  • Electronic Activation: As an electron-withdrawing group, it further activates the pyrimidine ring towards nucleophilic attack.

  • Solubility: It often improves the solubility of the starting material and intermediates in common organic solvents.

Factors Influencing the Reaction

Several factors can significantly impact the efficiency and outcome of the SNAr reaction:

  • Nature of the Aliphatic Amine: The nucleophilicity and steric bulk of the amine are critical. Less hindered primary and secondary amines generally react more readily.

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used to facilitate the reaction. In some cases, reactions can be performed in water, which can offer environmental and cost benefits.[8][9]

  • Base: An excess of the reacting amine or the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often required to neutralize the HCl generated during the reaction.

  • Temperature: The reaction is typically conducted at elevated temperatures to overcome the activation energy barrier.

General Reaction Scheme

The overall transformation can be visualized as follows:

SNAr_Reaction start 4-Chloro-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine conditions Solvent, Base Heat start->conditions Reacts with amine Aliphatic Amine (R1R2NH) amine->conditions product 4-(Alkylamino)-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine conditions->product Yields

Caption: General SNAr reaction of this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for performing the SNAr reaction with a representative aliphatic amine.

Materials and Reagents
  • This compound

  • Aliphatic amine (e.g., morpholine, piperidine, n-butylamine)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

General Procedure for the SNAr Reaction

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 4-Chloro-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine in DMF add_amine Add aliphatic amine (1.2 - 2.0 eq.) start->add_amine add_base Add base (e.g., TEA) (2.0 - 3.0 eq.) add_amine->add_base heat Heat reaction mixture (e.g., 80-100 °C) add_base->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Pour into water/EtOAc cool->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by silica gel column chromatography concentrate->chromatography characterize Characterize product (NMR, MS) chromatography->characterize

Caption: Experimental workflow for the SNAr reaction and purification.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the aliphatic amine (1.2-2.0 eq.) followed by the base (e.g., triethylamine, 2.0-3.0 eq.).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction and Washing: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash successively with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Deprotection of the Tosyl Group

In many synthetic routes, the final step is the removal of the tosyl protecting group to yield the free 7H-pyrrolo[2,3-d]pyrimidine. This is typically achieved under basic conditions.

Protocol for Tosyl Deprotection:

  • Reaction Setup: Dissolve the 4-(alkylamino)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as methanol or a mixture of THF and water.

  • Base Addition: Add a base, such as sodium hydroxide or potassium carbonate, and heat the mixture to reflux.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl) and extract the product with an organic solvent.

  • Purification: Purify the final product by recrystallization or column chromatography.

Data and Results

The following table summarizes typical reaction conditions and outcomes for the SNAr reaction with a selection of aliphatic amines.

EntryAliphatic AmineSolventBaseTemp (°C)Time (h)Yield (%)
1MorpholineDMFTEA904>90
2PiperidineDMFDIPEA806>85
3n-ButylamineAcetonitrileK2CO3Reflux8~80
4DiethylamineDMSOTEA10012~75
5PyrrolidineDMFTEA803>95

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar solvent (e.g., DMSO), or employing a stronger, non-nucleophilic base.

  • Side Product Formation: The formation of by-products can sometimes be suppressed by lowering the reaction temperature or using a milder base. In some cases, competing solvolysis may occur, especially in alcoholic solvents.[9]

  • Difficult Purification: If the product is difficult to separate from the starting material or by-products, optimizing the chromatographic conditions (e.g., using a different solvent system or a different stationary phase) may be necessary.

Conclusion

The nucleophilic aromatic substitution of this compound with aliphatic amines is a robust and versatile method for the synthesis of a wide array of 4-amino-substituted derivatives. By carefully controlling the reaction parameters as outlined in this guide, researchers can efficiently generate libraries of these valuable compounds for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: Sonogashira Coupling of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This reaction is particularly vital in drug discovery for the synthesis of complex molecules, including heterocyclic scaffolds like 7H-pyrrolo[2,3-d]pyrimidine (a 7-deazapurine analog). This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[3][4] This application note provides a detailed guide for the successful Sonogashira coupling of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a challenging yet crucial intermediate. We delve into the mechanistic rationale behind component selection, offer optimized experimental protocols, and provide a comprehensive troubleshooting guide to empower researchers in synthesizing novel compounds for drug development.

Introduction: The Challenge of Chloro-Aza-Heterocycles

The 7H-pyrrolo[2,3-d]pyrimidine core is central to a range of therapeutics, valued for its ability to mimic purine bases and interact with key biological targets.[4][5] The Sonogashira coupling provides a powerful method to introduce alkynyl fragments at the C4 position, opening avenues to novel chemical space and structure-activity relationship (SAR) studies.

However, the coupling of chloro-aza-aromatics like this compound presents a significant synthetic hurdle. The C-Cl bond is considerably stronger and less reactive towards oxidative addition—the rate-limiting step in the palladium catalytic cycle—than its bromide or iodide counterparts.[6][7] Furthermore, the electron-deficient nature of the pyrimidine ring and the potential for nitrogen-containing heterocycles to coordinate with and deactivate the palladium catalyst necessitate a carefully optimized and robust catalytic system.[8] The 7-tosyl group serves as a necessary protecting group for the pyrrole nitrogen, but its steric and electronic properties must also be considered in the reaction design.

This guide is designed to navigate these challenges by providing a deep understanding of the reaction parameters and field-tested protocols.

Mechanistic Rationale for Component Selection

A successful Sonogashira reaction relies on the synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[6][9][10] Understanding the function of each component is critical for optimizing the reaction for a challenging substrate.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_OA Ar-Pd(II)(L)₂-X (Oxidative Addition) Pd0->Pd_OA Ar-X Pd_TM Ar-Pd(II)(L)₂-C≡CR (Transmetalation) Pd_OA->Pd_TM Cu-C≡CR Product Ar-C≡CR (Product) Pd_TM->Product Reductive Elimination Product->Pd0 Alkyne H-C≡CR (Terminal Alkyne) Cu_Pi [Cu(C≡CR)] π-Complex Alkyne->Cu_Pi Cu(I)X Cu_Acetylide Cu-C≡CR (Copper Acetylide) Cu_Pi->Cu_Acetylide Base, -HB⁺X⁻ Cu_Acetylide->Pd_OA Transmetalation

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Key Experimental Choices & Their Causality:

  • Palladium Pre-catalyst: While Pd(PPh₃)₄ is common, its stability can be an issue.[6] For less reactive aryl chlorides, combinations of a stable Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a specialized ligand are often more effective. These systems generate the active Pd(0) species in situ under the reaction conditions.

  • Ligand (The Key to Success): Standard phosphine ligands like PPh₃ are often insufficient for activating the C-Cl bond. Success hinges on using electron-rich and sterically bulky ligands .

    • Bulky Monophosphines: Ligands such as Tri-tert-butylphosphine (P(t-Bu)₃), XPhos, and SPhos are highly effective.[11] Their large cone angles promote the formation of monoligated Pd(0)L species, which are highly reactive towards oxidative addition.[8] Their electron-donating nature increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be excellent alternatives to phosphines, offering high stability and reactivity for coupling aryl chlorides.[1][6]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its primary role is to react with the terminal alkyne and base to form a copper acetylide intermediate.[12][13] This species readily undergoes transmetalation with the Ar-Pd(II)-X complex, which is kinetically more favorable than direct reaction of the palladium complex with the alkyne.

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is frequently used. It serves three purposes: deprotonating the terminal alkyne, neutralizing the HX acid formed during the cycle, and sometimes acting as a solvent. For copper-free variants, a stronger inorganic base like Cs₂CO₃ or K₃PO₄ may be required to facilitate alkyne deprotonation in the absence of the copper acetylide pathway.[14]

  • Solvent: Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation and unwanted alkyne homocoupling (Glaser coupling).[10][15] Common choices include tetrahydrofuran (THF), 1,4-dioxane, N,N-dimethylformamide (DMF), and acetonitrile (ACN), selected based on reactant solubility and the desired reaction temperature.

Recommended Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE). Solvents must be anhydrous and degassed prior to use.

Protocol 1: Standard Pd/Cu-Catalyzed Conditions

This protocol is a robust starting point, leveraging a bulky phosphine ligand for efficient activation of the chloride.

Workflow_Protocol1 start Start setup Assemble oven-dried Schlenk flask under Argon start->setup add_solids Add this compound, PdCl₂(PPh₃)₂, P(t-Bu)₃•HBF₄, and CuI setup->add_solids evac_fill Evacuate and backfill with Argon (3x) add_solids->evac_fill add_liquids Add degassed Dioxane, Alkyne, and DIPEA via syringe evac_fill->add_liquids heat Heat reaction to 80-100 °C with stirring add_liquids->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to RT upon completion monitor->cool workup Dilute with EtOAc, filter through Celite®, wash with aq. NH₄Cl and brine cool->workup purify Dry (Na₂SO₄), concentrate, and purify by column chromatography workup->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for the Pd/Cu-catalyzed Sonogashira coupling.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃•HBF₄) (0.10 equiv)

  • Copper(I) Iodide (CuI) (0.10 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (or THF)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, P(t-Bu)₃•HBF₄, and CuI.

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add the terminal alkyne and DIPEA via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to quench the base and remove copper salts) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Copper-Free Conditions

This protocol is recommended when the alkyne is prone to homocoupling or the substrate/product contains functional groups that can chelate copper.[10][16]

Materials & Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous, degassed Acetonitrile (ACN) or THF

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with argon. Repeat three times.

  • Add anhydrous, degassed acetonitrile via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1 (typically 6-24 hours).

  • Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Data Summary and Troubleshooting

The optimal conditions can vary based on the specific alkyne used. The following table provides a summary of typical conditions for related chloro-aza-aromatic substrates.

ParameterProtocol 1 (Pd/Cu)Protocol 2 (Copper-Free)Rationale & Comments
Pd Source PdCl₂(PPh₃)₂ (5 mol%)Pd(OAc)₂ (2 mol%)Pd(II) sources are air-stable and form active Pd(0) in situ.
Ligand P(t-Bu)₃•HBF₄ (10 mol%)XPhos (4 mol%)Crucial for success. Electron-rich, bulky ligands are required for C-Cl activation.[8][11]
Cu Source CuI (10 mol%)NoneOmit copper to prevent alkyne homocoupling or if substrate is sensitive.[16]
Base DIPEA or TEA (3 eq)Cs₂CO₃ (2.5 eq)Stronger inorganic base is often needed in copper-free systems.[14]
Solvent Dioxane, THF, DMFACN, THFMust be anhydrous and degassed. Choice depends on solubility and temperature.
Temperature 80 - 100 °C80 °CHigher temperatures are generally needed for chlorides vs. bromides/iodides.[7]
Expected Yield 50 - 85%45 - 80%Highly dependent on the electronic and steric nature of the alkyne.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand/base combination.3. Low reaction temperature.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Screen alternative bulky phosphine ligands (e.g., SPhos, RuPhos) or NHCs.3. Increase temperature in 10 °C increments (up to ~120 °C).
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. Use of copper catalyst.1. Improve degassing technique (e.g., freeze-pump-thaw cycles).2. Switch to the copper-free protocol (Protocol 2).
Decomposition of Starting Material or Product 1. Reaction temperature is too high.2. Prolonged reaction time.1. Lower the reaction temperature.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.
De-tosylation Side Product 1. Base is too strong or nucleophilic.2. High temperature.1. Switch to a non-nucleophilic base (e.g., K₃PO₄ instead of an amine).2. Lower the reaction temperature.

Conclusion

The Sonogashira coupling of this compound is a challenging but achievable transformation that is critical for the synthesis of novel drug candidates. Success is predicated on overcoming the low reactivity of the C-Cl bond. This is best accomplished through the judicious selection of an appropriate palladium pre-catalyst paired with an electron-rich, sterically demanding phosphine ligand, such as P(t-Bu)₃ or XPhos. Careful control of the reaction atmosphere to exclude oxygen is paramount to prevent catalyst deactivation and side reactions. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and efficiently access a wide range of C4-alkynylated 7-deazapurine derivatives for further investigation.

References

Deprotection of the 7-Tosyl Group from Pyrrolo[2,3-d]pyrimidine Derivatives: A Detailed Guide to Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrrolo[2,3-d]pyrimidines and the Role of the Tosyl Protecting Group

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system and a core structural motif in a multitude of biologically active compounds, including antivirals, antitumor agents, and kinase inhibitors.[1][2][3][4][5][6][7] Its structural resemblance to purine enables it to function as an effective mimic in biological systems, often leading to enhanced therapeutic properties. The synthesis and functionalization of these molecules are central to the development of novel therapeutics.

In the multi-step synthesis of complex pyrrolo[2,3-d]pyrimidine derivatives, protection of the pyrrole nitrogen (N-7) is often a crucial strategy to ensure regioselectivity and prevent undesired side reactions. The p-toluenesulfonyl (tosyl) group is a frequently employed protecting group for this purpose due to its strong electron-withdrawing nature, which acidifies the N-H proton, facilitating its installation. The tosyl group is robust and stable to a wide range of reaction conditions. However, its efficient and clean removal is a critical final step to unveil the desired N-H pyrrolo[2,3-d]pyrimidine.

This comprehensive guide provides an in-depth analysis of the common strategies for the deprotection of the 7-tosyl group from pyrrolo[2,3-d]pyrimidine derivatives. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and discuss the advantages and limitations of each method to aid researchers in selecting the optimal conditions for their specific substrates.

Core Deprotection Strategies: A Mechanistic Overview

The removal of the N-tosyl group from a pyrrole ring can be achieved through several distinct chemical pathways. The choice of method depends critically on the overall functionality of the molecule, particularly the presence of other sensitive groups. The primary strategies include alkaline hydrolysis, reductive cleavage, and fluoride-ion-mediated cleavage.

Workflow for Selecting a Deprotection Strategy

Deprotection_Strategy Start 7-Tosyl-pyrrolo[2,3-d]pyrimidine Derivative Assess_Sensitivity Assess Substrate Sensitivity (e.g., esters, base-labile groups) Start->Assess_Sensitivity Reductive_Conditions Consider Reductive Cleavage (e.g., Mg/MeOH) Assess_Sensitivity->Reductive_Conditions Sensitive to strong base Alkaline_Hydrolysis Consider Alkaline Hydrolysis (e.g., NaOH, LiOH, Cs2CO3) Assess_Sensitivity->Alkaline_Hydrolysis Robust to strong base Final_Product Deprotected Pyrrolo[2,3-d]pyrimidine Reductive_Conditions->Final_Product Alkaline_Hydrolysis->Final_Product Fluoride_Method Consider Fluoride-Mediated Cleavage (e.g., TBAF) Fluoride_Method->Final_Product Assess_sensitivity Assess_sensitivity Assess_sensitivity->Fluoride_Method Mild conditions required

Caption: A decision-making workflow for selecting an appropriate N-tosyl deprotection strategy.

I. Alkaline Hydrolysis: The Classical Approach

Alkaline hydrolysis is a widely used and often straightforward method for the cleavage of the N-S bond in N-tosyl pyrroles. The reaction proceeds via nucleophilic attack of a hydroxide ion on the electron-deficient sulfur atom of the sulfonyl group.

Mechanism of Alkaline Hydrolysis

Alkaline_Hydrolysis Reactant 7-Tosyl-pyrrolo[2,3-d]pyrimidine N-Ts Transition_State Pentacoordinate Sulfur Intermediate Reactant:n->Transition_State Nucleophilic Attack Hydroxide OH- Product Deprotected Pyrrolo[2,3-d]pyrimidine N- Transition_State->Product:anion Cleavage of N-S bond Tosyl_Anion TsO- Transition_State->Tosyl_Anion Final_Product Final Product Product:anion->Final_Product Protonation Protonation H2O

Caption: Mechanism of N-tosyl deprotection via alkaline hydrolysis.

Protocol 1: Deprotection using Sodium Hydroxide in Methanol/Water

This protocol is a robust and cost-effective method suitable for many pyrrolo[2,3-d]pyrimidine derivatives.

Materials:

  • 7-Tosyl-pyrrolo[2,3-d]pyrimidine derivative

  • Sodium hydroxide (NaOH) pellets

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve the 7-tosyl-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv) in a mixture of methanol and water (e.g., 9:1 v/v) in a round-bottom flask. The concentration should be approximately 0.1 M.

  • Add crushed sodium hydroxide pellets (3.0-5.0 equiv) to the stirring solution.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-65 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[8]

Expertise & Experience:

  • Causality: The use of a protic solvent like methanol helps to solvate the hydroxide ions, increasing their nucleophilicity. Heating is often necessary to overcome the activation energy for the N-S bond cleavage.

  • Trustworthiness: Monitor the reaction closely, as prolonged exposure to strong basic conditions can lead to decomposition or side reactions, especially if other base-labile functional groups are present. A common side reaction is the hydrolysis of ester or amide functionalities.

Protocol 2: Mild Deprotection using Cesium Carbonate

For substrates sensitive to strong hydroxides, cesium carbonate in a mixed solvent system offers a milder alternative.[9]

Materials:

  • 7-Tosyl-pyrrolo[2,3-d]pyrimidine derivative

  • Cesium carbonate (Cs2CO3)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • To a solution of the 7-tosyl-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv) in a 2:1 mixture of THF and methanol, add cesium carbonate (3.0 equiv).

  • Stir the suspension at room temperature or heat to reflux until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by standard methods such as column chromatography.

Expertise & Experience:

  • Causality: The higher solubility of cesium carbonate in organic solvents compared to other alkali metal carbonates enhances its effectiveness. The methoxide ion, generated in situ from methanol and cesium carbonate, is the active nucleophile.

  • Trustworthiness: This method is particularly useful for substrates containing base-sensitive groups that would not tolerate NaOH or KOH. The reaction times may be longer compared to stronger bases.[9]

II. Reductive Cleavage: An Alternative Pathway

Reductive methods offer a powerful alternative for N-tosyl deprotection, especially for substrates that are sensitive to basic conditions. These methods typically involve single-electron transfer (SET) from a reducing agent to the tosyl group.

Protocol 3: Deprotection using Magnesium in Methanol (Mg/MeOH)

This dissolving metal reduction is an efficient and environmentally benign method for desulfonylation.[10][11]

Materials:

  • 7-Tosyl-pyrrolo[2,3-d]pyrimidine derivative

  • Magnesium (Mg) turnings

  • Anhydrous methanol (MeOH)

  • Ammonium chloride (NH4Cl) solution (saturated)

Procedure:

  • To a suspension of magnesium turnings (5.0-10.0 equiv) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 7-tosyl-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv) in anhydrous methanol.

  • Stir the mixture at room temperature or with gentle heating. The reaction is often exothermic.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of Celite® to remove magnesium salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sulfate, and concentrate to give the crude product for further purification.

Expertise & Experience:

  • Causality: Magnesium acts as a single-electron donor, reducing the tosyl group and leading to the cleavage of the N-S bond.[12]

  • Trustworthiness: This method is generally compatible with a wide range of functional groups, including esters and amides, which are often labile under strong basic conditions.[13] The quality of the magnesium and the dryness of the methanol are critical for the reaction's success.

III. Fluoride-Mediated Cleavage: A Mild Approach

Tetrabutylammonium fluoride (TBAF) is a well-known reagent for the cleavage of silyl ethers, but it can also be employed for the deprotection of N-tosyl groups under relatively mild conditions.[14]

Protocol 4: Deprotection using Tetrabutylammonium Fluoride (TBAF)

Materials:

  • 7-Tosyl-pyrrolo[2,3-d]pyrimidine derivative

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the 7-tosyl-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv) in anhydrous THF.

  • Add a solution of TBAF (3.0-5.0 equiv, 1.0 M in THF) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by chromatography.

Expertise & Experience:

  • Causality: The fluoride ion acts as a nucleophile, attacking the sulfur atom of the tosyl group. The reaction is often slower than alkaline hydrolysis or reductive cleavage.

  • Trustworthiness: This method is particularly advantageous for substrates that are sensitive to both strongly basic and reductive conditions. However, removing the tetrabutylammonium salts during workup can sometimes be challenging.[15][16]

Comparative Summary of Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Alkaline Hydrolysis NaOH, KOH, LiOH, Cs₂CO₃RT to RefluxCost-effective, straightforwardIncompatible with base-labile groups (e.g., esters)
Reductive Cleavage Mg/MeOH, Na/NH₃RTCompatible with many functional groups, mildRequires anhydrous conditions, potential for over-reduction
Fluoride-Mediated TBAFRT to RefluxVery mild, good for sensitive substratesCan be slow, workup can be difficult

Conclusion

The successful deprotection of the 7-tosyl group from pyrrolo[2,3-d]pyrimidine derivatives is a critical step in the synthesis of many important pharmaceutical agents. The choice of the deprotection method is paramount and must be tailored to the specific substrate and its functional group compatibility. Alkaline hydrolysis is a robust and economical choice for stable molecules. Reductive cleavage with Mg/MeOH provides a powerful alternative for base-sensitive compounds. For highly delicate substrates, fluoride-mediated deprotection with TBAF offers the mildest conditions. By understanding the mechanisms and carefully following the protocols outlined in this guide, researchers can confidently and efficiently achieve the desired N-H pyrrolo[2,3-d]pyrimidines, paving the way for further discoveries in medicinal chemistry.

References

synthesis of 4-amino-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-amino-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Introduction: The Privileged Scaffold of 7-Deazapurine

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a cornerstone of modern medicinal chemistry. As a bioisostere of the naturally occurring purine ring system found in DNA and RNA, this scaffold has been extensively explored to develop novel therapeutics. By replacing the nitrogen atom at position 7 with carbon, the 7-deazapurine scaffold offers unique electronic properties and a vector for further chemical modification, leading to enhanced binding with biological targets and improved pharmacological profiles.

This guide focuses on a specific and highly valuable class of these compounds: 4-amino-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine derivatives . These molecules are critical intermediates and target compounds in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of autoimmune diseases. The 4-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of kinase enzymes, while the tosyl (p-toluenesulfonyl) group acts as a robust protecting group for the pyrrole nitrogen (N7). This protection is crucial for directing subsequent chemical transformations and preventing unwanted side reactions.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals engaged in the synthesis of these important heterocyclic compounds.

Overall Synthetic Strategy

The is a multi-step process that hinges on a logical sequence of protection, activation, and substitution. The general workflow is designed to build complexity methodically, starting from a common, accessible intermediate.

G A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material) B Tosyl Protection (N7) Formation of Key Intermediate A->B p-Toluenesulfonyl Chloride C 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine B->C D Nucleophilic Aromatic Substitution (SNAr) Introduction of Amino Group at C4 C->D Primary or Secondary Amine (R1R2NH) E 4-Amino-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (Derivative Core) D->E F Optional: Tosyl Deprotection (N7) E->F Basic Hydrolysis (e.g., NaOH) G 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (Final Product Core) F->G G cluster_0 Preparation of Key Intermediate A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B Reagents TsCl, TEA, cat. DMAP Solvent Dichloromethane (DCM) Conditions 0°C to RT C This compound A->C N7-Tosylation G start Amine (Nucleophile) meisenheimer Meisenheimer Complex (Anionic σ-complex) [Rate-Determining Step] start->meisenheimer Attack at C4 intermediate 4-Chloro-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine intermediate->meisenheimer product 4-Amino-7-tosyl- 7H-pyrrolo[2,3-d]pyrimidine meisenheimer->product Loss of Cl- leaving_group Chloride Ion (Leaving Group) meisenheimer->leaving_group

Application Note & Protocol: Strategic Catalyst and Ligand Selection for Cross-Coupling with 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a cornerstone in modern medicinal chemistry and drug development.[1][2] Its structural similarity to adenine allows it to serve as a versatile scaffold for designing potent and selective inhibitors of various kinases, which are pivotal targets in oncology and the treatment of inflammatory diseases.[3][4][5] Notable drugs, including the Janus kinase (JAK) inhibitors tofacitinib and ruxolitinib, are built upon this privileged structure, underscoring its therapeutic significance.[1]

The functionalization of this core is paramount for modulating biological activity and optimizing pharmacokinetic properties. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of catalysts and ligands for the successful cross-coupling of a key intermediate, 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. The tosyl group at the N-7 position serves as a common protecting group during synthesis, and the chloro-substituent at the C-4 position is an excellent handle for a variety of cross-coupling transformations.[8][9]

The Engine of Cross-Coupling: The Palladium Catalytic Cycle

At the heart of these transformations lies a catalytic cycle, most commonly involving a palladium(0)/palladium(II) redox couple.[6][10] A general understanding of this cycle is crucial for rationally selecting and optimizing reaction components.

Palladium Catalytic Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex (Pd(II)) OxAdd->Trans Transmetalation RedElim Product Complex (Pd(II)) Trans->RedElim Isomerization (often rapid) MX M-X RedElim->Pd0 Reductive Elimination Product R-R' (Coupled Product) RX R-X (Aryl Halide) NuM R'-M (Nucleophile)

Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.

The cycle is initiated by the oxidative addition of the aryl halide (in our case, this compound) to a coordinatively unsaturated Pd(0) species.[10][11] This is followed by transmetalation , where the organic group from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.[11] The final step is reductive elimination , which forms the desired C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][10]

PART 1: The Art and Science of Catalyst and Ligand Selection

The success of a cross-coupling reaction with a substrate like this compound hinges on the judicious choice of the palladium source (precatalyst) and, most critically, the ancillary ligand.

Palladium Precatalysts: The Source of Activity

While Pd(0) complexes like Pd(PPh₃)₄ can be used, air-stable and more user-friendly Pd(II) precatalysts are generally preferred.[10] These are reduced in situ to the active Pd(0) species. Common choices include:

  • Pd(OAc)₂ and PdCl₂(PPh₃)₂: Simple and cost-effective, but may require higher catalyst loadings and harsher conditions.

  • Pd₂(dba)₃: A common Pd(0) source, often used in combination with a variety of ligands.

  • Buchwald and Hartwig Precatalysts (e.g., G3-XPhos): These are highly active, air-stable palladacycles that readily form the active monoligated Pd(0) species upon activation with a base.[12] They often allow for lower catalyst loadings and milder reaction conditions.

Ligands: The Key to Reactivity, Selectivity, and Scope

The ligand is arguably the most critical component of the catalytic system. It modulates the steric and electronic properties of the palladium center, influencing every step of the catalytic cycle.[13][14] For a heteroaromatic substrate like ours, the choice of ligand is paramount to overcome potential challenges such as catalyst inhibition by the nitrogen lone pairs.

1. Phosphine Ligands:

  • Monodentate Trialkyl- and Triarylphosphines:

    • Triphenylphosphine (PPh₃): A classic, inexpensive ligand suitable for simple couplings but often requires higher temperatures.

    • Tri-tert-butylphosphine (P(t-Bu)₃): A bulky and electron-rich ligand that promotes oxidative addition and reductive elimination, often effective for coupling of aryl chlorides.[13]

  • Bulky Biarylphosphines (Buchwald Ligands): This class of ligands, developed by the Buchwald group, has revolutionized cross-coupling.[10] They are characterized by a biaryl backbone that creates a sterically hindered environment around the palladium center. This bulkiness facilitates the formation of the active monoligated Pd(0) species and promotes the challenging reductive elimination step.[13]

    • XPhos, SPhos, RuPhos: These are highly effective for a broad range of transformations, including Suzuki and Buchwald-Hartwig couplings of challenging substrates.[15][16]

  • Bidentate Phosphines:

    • DPPF (1,1'-Bis(diphenylphosphino)ferrocene): The ferrocene backbone imparts a wide bite angle, which can be beneficial in certain couplings.[17]

    • Xantphos: Another wide bite-angle ligand known for its ability to stabilize the catalyst and prevent β-hydride elimination.[15]

2. N-Heterocyclic Carbenes (NHCs):

NHCs are strong σ-donors and have become powerful alternatives to phosphine ligands.[10] Their strong bond to the metal center can lead to highly stable and active catalysts.

  • IPr and IMes: These are common NHC ligands that have shown broad utility in various cross-coupling reactions.[10]

Decision-Making Workflow for Catalyst/Ligand Selection

The optimal catalyst-ligand combination is highly dependent on the specific cross-coupling reaction being performed (e.g., Suzuki, Buchwald-Hartwig) and the nature of the coupling partner.

Catalyst Selection Workflow Figure 2: Catalyst/Ligand Selection Workflow start Define Transformation (e.g., Suzuki, Buchwald-Hartwig) suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald unreactive_partner Sterically Hindered or Electron-Poor Partner? suzuki->unreactive_partner reactive_partner Simple Arylboronic Acid or Primary Amine? suzuki->reactive_partner buchwald_unreactive Sterically Hindered or Secondary Amine? buchwald->buchwald_unreactive buchwald_reactive Primary Amine or Ammonia Equivalent? buchwald->buchwald_reactive catalyst_screen1 Initial Screen: Pd₂(dba)₃ or Pd(OAc)₂ with XPhos, SPhos, or RuPhos unreactive_partner->catalyst_screen1 Yes catalyst_screen2 Initial Screen: Pd(OAc)₂ with PPh₃ or PdCl₂(dppf) unreactive_partner->catalyst_screen2 No reactive_partner->catalyst_screen1 No reactive_partner->catalyst_screen2 Yes catalyst_screen3 Initial Screen: G3-XPhos or G3-RuPhos Precatalyst or Pd₂(dba)₃ with Biarylphosphine Ligands buchwald_unreactive->catalyst_screen3 Yes catalyst_screen4 Initial Screen: Pd₂(dba)₃ with XPhos or BrettPhos and a strong base (e.g., LHMDS, K₃PO₄) buchwald_unreactive->catalyst_screen4 No buchwald_reactive->catalyst_screen3 No buchwald_reactive->catalyst_screen4 Yes optimize Optimize Base, Solvent, and Temperature catalyst_screen1->optimize catalyst_screen2->optimize catalyst_screen3->optimize catalyst_screen4->optimize

Caption: A decision-making workflow for initial catalyst and ligand screening.

PART 2: Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound. Note: These are general procedures and may require optimization for specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is suitable for the coupling of aryl- or heteroarylboronic acids with the title compound.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), DME, or toluene)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the boronic acid, the palladium precatalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is designed for the coupling of primary or secondary amines with the title compound.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., XPhos or BrettPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)

Procedure:

  • To a flame-dried reaction vessel, add the palladium precatalyst and the ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst pre-formation.

  • Add this compound, the amine, and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical starting conditions for screening cross-coupling reactions with this compound.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Arylboronic AcidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Toluene/H₂O100
Heteroarylboronic AcidPdCl₂(dppf) (5)-K₂CO₃ (3)Dioxane/H₂O90
Alkylboronic AcidG3-XPhos (2)-Cs₂CO₃ (2.5)THF70
Buchwald-Hartwig Primary ArylaminePd(OAc)₂ (2)XPhos (4)NaOt-Bu (2)Toluene110
Secondary AlkylamineG3-BrettPhos (3)-LHMDS (2)Dioxane100
Ammonia SurrogatePd₂(dba)₃ (3)RuPhos (6)K₃PO₄ (2.5)t-BuOH100

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse array of functionalized 7-deazapurine derivatives. The success of these transformations is intimately linked to the rational selection of the catalyst and, in particular, the ligand. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines, and in some cases N-heterocyclic carbenes, have proven to be highly effective in promoting these challenging couplings. The protocols and guidelines presented in this application note serve as a comprehensive starting point for researchers to efficiently explore the chemical space around this important scaffold, paving the way for the discovery of next-generation therapeutics.

References

use of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Use of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Kinase Inhibitors

Introduction: The Central Role of the Pyrrolo[2,3-d]pyrimidine Scaffold

In the landscape of modern therapeutics, kinase inhibitors have emerged as a revolutionary class of drugs, fundamentally changing the treatment paradigm for a multitude of diseases, including cancer and autoimmune disorders.[1] Kinases are enzymes that facilitate cellular signaling, and their dysregulation is a common pathogenic driver.[1] Small molecule inhibitors that block the activity of specific kinases can, therefore, interrupt these disease-promoting pathways.

At the heart of many successful kinase inhibitors lies the pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine.[2][3] This bicyclic heterocycle is considered a "privileged scaffold" in medicinal chemistry because its structure mimics the adenine base of ATP, allowing it to bind effectively within the ATP-binding pocket of various kinases.[4] The strategic functionalization of this core is paramount to achieving the desired potency and selectivity. This is where This compound (CAS: 479633-63-1) proves to be an exceptionally valuable and versatile intermediate.[5][6] This guide provides a detailed exploration of its properties, the rationale for its use, and step-by-step protocols for its application in the synthesis of potent kinase inhibitors.

Physicochemical Properties

A thorough understanding of the intermediate's properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 479633-63-1[5]
Molecular Formula C₁₃H₁₀ClN₃O₂S[5][7]
Molecular Weight 307.76 g/mol [5][7]
Appearance White or off-white solid/powder[5]
Boiling Point 505.3°C at 760 mmHg[5]
Density 1.49 g/cm³[5]
Synonyms 4-chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine[5][7]

The Strategic Importance of the Tosyl and Chloro Groups

The synthetic utility of this compound is derived directly from the specific roles of its two key functional groups: the tosyl group at the N7 position and the chloro group at the C4 position.

G cluster_0 This compound cluster_1 Key Functional Groups cluster_2 Synthetic Rationale & Consequences Intermediate Pyrrolo[2,3-d]pyrimidine Core Tosyl N7-Tosyl Group (Protecting Group) Intermediate->Tosyl Chloro C4-Chloro Group (Leaving Group) Intermediate->Chloro Protect Deactivates pyrrole ring Prevents N7 side reactions Enables regioselectivity Tosyl->Protect Function Activate Activates C4 for Nucleophilic Aromatic Substitution (SNAr) Primary site for side-chain introduction Chloro->Activate Function Deprotect Tosyl group is removed in a late-stage step to yield the final active N-H moiety. Protect->Deprotect Reversible

Diagram: Rationale for using the tosyl and chloro groups.
  • The N7-Tosyl Group: A Critical Protecting Group : The nitrogen atom of the pyrrole ring is nucleophilic and can interfere with subsequent reactions. The p-toluenesulfonyl (tosyl) group serves as an essential protecting group.[8][9]

    • Electron-Withdrawing Nature : The sulfonyl group is strongly electron-withdrawing, which significantly reduces the electron density and reactivity of the pyrrole ring.[8] This prevents unwanted side reactions, such as electrophilic attack on the pyrrole core, during subsequent synthetic steps.

    • Directing Effect : By protecting the N7 position, it ensures that reactions, particularly nucleophilic substitution, occur regioselectively at the desired C4 position.[2]

    • Facile Cleavage : The tosyl group is stable under many reaction conditions but can be reliably removed later in the synthesis, typically via basic hydrolysis, to reveal the N-H moiety crucial for kinase binding.[10]

  • The C4-Chloro Group: The Gateway for Diversity : The chlorine atom at the C4 position of the pyrimidine ring is the primary reactive handle for introducing the complex side chains that define a kinase inhibitor's specificity and potency.

    • Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyrimidine ring makes the C4 position highly susceptible to SNAr reactions. The chloro group is an excellent leaving group, allowing for the straightforward introduction of various nucleophiles, most commonly amines. This C-N bond formation is the cornerstone of building many kinase inhibitors.[11]

Application Showcase: Synthesis of Tofacitinib, a Janus Kinase (JAK) Inhibitor

The most prominent application of this compound is as a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[5]

Tofacitinib_Synthesis start 4-Chloro-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine snar Step 1: Nucleophilic Aromatic Substitution (SNAr) start->snar piperidine (3R,4R)-1-benzyl-N,4- dimethylpiperidin-3-amine piperidine->snar coupled Tosyl-Protected Intermediate snar->coupled K2CO3, Water Heat (90-105°C) detosylation Step 2: Detosylation (Base-mediated hydrolysis) coupled->detosylation NaOH, Water debenzylation Step 3: Debenzylation (Hydrogenolysis) intermediate2 Core Amine Intermediate detosylation->intermediate2 Pd(OH)2/C, H2 acylation Step 4: Acylation with Ethyl Cyanoacetate intermediate2->acylation Triethylamine end Tofacitinib (Final API) acylation->end

Diagram: Synthetic workflow for Tofacitinib.

The synthesis of Tofacitinib highlights the utility of this intermediate, which is used in a crucial coupling step followed by deprotection to form the final active pharmaceutical ingredient (API).[10]

Experimental Protocols

The following protocols are generalized methodologies based on literature precedents and should be adapted and optimized by qualified researchers in a suitable laboratory setting.

Protocol 1: Synthesis of this compound

This protocol describes the tosylation of the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Water (for washing)

Procedure: [12]

  • To a reaction flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and dichloromethane (approx. 20 mL per gram of starting material). Stir at room temperature until fully dissolved.

  • Add triethylamine (approx. 3.0 eq) and a catalytic amount of DMAP (approx. 0.1 eq). Stir to dissolve.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of p-toluenesulfonyl chloride (approx. 1.05 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (3 times).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting solid, this compound, can be used directly or purified further by recrystallization if necessary. A typical yield is >95%.[12]

Protocol 2: General Procedure for SNAr with an Amine

This protocol outlines the key C-N bond-forming reaction, exemplified by the synthesis of Tofacitinib intermediates.[10]

Materials:

  • This compound

  • Desired amine nucleophile (e.g., (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • A polar solvent (e.g., Water, n-Butanol, Dioxane)[13]

Procedure: [10]

  • Charge a reaction vessel with the amine (1.0 eq), potassium carbonate (approx. 3.0 eq), and water.

  • Add this compound (1.0-1.2 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux (typically 90-105°C) and maintain for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, which may induce precipitation of the product.

  • Filter the solid product, wash with water, and dry under vacuum to yield the coupled intermediate.

Protocol 3: Detosylation (Tosyl Group Removal)

This final deprotection step unmasks the pyrrole N-H group, which is often critical for biological activity.

Materials:

  • Tosyl-protected pyrrolo[2,3-d]pyrimidine intermediate

  • Sodium hydroxide (NaOH) or other strong base

  • Solvent (e.g., Water, Tetrahydrofuran/Water mixture)

Procedure: [10]

  • Dissolve or suspend the tosyl-protected intermediate in the chosen solvent system.

  • Add an aqueous solution of sodium hydroxide (typically 2-5 M solution, several equivalents).

  • Heat the mixture (e.g., 50-80°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture and neutralize with an acid (e.g., HCl) to the appropriate pH to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the final detosylated compound.

Versatility and Broader Impact in Kinase Inhibitor Drug Discovery

While the synthesis of Tofacitinib is a classic example, the pyrrolo[2,3-d]pyrimidine scaffold is central to a wide range of approved and investigational kinase inhibitors.[14] The synthetic strategies enabled by intermediates like this compound have been instrumental in the development of these drugs.

Kinase InhibitorPrimary Target(s)Therapeutic Area
Tofacitinib JAK1, JAK2, JAK3Rheumatoid Arthritis, Psoriatic Arthritis[5]
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera[14]
Baricitinib JAK1, JAK2Rheumatoid Arthritis, Alopecia Areata[4][14]
Avitinib EGFRNon-Small Cell Lung Cancer[2]

This intermediate and its parent scaffold continue to be explored for inhibiting other kinase targets, including Bruton's tyrosine kinase (BTK) and p21-activated kinase 4 (PAK4), underscoring its enduring importance in drug discovery.[1][15]

Conclusion

This compound is a masterfully designed chemical intermediate that addresses key challenges in the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The strategic placement of a robust protecting group (tosyl) and a reactive leaving group (chloro) provides a reliable and regioselective pathway to construct complex and potent therapeutic agents. The protocols and rationale outlined in this guide demonstrate its central role in the field and provide a foundational framework for researchers and drug development professionals working to create the next generation of targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the yield and reproducibility of Suzuki coupling reactions with 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this key intermediate in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven solutions to help you navigate the intricacies of this specific transformation.

The this compound core is a valuable building block in medicinal chemistry, often employed in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] However, its electron-deficient nature and the presence of multiple nitrogen atoms can present unique challenges in palladium-catalyzed cross-coupling reactions. This guide will provide a structured approach to troubleshooting and optimization, grounded in mechanistic principles.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Question 1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

Answer:

Low or no conversion in the Suzuki coupling of this substrate typically points to issues with the catalytic cycle, specifically catalyst activation or oxidative addition. The 4-chloro position on the pyrrolo[2,3-d]pyrimidine ring is less reactive than a corresponding bromo or iodo derivative, and the electron-withdrawing nature of the pyrimidine ring further deactivates it.[3]

Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Integrity: The choice of palladium source and ligand is paramount. While Pd(PPh3)4 is a common starting point, its performance can be sluggish for challenging substrates.[4][5] Consider using a more active catalyst system.

    • Expertise & Experience: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core can act as ligands, potentially coordinating to the palladium center and inhibiting catalysis.[3][6] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can promote the desired catalytic activity by sterically discouraging catalyst inhibition and accelerating the oxidative addition and reductive elimination steps.[7]

  • Inert Atmosphere: Suzuki couplings are highly sensitive to oxygen, which can lead to the oxidation of the Pd(0) catalyst and the homocoupling of boronic acids.[7][8] Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.

  • Solvent and Reagent Purity: Ensure all solvents are anhydrous and reagents are of high purity. Water content can be detrimental, leading to protodeboronation of the boronic acid.[9][10]

Question 2: I'm observing significant formation of a dehalogenated byproduct (7-tosyl-7H-pyrrolo[2,3-d]pyrimidine). How can I minimize this?

Answer:

Dehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction, particularly with electron-deficient heteroaryl chlorides.[6] This side reaction is often mediated by a palladium-hydride (Pd-H) species.

Strategies to Mitigate Dehalogenation:

  • Choice of Base: The base plays a crucial role in the Suzuki reaction, primarily to activate the boronic acid.[11][12][13] However, some bases or impurities within them can be a source of hydrides. If you are using a strong, non-nucleophilic base and still observing dehalogenation, consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.[6]

  • Solvent Selection: Certain solvents, especially alcohols, can act as hydride sources. While often used in Suzuki reactions, if dehalogenation is a significant issue, consider switching to aprotic solvents like dioxane, THF, or toluene.[6]

  • Ligand Choice: As mentioned previously, bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.

Question 3: My desired product is formed, but it's contaminated with a homocoupled boronic acid byproduct. What causes this and how can it be prevented?

Answer:

Homocoupling of the boronic acid is another frequent side reaction, often exacerbated by the presence of oxygen.[14] It can also be influenced by the choice of catalyst and base.

Preventative Measures:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent is thoroughly degassed by methods such as freeze-pump-thaw cycles or by bubbling an inert gas through it for an extended period.[15]

  • Stoichiometry of Boronic Acid: While using a slight excess of the boronic acid (1.1-1.5 equivalents) is common practice to drive the reaction to completion, a large excess can lead to increased homocoupling.[10] Carefully control the stoichiometry.

  • Catalyst Selection: Some palladium catalysts have a higher propensity for promoting homocoupling. If this is a persistent issue, screening different palladium sources and ligands is recommended.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

A1: There is no single "best" combination as the optimal choice can depend on the specific boronic acid being used. However, for a challenging substrate like this, a good starting point is a pre-catalyst that readily forms the active Pd(0) species.

Catalyst SystemAdvantagesDisadvantages
Pd(PPh₃)₄ Readily available, often effective for simpler substrates.[16]Can be sluggish for chloro-heterocycles; may require higher temperatures.[17]
PdCl₂(dppf) Air-stable, robust, and often effective for a range of substrates.[18][19]Requires in-situ reduction to Pd(0).
Buchwald Precatalysts (e.g., XPhos Pd G3) Highly active, often allows for lower catalyst loadings and milder reaction conditions.[7]More expensive.

Recommendation: Start with PdCl₂(dppf) due to its balance of reactivity and stability. If yields are still low, moving to a more active Buchwald-type catalyst system is a logical next step.

Q2: What is the optimal base and solvent system for this reaction?

A2: The choice of base and solvent are interconnected and crucial for success.

  • Bases: The primary role of the base is to form the more nucleophilic boronate species from the boronic acid.[11][13]

    • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[8][20] K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids.[7]

  • Solvents: A mixture of an aprotic organic solvent and water is typically employed. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

    • Common Solvent Systems:

      • Dioxane/Water

      • THF/Water[15]

      • Toluene/Water/EtOH[21]

    • The ratio of organic solvent to water can influence the reaction rate and should be optimized.[22]

Recommendation: A good starting point is K₂CO₃ or Cs₂CO₃ in a 4:1 mixture of dioxane and water.

Q3: How does the tosyl protecting group affect the reaction?

A3: The tosyl group is a strong electron-withdrawing group, which further deactivates the pyrimidine ring towards oxidative addition. However, it serves the crucial purpose of protecting the N-H of the pyrrole ring. Unprotected N-H groups can be acidic and interfere with the basic conditions of the Suzuki reaction.[6] The tosyl group is generally stable under typical Suzuki conditions but can be cleaved post-coupling if desired.[23]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for your optimization experiments.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1).

  • Degassing: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for Chlorides) Pd0->OxAdd + Ar-Cl PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-R Transmetal->PdII_Diaryl Boronate R-B(OR)₃⁻ (from Boronic Acid + Base) Boronate->Transmetal ReductElim Reductive Elimination PdII_Diaryl->ReductElim ReductElim->Pd0 Regeneration Product Ar-R Desired Product ReductElim->Product ArylHalide Ar-Cl (Substrate) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Reaction Check_Catalyst Is the catalyst system active enough? (e.g., for Ar-Cl) Start->Check_Catalyst Check_Inert Is the reaction under strict inert atmosphere? Start->Check_Inert Check_Side_Products What are the major byproducts? Start->Check_Side_Products Use_Active_Catalyst Switch to Buchwald Precatalyst or use bulky, electron-rich ligands. Check_Catalyst->Use_Active_Catalyst No Degas_Thoroughly Improve degassing procedure (Freeze-Pump-Thaw or extensive sparging). Check_Inert->Degas_Thoroughly No Dehalogenation Dehalogenation (Ar-H) Check_Side_Products->Dehalogenation Homocoupling Homocoupling (R-R) Check_Side_Products->Homocoupling Optimize_Base Optimize Base: Try K₂CO₃ or Cs₂CO₃. Avoid potential hydride sources. Dehalogenation->Optimize_Base Homocoupling->Degas_Thoroughly Optimize_Stoichiometry Optimize Boronic Acid Stoichiometry (1.1 - 1.5 equiv.) Homocoupling->Optimize_Stoichiometry

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Amination of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The amination of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone reaction in the synthesis of numerous pharmaceutically important compounds, including Janus kinase (JAK) inhibitors like Tofacitinib.[1][2] This scaffold, a derivative of 7-deazapurine, is highly valued in medicinal chemistry.[3] While seemingly straightforward as a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig coupling, this reaction is frequently plagued by side reactions that can significantly reduce yield and complicate purification. This guide provides in-depth troubleshooting for the common challenges encountered during this critical synthetic step.

FAQ: Troubleshooting Common Issues in the Amination Reaction

This section addresses the most frequently observed problems during the amination of the 4-chloropyrrolopyrimidine core.

Q1: My reaction yield is very low, and I see multiple spots on my TLC plate. What are the likely side products?

Low yields and complex crude reaction mixtures typically point to one or more competing side reactions. The primary culprits are:

  • Detosylation: Cleavage of the p-toluenesulfonyl (tosyl) protecting group at the N7 position.

  • Hydrolysis: Reaction of the starting material with trace water to form 4-hydroxy-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Solvolysis: If using an alcohol as a solvent (e.g., methanol, ethanol), it can act as a nucleophile, leading to the corresponding 4-alkoxy byproduct.[4][5]

A systematic approach is required to identify the specific issue. We will address each of these in detail below.

Q2: I suspect my starting material is degrading. How can I confirm this and what is the likely cause?

The primary degradation pathway for the starting material is hydrolysis of the C4-chloro group. This is especially prevalent if the reaction is run under acidic conditions or if there is significant water in the reaction medium.[4][6][7]

  • Confirmation: The hydrolyzed byproduct, 4-hydroxy-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, will have a different Rf value on TLC (typically more polar) and can be confirmed by LC-MS analysis, looking for a mass corresponding to (M-Cl+OH).

  • Cause: The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring.[8][9] Water, although a weak nucleophile, can compete with the desired amine, particularly at elevated temperatures or under prolonged reaction times.

Deep Dive 1: The Detosylation Problem

The tosyl group is employed to protect the N7 position of the pyrrole ring. However, it can be labile under certain reaction conditions.

Q3: What reaction conditions lead to the removal of the tosyl group (detosylation)?

Detosylation is primarily caused by nucleophilic attack on the sulfur atom of the sulfonyl group or by strong bases.

  • Mechanism: The reaction often proceeds via a single electron transfer (SET) mechanism when strong reducing agents are present, or through direct nucleophilic attack.[10] Certain amines or bases used in the reaction can facilitate this cleavage, especially at higher temperatures.

  • Common Causes:

    • Strongly Basic Conditions: While a base is often required to scavenge the HCl generated during SNAr, overly strong bases (e.g., NaH, KOtBu in excess) or prolonged heating with moderate bases (e.g., K2CO3) can promote detosylation.

    • Highly Nucleophilic Amines: Certain amines can directly attack the sulfonyl group.

    • Reductive Conditions: Some palladium catalyst systems, particularly if not properly managed, can create reducing environments that cleave the tosyl group.

Q4: How can I prevent detosylation?

Minimizing detosylation requires careful control over reaction parameters.

ParameterRecommendationRationale
Base Selection Use a milder, non-nucleophilic base such as DIPEA or Cs₂CO₃. For Buchwald-Hartwig reactions, a soluble organic base like DBU can be effective.[11]Avoids strong bases that readily cleave the tosyl group. Cesium carbonate is often effective in promoting SNAr without causing significant side reactions.
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate (e.g., 60-80 °C).Higher temperatures provide the activation energy needed for the undesired detosylation pathway.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.Prolonged exposure to even mild basic conditions at elevated temperatures can lead to gradual detosylation.

Workflow for Diagnosing and Preventing Detosylation

G cluster_0 Diagnosis cluster_1 Mitigation Strategy start Low Yield & Extra Polar Spot on TLC lcms Run LC-MS of Crude Mixture start->lcms check_mass Mass Found for Product-Tosyl Group? lcms->check_mass Analyze Data change_base Switch to Milder Base (e.g., Cs₂CO₃, DIPEA) check_mass->change_base Yes, Detosylation Confirmed other_issue Investigate Other Side Reactions check_mass->other_issue No lower_temp Lower Reaction Temperature (e.g., from 100°C to 80°C) change_base->lower_temp monitor Monitor Reaction Closely & Quench at Completion lower_temp->monitor success Improved Yield of Desired Product monitor->success

Caption: Troubleshooting workflow for detosylation.

Deep Dive 2: Hydrolysis of the C4-Chloride

The formation of the 4-hydroxy byproduct is a common issue stemming from the presence of water.

Q5: My main byproduct has a mass of (M-Cl+OH). What is the source of the water and how do I eliminate it?

Even seemingly anhydrous conditions can harbor enough water to cause significant hydrolysis, especially in acid-catalyzed reactions where water can be a competitive nucleophile.[5][7]

  • Sources of Water:

    • Solvents: Non-anhydrous grade solvents are a primary source.

    • Reagents: Hygroscopic reagents like certain bases (e.g., K₂CO₃) or amine salts can absorb atmospheric moisture.

    • Atmosphere: Reactions not run under an inert atmosphere (N₂ or Ar) can absorb moisture from the air.

Protocol for Minimizing Hydrolysis
  • Solvent Preparation: Use freshly distilled, anhydrous solvents or purchase high-purity anhydrous grade solvents and store them over molecular sieves.

  • Inert Atmosphere: Assemble the reaction glassware and flame-dry it under vacuum. Backfill with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.

  • Reagent Handling: Dry hygroscopic bases in an oven before use. Use the free base of amines whenever possible; if using an amine salt, ensure it is thoroughly dried.

  • Order of Addition: Add the this compound and the amine to the anhydrous solvent under inert gas before adding the base.

Reaction Pathway: Desired Amination vs. Undesired Hydrolysis

ReactionPathways SM 4-Chloro-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine Product Desired Aminated Product SM->Product  + Amine (k_amine) Byproduct 4-Hydroxy Byproduct (Hydrolysis) SM->Byproduct  + Water (k_hydrolysis) Amine R-NH₂ Water H₂O (Trace)

Caption: Competing amination and hydrolysis pathways.

Deep Dive 3: Challenges in Palladium-Catalyzed Amination

For less reactive amines or for achieving milder conditions, the Buchwald-Hartwig amination is a powerful alternative to SNAr.[12] However, it introduces its own set of potential side reactions.

Q6: I am using a Buchwald-Hartwig protocol, but the reaction is sluggish and I'm seeing hydrodehalogenation (replacement of -Cl with -H). What is going wrong?

Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings and typically points to issues with the catalyst cycle.

  • Mechanism: An unproductive side reaction can compete with the desired reductive elimination step. This often involves a β-hydride elimination from the palladium-amide complex, which ultimately leads to the formation of the hydrodehalogenated arene and an imine.[12]

  • Common Causes:

    • Ligand Choice: The ligand is critical. Sterically hindered biarylphosphine ligands are often required to promote reductive elimination over side reactions.[13]

    • Base: The choice and stoichiometry of the base (commonly NaOtBu, K₃PO₄, or Cs₂CO₃) can influence the catalyst's activity and stability.

    • Catalyst Deactivation: The palladium catalyst can deactivate, leading to incomplete conversion and promoting side reactions.

Troubleshooting the Buchwald-Hartwig Amination
ProblemPotential CauseRecommended Solution
Low Conversion Inefficient oxidative addition or catalyst deactivation.Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., XantPhos, SPhos, RuPhos).[11][13]
Hydrodehalogenation Unproductive β-hydride elimination pathway is dominant.Use a more sterically hindered ligand to facilitate reductive elimination. Ensure the base is anhydrous and added correctly.
Inconsistent Results Trace oxygen deactivating the Pd(0) catalyst. Poor quality reagents.Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent). Use high-purity reagents.

References

Technical Support Center: Purification Strategies for 4-Substituted-7-Tosyl-7H-pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSP-PYRROPY-47TS-V1.0

Last Updated: December 31, 2025

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of a tosyl group at the N7 position is a common strategy to facilitate further functionalization, particularly at the C4 position. While synthetically useful, the purification of 4-substituted-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine analogs presents unique challenges. These molecules often exhibit moderate to low polarity, can be sensitive to acidic conditions (risking de-tosylation), and may co-elute with structurally similar impurities.

This guide provides field-proven troubleshooting advice, detailed protocols, and frequently asked questions to help researchers, scientists, and drug development professionals effectively purify these valuable compounds, ensuring high purity for downstream applications.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of these analogs?

A1: Impurities typically arise from the starting materials or side reactions. Key impurities to monitor include:

  • Unreacted 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: The starting material for many C4 substitution reactions.[3] Its presence indicates an incomplete reaction.

  • De-tosylated analog (4-substituted-7H-pyrrolo[2,3-d]pyrimidine): The tosyl group can be labile under certain acidic or basic conditions. This is a common issue if harsh workup or purification conditions are used.[4]

  • Isomeric products: Depending on the synthetic route, substitution might occur at other positions on the pyrrole or pyrimidine ring, although this is less common with the tosyl protecting group in place.

  • Reagents and byproducts: Excess nucleophiles used for the C4-substitution or byproducts from coupling reactions (e.g., phosphine oxides from Suzuki or Buchwald-Hartwig couplings) are common.[5][6]

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: Compound instability on silica gel is a frequent problem, often due to the acidic nature of standard silica.[7]

  • Test for Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears or the original spot streaks, it's likely unstable.[7]

  • Deactivate the Silica: You can use a less acidic stationary phase like alumina or florisil. Alternatively, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (Et3N) or pyridine (~0.1-1%) before packing the column.[8]

  • Use an Alternative Technique: If instability persists, consider alternatives to silica gel chromatography, such as reverse-phase chromatography or recrystallization.

Q3: What is a good starting point for developing a solvent system for flash chromatography?

A3: A systematic approach using Thin Layer Chromatography (TLC) is essential.

  • General Polarity: These compounds are often of intermediate polarity. Start with solvent systems based on hexanes (or heptane) and ethyl acetate (EtOAc).[9][10]

  • Target Rf: Aim for an Rf (retention factor) of 0.25-0.35 for your target compound on the TLC plate.[8] This Rf value generally provides the best separation during column chromatography.

  • Solvent Mixtures:

    • Start with 20-30% EtOAc in Hexanes and adjust the ratio as needed.

    • If more polarity is required, dichloromethane (DCM) and methanol (MeOH) (e.g., 1-5% MeOH in DCM) can be effective, but be cautious as DCM can be slightly acidic. Adding a small amount of triethylamine can mitigate this.[8]

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Poor Separation Between Product and Starting Material (e.g., 4-chloro analog) The polarity of the product and starting material are very similar.Optimize Solvent System: Try a solvent system with a different selectivity. Toluene/EtOAc or DCM/Acetone mixtures can sometimes provide better separation for aromatic heterocycles than Hexane/EtOAc.[8] Use a Gradient: Start with a low polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.
Product is Eluting as a Broad Band or Tailing Peak 1. Compound is too soluble in the mobile phase, leading to poor interaction with the silica. 2. Acidic/basic nature of the compound interacting strongly with silica sites. 3. Column is overloaded.1. Modify Loading Technique: Use "dry loading". Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This ensures a concentrated starting band.[11] 2. Add a Modifier: For basic compounds (common for nitrogen heterocycles), add 0.1-1% triethylamine to your eluent. For acidic compounds, add 0.1-1% acetic acid.[8] 3. Reduce Load: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.
No Crystals Form During Recrystallization Attempt 1. The solution is not supersaturated (too much solvent was used). 2. The solution is cooling too quickly. 3. The compound has "oiled out" instead of crystallizing.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. Add a "seed crystal" of your pure compound if available.[12] If these fail, slowly evaporate some solvent to increase concentration and cool again. 2. Slow Cooling: Allow the flask to cool slowly to room temperature first, then move it to an ice bath or refrigerator. Insulating the flask can help.[13] 3. Address Oiling Out: Re-heat the solution until the oil redissolves. Add a small amount of the more "soluble" solvent (if using a mixed solvent system) or a bit more of the single solvent to prevent premature crashing.[12]
Low Yield After Purification 1. Product loss in the mother liquor during recrystallization. 2. Irreversible adsorption or decomposition on the chromatography column. 3. Incomplete extraction during workup.1. Recover from Mother Liquor: Concentrate the mother liquor from recrystallization and attempt a second crop of crystals, or purify the residue by column chromatography.[12] 2. Check Column Stability: As mentioned in the FAQs, verify compound stability on silica first. If it's unstable, switch to a different stationary phase or method.[7] 3. Optimize Extraction: Ensure the pH of the aqueous layer is appropriate to keep your compound in the organic phase. Perform multiple extractions (e.g., 3x with smaller volumes) rather than one large extraction.

Part 3: Detailed Protocols & Methodologies

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed for compounds that show signs of degradation on standard silica gel.

1. Preparation of Deactivated Silica: a. In a fume hood, measure the required amount of silica gel (typically 50-100x the mass of the crude material). b. Prepare the starting eluent (e.g., 10% EtOAc in Hexanes) and add 0.5% triethylamine (v/v). c. Create a slurry of the silica gel in this basic eluent. Let it stand for 15-20 minutes to allow for equilibration.

2. Packing the Column: a. Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[8] b. Pour the silica slurry into the column. Use gentle air pressure to push the solvent through and pack the bed, taking care not to let the silica run dry.[11] The solvent eluting should not be warm.[8] c. Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

3. Loading the Sample (Dry Loading Recommended): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or EtOAc). b. Add a small amount of silica gel (2-3x the mass of your product) to this solution. c. Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder. d. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle, steady air pressure to achieve a flow rate of approximately 2 inches/minute.[8] c. Collect fractions and monitor the elution process using TLC. d. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed Solvent System

This is a powerful technique for final purification if a suitable solvent system can be found. Ethyl acetate/hexanes or ethanol/water are common pairs.

1. Solvent System Selection: a. Find a "soluble" solvent that dissolves your compound well at room temperature and a "poor" solvent in which it is insoluble. The two solvents must be miscible. b. Place a small amount of your impure solid in a test tube. Add the "soluble" solvent dropwise while heating until the solid just dissolves. c. Add the "poor" solvent dropwise while still hot until the solution becomes faintly cloudy (the saturation point). d. Add one or two more drops of the "soluble" solvent to re-clarify the solution.

2. Bulk Recrystallization: a. Dissolve the bulk of your impure compound in the minimum amount of the hot "soluble" solvent in an Erlenmeyer flask.[13] b. If there are insoluble impurities, perform a hot filtration step. c. Heat the solution back to a boil and add the "poor" solvent dropwise until persistent cloudiness is observed. Add a final drop of the "soluble" solvent to clarify. d. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

3. Isolation and Drying: a. Isolate the crystals by vacuum filtration, using a Büchner funnel.[13] b. Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities. c. Dry the purified crystals under vacuum to remove all solvent residues.[13]

Part 4: Data Visualization & Workflows

Workflow for Purification Strategy Selection

The following diagram outlines a logical decision-making process for purifying your 4-substituted-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine analog.

Purification_Workflow cluster_0 Initial Analysis cluster_1 Primary Purification Decision cluster_2 Purification Paths cluster_3 Quality Control & Final Steps start Crude Product assess Assess Purity & Impurity Profile (TLC, LCMS, 1H NMR) start->assess decision Is the major impurity profile simple (e.g., one major byproduct)? assess->decision recrystallize Attempt Recrystallization decision->recrystallize  Yes, and  product is solid chromatography Perform Flash Chromatography decision->chromatography  No, or product  is an oil qc1 Check Purity (TLC, LCMS) recrystallize->qc1 qc2 Check Purity (TLC, LCMS, NMR) chromatography->qc2 qc1->chromatography Purity Not OK final_product Pure Compound (>95%) qc1->final_product Purity OK qc2->final_product Purity OK

Caption: Decision workflow for selecting a purification strategy.

References

Technical Support Center: Preventing Premature De-tosylation in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering the common and often frustrating side reaction of premature de-tosylation. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and practical protocols to help you minimize this unwanted pathway and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of the arene byproduct in my reaction, suggesting my aryl tosylate is being de-tosylated. What is the primary cause of this?

A1: The formation of an arene byproduct from an aryl tosylate substrate is a classic sign of premature de-tosylation, often proceeding through a reductive cleavage pathway. The most common culprit is the formation of a palladium-hydride (Pd-H) species in your catalytic cycle. This highly reactive intermediate can intercept the arylpalladium(II) tosylate complex and, instead of undergoing the desired cross-coupling, will participate in reductive elimination to yield the arene byproduct and regenerate the palladium(0) catalyst. The tosyl group is effectively replaced by a hydrogen atom.

Several factors can contribute to the formation of Pd-H species, including:

  • The choice of base: Certain bases, particularly alkoxides, can generate Pd-H species.

  • The solvent: Protic solvents like alcohols can serve as hydride sources.[1]

  • Impurities: Trace amounts of water or other impurities can also contribute to the formation of palladium hydrides.

It is also important to consider that direct C-O bond cleavage can be promoted by certain catalyst systems, especially with electron-rich tosylates, although the formation of a Pd-H intermediate is a more frequent cause of this side reaction.[1][2]

Q2: My reaction is sluggish, and I suspect this is leading to more de-tosylation. Is there a connection?

A2: Absolutely. The kinetics of the productive catalytic cycle versus the de-tosylation pathway are in direct competition. If any step in your desired cross-coupling is slow—be it oxidative addition, transmetalation, or reductive elimination—the arylpalladium(II) intermediate has a longer lifetime in the reaction mixture. This extended lifetime increases the probability of it encountering a Pd-H species or undergoing other decomposition pathways, leading to a higher proportion of the de-tosylated byproduct. Aryl tosylates are generally less reactive than the corresponding aryl bromides or iodides, making the initial oxidative addition step often slower and more challenging.[3]

Q3: Are electron-rich or electron-deficient aryl tosylates more prone to de-tosylation?

A3: Both can be problematic, but for different reasons.

  • Electron-deficient aryl tosylates are generally better substrates for oxidative addition, which can help to accelerate the desired catalytic cycle and minimize the time the arylpalladium intermediate is susceptible to de-tosylation. However, the resulting arylpalladium complexes can be more susceptible to nucleophilic attack, which in some cases can lead to undesired side reactions.

  • Electron-rich aryl tosylates undergo oxidative addition more slowly, which, as discussed in Q2, can increase the likelihood of de-tosylation.[4] However, once the arylpalladium complex is formed, it may be more stable towards certain decomposition pathways.

Therefore, the electronic nature of your substrate must be carefully considered when selecting the other reaction parameters, such as the ligand and base.

Troubleshooting Guides

Issue: High Levels of De-tosylated Byproduct Observed

When you observe a significant amount of your starting aryl tosylate being converted to the corresponding arene, a systematic approach to troubleshooting is essential. The following sections detail the key reaction parameters to investigate and optimize.

The ligand is arguably the most critical factor in controlling the outcome of your reaction. It directly influences the steric and electronic environment of the palladium center, which in turn affects the rates of the various steps in the catalytic cycle.

Causality:

  • Electron-rich and bulky ligands generally accelerate the rate of oxidative addition and reductive elimination.[4] By speeding up these key steps of the desired cross-coupling, the lifetime of the arylpalladium intermediate is reduced, thus minimizing the opportunity for de-tosylation.

  • Bulky ligands can also sterically hinder the approach of small molecules like water or hydrides to the palladium center, further suppressing the formation of Pd-H species.

Troubleshooting Steps:

  • Switch to a Bulkier, More Electron-Rich Ligand: If you are using a simple phosphine ligand like triphenylphosphine (PPh₃), consider switching to a more sophisticated biaryl phosphine ligand.

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands for cross-coupling reactions involving less reactive electrophiles like aryl tosylates.

Ligand ClassExamplesKey Advantages for Preventing De-tosylation
Biaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-rich, promoting fast oxidative addition and reductive elimination.
MOP-type Ligands Buchwald's MOP ligandsHindered and electron-rich, shown to be effective in aminations with aryl tosylates.[4]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form stable palladium complexes, often enhancing catalytic activity.

The choice of base is not merely to facilitate transmetalation; it can also be a source of hydride ions or influence the stability of the catalyst.

Causality:

  • Strongly basic and nucleophilic alkoxides (e.g., sodium tert-butoxide) can react with palladium complexes to form Pd-H species.

  • Weaker, non-nucleophilic inorganic bases are generally preferred as they are less likely to act as hydride donors.

Troubleshooting Steps:

  • Avoid Strong Alkoxide Bases: If your protocol uses a strong alkoxide base and you are observing significant de-tosylation, consider switching to a weaker base.

  • Use Phosphate or Carbonate Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for reactions with aryl tosylates, providing sufficient basicity for transmetalation without promoting de-tosylation.[4]

Base TypeExamplesSuitability for Tosylate Couplings
Alkoxides NaOtBu, KOtBuUse with caution; high potential for generating Pd-H species.
Carbonates K₂CO₃, Cs₂CO₃Generally a good choice; less likely to be a hydride source.[4]
Phosphates K₃PO₄Often the base of choice for challenging couplings, balancing reactivity and minimizing side reactions.[4]

The solvent can influence the reaction in multiple ways, from solubility and reaction rate to being an active participant in side reactions.

Causality:

  • Protic solvents , especially alcohols, can be a source of hydrides, leading to the formation of Pd-H species and subsequent reductive cleavage.[1]

  • Aprotic polar solvents can enhance the rate of oxidative addition of aryl tosylates, which can be beneficial in outcompeting the de-tosylation pathway.[3]

  • Water content can be a double-edged sword. While often necessary for the Suzuki-Miyaura reaction to facilitate the dissolution of the base and promote transmetalation, excessive water can lead to hydrolysis of reagents and contribute to catalyst decomposition.

Troubleshooting Steps:

  • Use Anhydrous Aprotic Solvents: Solvents like dioxane, THF, and toluene are generally preferred. Ensure they are rigorously dried before use.

  • Minimize Alcohol Content: If a co-solvent is necessary, use the minimum amount of a protic solvent required.

  • Control Water Content: If using a biphasic system, carefully control the amount of water. For anhydrous reactions, ensure all reagents and solvents are scrupulously dry.

Higher temperatures can accelerate both the desired reaction and undesired side reactions.

Causality:

  • Prolonged reaction times at elevated temperatures can lead to catalyst decomposition and an increased likelihood of de-tosylation.

  • Insufficient temperature may result in a sluggish reaction, which, as discussed, can also favor de-tosylation.

Troubleshooting Steps:

  • Optimize Temperature: Carefully screen a range of temperatures to find the sweet spot where the desired reaction proceeds at a reasonable rate without significant byproduct formation.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of an Aryl Tosylate with Minimized De-tosylation

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask or vial, add the aryl tosylate (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4 mol %).

  • Solvent Addition: Add anhydrous toluene (to make a ~0.1 M solution with respect to the aryl tosylate).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Key Concepts

The Competing Pathways: Cross-Coupling vs. De-tosylation

G cluster_cycle Desired Catalytic Cycle cluster_side_reaction De-tosylation Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-OTs)L_n Pd0->OA Ar-OTs TM Transmetalation (Ar-Pd(II)-R)L_n OA->TM R-B(OH)₂ / Base PdH Pd(II)-H Species OA->PdH RE Reductive Elimination (Ar-R) TM->RE RE->Pd0 Product Formation Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->PdH Pd(0) or Ar-Pd(II)-OTs RE_detos Reductive Elimination (Ar-H) PdH->RE_detos RE_detos->Pd0 Byproduct Formation

Caption: Competing catalytic cycles in palladium-catalyzed reactions of aryl tosylates.

Logical Flow for Troubleshooting De-tosylation

G start De-tosylation Observed ligand 1. Optimize Ligand (Bulky, Electron-Rich) start->ligand base 2. Change Base (Avoid Alkoxides, Use K₃PO₄/Cs₂CO₃) ligand->base solvent 3. Modify Solvent (Anhydrous, Aprotic) base->solvent temp 4. Adjust Temperature (Find Optimal Balance) solvent->temp end De-tosylation Minimized temp->end

Caption: A stepwise approach to troubleshooting premature de-tosylation.

References

managing the formation of impurities in the synthesis of Tofacitinib intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Tofacitinib and its intermediates. The formation of impurities is a critical challenge that can impact yield, purity, and the safety profile of the final Active Pharmaceutical Ingredient (API). This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues encountered during synthesis. Our approach is grounded in the principles of Quality by Design (QbD), emphasizing process understanding to proactively control Critical Quality Attributes (CQAs).[1][2]

Overview of a Common Tofacitinib Synthetic Pathway

Understanding the synthetic route is fundamental to pinpointing potential sources of impurities. A widely employed strategy involves the coupling of two key intermediates: a chiral piperidine derivative and a pyrrolo[2,3-d]pyrimidine core, followed by cyanoacetylation.

graph Tofacitinib_Synthesis { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Piperidine Precursor\n(e.g., 1-Benzyl-4-methylpiperidin-3-one)", fillcolor="#F1F3F4"]; B [label="(3R,4R)-1-benzyl-N,4-\ndimethylpiperidin-3-amine\n(Intermediate 1)", fillcolor="#E8F0FE", color="#4285F4"]; C [label="Pyrrolo[2,3-d]pyrimidine Precursor\n(e.g., 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol)", fillcolor="#F1F3F4"]; D [label="4-chloro-7H-pyrrolo[2,3-d]pyrimidine\n(Intermediate 2)", fillcolor="#E8F0FE", color="#4285F4"]; E [label="Coupled Intermediate\n((3R,4R)-1-benzyl-4-methyl-N-methyl-N-\n(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine)", fillcolor="#FEF7E0", color="#FBBC05"]; F [label="Debenzylated Intermediate", fillcolor="#FEF7E0", color="#FBBC05"]; G [label="Tofacitinib (Base)", fillcolor="#E6F4EA", color="#34A853"];

// Edges A -> B [label="Reductive Amination\n& Chiral Resolution"]; C -> D [label="Chlorination"]; B -> E [label="Nucleophilic\nSubstitution"]; D -> E; E -> F [label="Debenzylation"]; F -> G [label="Cyanoacetylation"]; }

Simplified Tofacitinib Synthesis Pathway.

Troubleshooting Guides & FAQs

This section directly addresses common experimental challenges. Each answer explains the underlying chemical principles to empower you to not only solve the immediate problem but also to prevent its recurrence.

Part 1: The Chiral Intermediate - (3R,4R)-Piperidine Synthesis

The stereochemistry of the piperidine intermediate is critical for the efficacy and safety of Tofacitinib. Impurities here are often stereoisomers, which can be difficult to remove later in the synthesis.

Q1: My chiral HPLC analysis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Intermediate 1) shows multiple peaks. What are they and how do I control them?

A1: The presence of multiple peaks indicates stereoisomeric impurities. Tofacitinib has two chiral centers (at C3 and C4 of the piperidine ring), meaning four possible stereoisomers exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The desired isomer is (3R,4R).

  • Causality & Source: These impurities arise from a lack of stereocontrol during the synthesis of the piperidine ring, typically during a reduction step.[3] If a racemic or diastereomeric mixture is formed, subsequent chiral resolution steps may be incomplete, allowing unwanted isomers to persist. Diastereomers are chemically distinct compounds and must be controlled as impurities according to regulatory guidelines.[4]

  • Troubleshooting & Control Strategy:

    • Early Stage Control: Stereochemical purity must be established at this early stage. It is far more challenging to remove diastereomers from the final API.

    • Asymmetric Synthesis: Employing an enantioselective synthesis route is the most efficient method for producing a single enantiomer, often using chiral catalysts to direct the reaction.[]

    • Chiral Resolution: If a racemic mixture is synthesized, a robust chiral resolution step is necessary. This is often achieved by forming diastereomeric salts with a chiral acid (e.g., L-di-p-toluyl tartaric acid), which can then be separated by crystallization.[6] The efficiency of this separation is highly dependent on solvent choice and temperature.

    • Analytical Verification: You must use a validated, stereoselective analytical method (e.g., chiral HPLC) to confirm the identity and purity of chiral starting materials and key intermediates.[4][7] The specification for your intermediate should include a strict limit for the unwanted antipode and other diastereomers.[8]

graph Diastereomer_Formation { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Racemic Piperidine Precursor\n(Mixture of enantiomers)", fillcolor="#F1F3F4"]; Process [label="Chiral Resolution\n(e.g., with L-DTTA)", fillcolor="#FEF7E0"]; Desired [label="Desired (3R,4R) Isomer\n(Forms less soluble salt)", fillcolor="#E6F4EA", color="#34A853"]; Impurity [label="Unwanted (3S,4S) Isomer\n(Remains in mother liquor)", fillcolor="#FCE8E6", color="#EA4335"]; Incomplete [label="Incomplete Separation", shape=diamond, style=filled, fillcolor="#FAD2CF"]; Contamination [label="Contaminated (3R,4R) Product\n(Contains (3S,4S) impurity)", fillcolor="#FCE8E6", color="#EA4335"];

// Edges Start -> Process; Process -> Desired [label="Successful\nCrystallization"]; Process -> Impurity [label="Successful\nSeparation"]; Process -> Incomplete [style=dashed]; Incomplete -> Contamination [label="Leads to"]; }

Control of Stereoisomers via Chiral Resolution.
Part 2: The Heterocyclic Core - Pyrrolo[2,3-d]pyrimidine Synthesis

The synthesis of the pyrimidine core often involves harsh reagents and high temperatures, creating a potential for by-product formation.

Q2: The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (a precursor to Intermediate 2) results in a low yield and a dark, tarry product. What is causing this?

A2: This issue typically points to degradation of the starting material or product due to the harsh conditions of the chlorination reaction. The most common chlorinating agent used is phosphorus oxychloride (POCl₃).

  • Causality & Source:

    • Temperature Control: The reaction is highly exothermic. If the temperature is not carefully controlled (e.g., during the dropwise addition of a base like N,N-Diisopropylethylamine), localized overheating can lead to polymerization and decomposition, resulting in the characteristic dark color and low yield.[9]

    • Moisture: Phosphorus oxychloride reacts violently with water. Any moisture in the reactants or solvent will consume the reagent and can lead to the formation of phosphoric acid and HCl, which can catalyze side reactions.

    • Stoichiometry: An incorrect ratio of POCl₃ or base can lead to incomplete reaction or the formation of mono-chlorinated and other related by-products.

  • Troubleshooting & Control Strategy:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reactants and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Controlled Reagent Addition: Add reagents, especially the base, slowly and dropwise at a controlled temperature (e.g., 70°C) to manage the exotherm.[9] After the addition, the temperature is typically raised to drive the reaction to completion.[9]

    • Work-up Procedure: The quenching step is critical. The reaction mixture should be cooled significantly before being slowly poured into a mixture of water/ice and an extraction solvent like ethyl acetate.[9] A rapid, uncontrolled quench can cause a dangerous exotherm and product degradation.

    • Purification: The crude product often requires purification. Filtering the reaction mixture through a pad of diatomaceous earth can remove some polymeric tars.[9] Recrystallization from a suitable solvent system is often necessary to achieve the desired purity.

Part 3: Final Steps and General Impurity Control

Impurities can also arise from degradation of the Tofacitinib molecule itself during the final steps or on storage.

Q3: My final Tofacitinib sample shows a new impurity with a mass of [M+16] after forced degradation studies (oxidative stress) or upon storage. What is this impurity?

A3: An increase in mass of 16 amu (atomic mass units) is a classic indicator of oxidation, specifically the formation of an N-oxide .[10][11] Tertiary amines, like the one in the Tofacitinib piperidine ring, are susceptible to oxidation.

  • Causality & Source: The formation of N-oxides is a major metabolic pathway but can also occur chemically through exposure to oxidizing agents, peroxides, or even atmospheric oxygen over time, especially when catalyzed by light or trace metals.[12][13][14] The N-oxide group is highly polar and can alter the drug's properties.[15][16]

  • Troubleshooting & Control Strategy:

    • Inert Atmosphere: Conduct the final reaction steps and the final product isolation under an inert atmosphere (N₂ or Ar) to minimize exposure to oxygen.

    • Solvent Purity: Ensure solvents are free of peroxides, which can be a hidden source of oxidation. Ethers, for example, are notorious for forming peroxides on storage.

    • Storage Conditions: Store the final API and sensitive intermediates protected from light and air. The use of antioxidants in the formulation of the final drug product may also be considered to inhibit oxidative degradation.[13]

    • Excipient Compatibility: During formulation development, check for compatibility with excipients, as some, like povidone, have been shown to promote N-oxide formation in other drugs.[13]

Q4: What are genotoxic impurities (GTIs) and should I be concerned about them in Tofacitinib synthesis?

A4: Yes, genotoxic impurities are a significant concern. GTIs are compounds that have the potential to damage DNA, leading to mutations and potentially cancer. Regulatory agencies like the FDA and EMA have very strict limits on their presence, often in the parts-per-million (ppm) range, based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day exposure.[17]

  • Causality & Source: In the context of Tofacitinib synthesis, starting materials and intermediates containing reactive functional groups are the primary concern. Specifically, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine are structural alerts for genotoxicity, as they are potential alkylating agents.[18]

  • Troubleshooting & Control Strategy:

    • Risk Assessment: A thorough risk assessment of your synthetic route is required to identify any potential GTIs.

    • Process Control: The primary strategy is to control the process to ensure these reactive intermediates are consumed and purged effectively. This may involve:

      • Optimizing stoichiometry to avoid excess GTI-forming reagents.

      • Adding a specific quenching step to destroy any unreacted GTI.

      • Introducing purification steps (e.g., crystallization, chromatography) specifically designed to remove the identified GTI.

    • Trace Analysis: Highly sensitive analytical methods (e.g., LC-MS/MS or GC-MS) are required to detect and quantify GTIs at the required low levels.[18] These methods must be validated for specificity and sensitivity.

graph Troubleshooting_Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Unknown Peak Detected\nin HPLC Chromatogram", shape=invhouse, fillcolor="#FCE8E6", color="#EA4335"]; CheckRT [label="Compare Retention Time (RT)\nwith Known Impurity Standards", shape=diamond, fillcolor="#FEF7E0"]; Identify [label="Impurity Identified & Quantified", fillcolor="#E6F4EA", color="#34A853"]; LCMS [label="Perform LC-MS Analysis\nto Determine Mass", fillcolor="#E8F0FE", color="#4285F4"]; Characterize [label="Characterize Structure\n(MS/MS, NMR of isolated impurity)", fillcolor="#E8F0FE", color="#4285F4"]; Hypothesize [label="Hypothesize Formation Pathway\n(Side Reaction, Degradation, etc.)", fillcolor="#FEF7E0"]; Modify [label="Modify Process Parameters\n(e.g., Temp, pH, Reagents, Purification)", fillcolor="#F1F3F4"]; Reanalyze [label="Re-analyze Sample", shape=box, style=rounded, fillcolor="#E6F4EA", color="#34A853"]; End [label="Impurity Controlled\nBelow Specification Limit", shape=house, fillcolor="#E6F4EA", color="#34A853"];

// Edges Start -> CheckRT; CheckRT -> Identify [label="RT Match"]; CheckRT -> LCMS [label="No Match"]; LCMS -> Characterize; Characterize -> Hypothesize; Hypothesize -> Modify; Modify -> Reanalyze; Reanalyze -> CheckRT [style=dashed, label="Verify Control"]; Identify -> End; }

Workflow for Investigating an Unknown Impurity.

Quantitative Data & Analytical Protocols

Accurate analysis is the cornerstone of impurity control. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[19]

Table 1: Example HPLC Gradient for Tofacitinib Impurity Profiling

This protocol is a representative example. The method must be fully validated for your specific application and impurity profile according to ICH guidelines.[20]

ParameterValue
Column Waters XBridge BEH Shield RP18 (4.6 x 150 mm, 2.5 µm) or equivalent[20]
Mobile Phase A 0.05 M Sodium Dihydrogen Phosphate Buffer, pH adjusted to 3.0-4.5[18]
Mobile Phase B Acetonitrile or Methanol[11][18]
Flow Rate 0.8 - 1.0 mL/min[11][20]
Column Temp. 45°C[20]
Detector PDA/UV at 280 nm[20]
Injection Vol. 10 µL
Gradient Time (min)
0
25
30
31
35
Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of a Tofacitinib sample and quantify related substances using a validated RP-HPLC method.[10]

  • Solution Preparation:

    • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

    • Standard Solution (e.g., 0.2 mg/mL): Accurately weigh ~20 mg of Tofacitinib reference standard into a 100-mL volumetric flask. Dissolve in and dilute to volume with Diluent.

    • Sample Solution (e.g., 0.2 mg/mL): Prepare in the same manner as the Standard Solution using the Tofacitinib sample to be analyzed.[20]

    • System Suitability Solution (SSS): Prepare a solution containing Tofacitinib and known impurities (spiked at the specification limit) to verify the resolution and performance of the system.[10]

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (Diluent) to ensure no interfering peaks are present.

    • Inject the SSS (e.g., five replicates) and verify that system suitability parameters (e.g., resolution between critical pairs > 2.0, tailing factor < 1.5, %RSD of peak area < 2.0) meet the predefined criteria.

    • Inject the Standard Solution and the Sample Solution in sequence.

    • Process the chromatograms. Identify impurities in the sample chromatogram based on their relative retention times (RRTs) with respect to the main Tofacitinib peak.

  • Calculations:

    • Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard.

    • % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

References

optimizing base and solvent conditions for Buchwald-Hartwig reactions of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An essential tool in modern medicinal chemistry is the Buchwald-Hartwig amination, which enables the crucial formation of carbon-nitrogen bonds.[1][2][3] For drug development professionals working with heterocyclic scaffolds, particularly the 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine core—a key intermediate in the synthesis of targeted therapies like JAK inhibitors[4]—mastering this reaction is paramount.

However, the specific characteristics of this substrate present unique challenges. As an electron-deficient heteroaryl chloride, it is inherently less reactive than its bromide or iodide counterparts, primarily due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[5][6] This guide, structured as a technical support resource, provides in-depth troubleshooting advice and optimized protocols to navigate the complexities of this transformation.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Buchwald-Hartwig catalytic cycle is critical for effective troubleshooting. The reaction proceeds through three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-chloride bond of the pyrrolopyrimidine, forming a Pd(II) complex. This is often the rate-determining step for aryl chlorides.[7]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. The choice and strength of the base are critical at this stage.[8]

  • Reductive Elimination : The C-N bond is formed as the desired product is expelled from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[1][3]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle cluster_main Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Cl) Oxidative Addition Complex Pd0->OA_Complex + Ar-Cl (Oxidative Addition) Amine_Coord [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ Amine Coordinated Complex OA_Complex->Amine_Coord + R₂NH Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Coord->Amido_Complex + Base - Base-H⁺Cl⁻ (Deprotonation) Amido_Complex->Pd0 (Reductive Elimination) + Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide & Frequently Asked Questions

This section addresses common issues encountered when performing Buchwald-Hartwig aminations on this compound.

Q1: My reaction shows no or very low conversion. Where should I start troubleshooting?

A: Low conversion with an aryl chloride substrate frequently points to a problem with the initial oxidative addition step.

  • Inadequate Ligand: The C-Cl bond is strong. Standard phosphine ligands are often insufficient. You must use an electron-rich, sterically hindered biaryl phosphine ligand designed for activating aryl chlorides.

    • Recommendation: Employ ligands such as XPhos, t-BuXPhos, or RuPhos. These ligands promote the formation of the active, low-coordinate Pd(0) species necessary for oxidative addition.[1]

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Incomplete degassing or a poor inert atmosphere can lead to oxidation and catalyst death before the reaction begins.

    • Recommendation: Ensure all solvents are thoroughly degassed using a sparge with argon or nitrogen for at least 30 minutes. Use standard Schlenk line or glovebox techniques to maintain an inert atmosphere throughout the reaction setup and duration.

  • Poor Reagent Quality: The purity of the substrate, amine, and base is critical. Impurities can poison the catalyst.

    • Recommendation: Use freshly purified reagents. Ensure the base, especially sodium tert-butoxide, has not degraded from improper storage.

Q2: I'm seeing about 50% conversion and then the reaction stalls. How can I drive it to completion?

A: A stalled reaction suggests that while the catalyst is initially active, there is an issue with turnover, solubility, or thermal stability. The base and solvent are the most critical parameters to adjust.

  • Suboptimal Base/Solvent Combination: The effectiveness of the base is highly dependent on its solubility and strength in the chosen solvent. An inorganic base like cesium carbonate (Cs₂CO₃) may be poorly soluble in a non-polar solvent like toluene, limiting its availability.[5]

    • Recommendation: Screen different base and solvent combinations. A strong, soluble base like sodium tert-butoxide (NaOtBu) in an ethereal solvent like 1,4-dioxane is a powerful starting point.[9] If substrate decomposition is a concern, a weaker base like K₃PO₄ in a more polar solvent may be effective, though it might require a higher reaction temperature.

Table 1: Base Selection Guide

Base pKaH (Conjugate Acid) Strength Common Solvents Key Considerations
NaOtBu ~19 Strong Toluene, Dioxane, THF Highly effective but can degrade sensitive substrates.[5][10] Can promote side reactions.
K₃PO₄ ~12.3 (for HPO₄²⁻) Moderate Dioxane, DMF, Toluene Good for base-sensitive substrates.[5] Often requires higher temperatures.
Cs₂CO₃ ~10.3 (for HCO₃⁻) Moderate Dioxane, Toluene A common, milder alternative to alkoxides.[9] Solubility can be a limiting factor.

| LHMDS | ~26 | Strong | THF, Toluene | Very strong, non-nucleophilic base. Useful for less acidic amines. |

Table 2: Solvent Selection Guide

Solvent Polarity Boiling Point (°C) Key Considerations
Toluene Non-polar 111 Excellent general-purpose solvent for Buchwald-Hartwig.[11][12] Good temperature range.
1,4-Dioxane Polar Aprotic 101 Often improves solubility of reagents and catalyst complexes.[9]
THF Polar Aprotic 66 Lower boiling point limits the reaction temperature.

| DMF | Polar Aprotic | 153 | Use with caution; can sometimes coordinate to palladium and inhibit the reaction. |

Q3: My mass spec shows a significant peak corresponding to the starting material with hydrogen instead of chlorine (hydrodehalogenation). What causes this and how can I fix it?

A: Hydrodehalogenation is a common side reaction that competes with reductive elimination.[1] It often arises from a β-hydride elimination pathway if the amine has β-hydrogens, or from reactions involving trace water.

  • Base-Induced Elimination: Strong bases like NaOtBu can promote this side reaction, especially at elevated temperatures.

    • Recommendation: Switch to a weaker, non-alkoxide base like Cs₂CO₃ or K₃PO₄. This can slow the desired reaction but often suppresses hydrodehalogenation more significantly.

  • Moisture: Ensure all reagents and solvents are scrupulously dry. Use anhydrous solvents and dry reagents under vacuum before use.

  • Ligand Choice: Using a highly bulky ligand (e.g., t-BuXPhos) can create a sterically crowded environment around the palladium center that favors reductive elimination over competing side reactions.[13]

Q4: How do I choose the right conditions for my specific amine?

A: The properties of your amine (primary vs. secondary, aliphatic vs. aromatic, pKa) will dictate the optimal base and sometimes ligand.

Condition_Selection_Flowchart Decision Tree for Initial Condition Screening start Start: Couple Amine with This compound amine_type Is the amine base-sensitive or prone to side reactions? start->amine_type strong_base Condition Set A: Base: NaOtBu (1.5 eq) Solvent: Dioxane or Toluene Ligand: XPhos Temp: 100-110 °C amine_type->strong_base No weak_base Condition Set B: Base: Cs₂CO₃ or K₃PO₄ (2.0 eq) Solvent: Dioxane Ligand: XPhos or RuPhos Temp: 110-120 °C amine_type->weak_base Yes check_result Analyze Reaction Outcome (LCMS/TLC) strong_base->check_result weak_base->check_result success Reaction Successful: Proceed to Scale-up check_result->success >90% Conversion troubleshoot Reaction Failed or Incomplete: Consult Troubleshooting Guide check_result->troubleshoot Low Conversion or Byproducts

Caption: A decision tree for selecting initial reaction conditions.

General Experimental Protocol for Small-Scale Optimization

This protocol is a starting point and should be optimized for each specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve ~0.1 M concentration)

Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add the this compound, palladium precatalyst, and base.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.

  • Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added in step 1.

  • Place the sealed vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously for the intended duration (e.g., 4-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

References

Technical Support Center: Navigating the Scale-Up of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges, ensuring a robust and scalable synthetic process. This key intermediate is crucial in the synthesis of various pharmaceutical agents, including Janus kinase (JAK) inhibitors like Tofacitinib.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of this compound.

Q1: What is the most critical step in the synthesis of this compound?

A1: The most critical step is the initial chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using reagents like phosphorus oxychloride (POCl₃). This step is highly sensitive to moisture and reaction conditions. The subsequent tosylation to yield the final product is generally more straightforward but relies on the quality of the chlorinated intermediate.

Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?

A2: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water, releasing hydrochloric acid (HCl) gas. On a larger scale, this exothermic reaction can lead to a dangerous buildup of pressure and heat. Therefore, all reactions involving POCl₃ must be conducted in a well-ventilated fume hood, with strict exclusion of moisture and appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield.

Q3: What is a typical yield for the tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

A3: Under optimized conditions, the tosylation step can achieve high yields, often exceeding 90%. The overall yield will, of course, depend on the efficiency of all preceding steps, particularly the chlorination.

Q4: How can I monitor the progress of the tosylation reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common mobile phase for TLC is a mixture of ethyl acetate and hexane. The disappearance of the starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and the appearance of the product spot with a different Rf value will indicate the reaction's progression.

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the scale-up of your reaction.

Issue 1: Low Yield of this compound with Incomplete Consumption of Starting Material

Question: My reaction seems to stall, and I'm left with a significant amount of unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. What could be the cause?

Answer: This issue often points to insufficient activation of the starting material or deactivation of the tosylating agent. Here are the likely causes and their solutions:

  • Inadequate Base: The base, typically a tertiary amine like triethylamine or N,N-diisopropylethylamine (DIPEA), is crucial for scavenging the HCl generated during the reaction and for facilitating the nucleophilic attack of the pyrrole nitrogen.

    • Solution: Ensure you are using a sufficient stoichiometric amount of a dry, high-quality base. On a larger scale, mass transfer limitations can be a factor, so efficient stirring is critical.

  • Poor Quality of p-Toluenesulfonyl Chloride (TsCl): TsCl is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which will not participate in the reaction.

    • Solution: Use freshly opened or properly stored TsCl. If the quality is uncertain, it can be recrystallized from a non-polar solvent like hexane.

  • Low Reaction Temperature: While the reaction is often started at a lower temperature to control the initial exotherm, insufficient temperature may lead to a sluggish reaction.

    • Solution: After the initial addition of reagents, a moderate increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile.

Issue 2: Formation of Significant Impurities During Tosylation

Question: My final product is contaminated with several byproducts. What are they, and how can I prevent their formation?

Answer: Impurity formation is a common challenge during scale-up. The primary impurities in this reaction are often related to side reactions of the starting materials or the product.

  • Over-tosylation/Di-tosylation: Although less common, it is possible to have tosylation occur at other positions on the heterocyclic ring under harsh conditions.

    • Solution: Careful control of reaction stoichiometry and temperature is key. Avoid using a large excess of TsCl.

  • Hydrolysis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: If there is moisture in the reaction, the starting material can hydrolyze back to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    • Solution: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Degradation Products: At elevated temperatures for extended periods, the starting materials or product may degrade, leading to a complex mixture of impurities.

    • Solution: Optimize the reaction time and temperature. Do not prolong the reaction unnecessarily once the starting material is consumed.

Issue 3: Difficulties in Product Isolation and Purification

Question: I'm struggling to obtain a pure, crystalline product after the workup. What are the best practices for isolation and purification on a larger scale?

Answer: Effective product isolation is critical for achieving high purity. The workup procedure must be carefully designed to remove unreacted reagents and byproducts.

  • Aqueous Workup: The reaction is typically quenched with water to precipitate the product and dissolve inorganic salts.

    • Solution: A slow and controlled addition of the reaction mixture to water is recommended. Vigorous stirring during quenching is essential to ensure efficient mixing and prevent the formation of large, impure agglomerates. The pH of the aqueous layer should be monitored and adjusted to be neutral or slightly basic to ensure the product remains in its neutral form.

  • Recrystallization: This is the most common method for purifying the crude product.

    • Solution: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Toluene or mixtures of ethanol and water have been reported to be effective. For large-scale operations, a slow cooling rate is crucial for obtaining large, well-defined crystals, which are easier to filter and wash.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (DIPEA)

  • Toluene

  • Crushed ice

  • Saturated sodium bicarbonate solution

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent) and toluene.

  • Add phosphorus oxychloride (approx. 3 equivalents).

  • Cool the mixture to 0°C.

  • Slowly add DIPEA (approx. 1.5 equivalents) while maintaining the temperature below 10°C.

  • Warm the reaction mixture to 50°C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • In a separate vessel, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of this compound

This protocol describes the tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and dichloromethane.

  • Add triethylamine (approx. 3 equivalents) and a catalytic amount of DMAP.

  • Cool the mixture to 0°C.

  • Add a solution of p-toluenesulfonyl chloride (approx. 1.05 equivalents) in dichloromethane dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes, or until completion as monitored by TLC.

  • Wash the reaction mixture with water (3 x volume of DCM).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene).

Visualizing the Workflow

To aid in understanding the process, the following diagrams illustrate the key workflows.

cluster_chlorination Chlorination Stage Start_Chlorination 7H-pyrrolo[2,3-d]pyrimidin-4-ol Add_Reagents Add Toluene, POCl3, DIPEA Start_Chlorination->Add_Reagents Reagent Addition Reaction_Chlorination React at 50°C Add_Reagents->Reaction_Chlorination Heating Workup_Chlorination Quench on ice, Neutralize, Extract Reaction_Chlorination->Workup_Chlorination Completion Intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Workup_Chlorination->Intermediate

Caption: Workflow for the synthesis of the key intermediate.

cluster_tosylation Tosylation Stage Start_Tosylation 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Add_Tos_Reagents Add DCM, TEA, DMAP, TsCl Start_Tosylation->Add_Tos_Reagents Reagent Addition Reaction_Tosylation React at RT Add_Tos_Reagents->Reaction_Tosylation Stirring Workup_Tosylation Aqueous Wash Reaction_Tosylation->Workup_Tosylation Completion Purification Recrystallization Workup_Tosylation->Purification Final_Product This compound Purification->Final_Product

minimizing homo-coupling in Suzuki reactions with 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Homo-coupling in Suzuki Reactions with 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

Welcome to our dedicated technical guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the critical building block, this compound. This intermediate is pivotal in the synthesis of several Janus kinase (JAK) inhibitors, such as Tofacitinib[1]. A persistent challenge in its derivatization is the formation of homo-coupled byproducts, which depletes valuable starting material and complicates downstream purification. This guide provides an in-depth, mechanistically grounded approach to troubleshooting and minimizing this unwanted side reaction.

Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses the fundamental questions surrounding homo-coupling in the context of your specific substrate.

Q1: What is homo-coupling, and why is it a significant issue with this specific reaction?

A1: Homo-coupling is a common side reaction in palladium-catalyzed cross-couplings where two molecules of the organoboron reagent (the arylboronic acid) couple to form a symmetrical biaryl byproduct.[2] In your experiment, this means your boronic acid reagent reacts with itself instead of with the this compound. This is problematic for three key reasons:

  • Reduced Yield: It consumes the boronic acid, directly lowering the potential yield of your desired cross-coupled product.

  • Stoichiometry Imbalance: The consumption of the nucleophile alters the optimal stoichiometry of the reaction partners.

  • Purification Difficulty: The resulting symmetrical biaryl byproduct can have similar polarity and chromatographic behavior to the desired product, making separation challenging and time-consuming.

Q2: What are the primary mechanistic drivers of boronic acid homo-coupling?

A2: There are two principal pathways that lead to homo-coupling, both of which must be controlled:

  • Oxygen-Mediated Pathway: The most common cause is the presence of dissolved oxygen in the reaction mixture.[2][3][4][5] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homo-coupled product and regenerating the active Pd(0) catalyst.[2][3]

  • Pd(II)-Mediated Pathway: If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), homo-coupling can occur during the initial in-situ reduction of Pd(II) to Pd(0). In this process, the boronic acid itself can act as the reducing agent, coupling with another molecule of boronic acid in the process.[3][6]

Q3: My starting material is an aryl chloride. Does this affect the likelihood of homo-coupling?

A3: Yes, significantly. The first step in the desired Suzuki catalytic cycle is the oxidative addition of the palladium catalyst into the carbon-chlorine bond.[3][7] C-Cl bonds are notoriously less reactive and require more forcing conditions (higher temperatures, more electron-rich ligands) to activate compared to C-Br or C-I bonds.[3][7] If this oxidative addition step is slow, it creates a kinetic window where the competing homo-coupling of the more reactive boronic acid can become the dominant pathway.[4] Therefore, strategies that accelerate oxidative addition are critical.

Troubleshooting Guide & Optimization Strategies

This section provides actionable solutions to common experimental problems.

Issue 1: Significant biaryl byproduct is observed by LCMS/TLC, even with standard conditions.

  • Potential Cause A: Inadequate Inert Atmosphere. Standard nitrogen backfilling may not be sufficient to remove all dissolved oxygen. Up to 8% oxygen can remain in the headspace of a reactor that has only been purged.[8]

    • Solution: Rigorous Degassing. Before adding the catalyst, you must rigorously remove dissolved oxygen from your solvent and reaction mixture. A subsurface sparge, where you bubble argon or nitrogen gas through the liquid for 20-30 minutes, is highly effective.[6][8] For smaller scales, three cycles of "freeze-pump-thaw" are considered the gold standard.

  • Potential Cause B: Suboptimal Catalyst/Ligand System. Your catalyst system may not be active enough to promote the oxidative addition of the aryl chloride at a rate that outcompetes homo-coupling.

    • Solution: Employ Bulky, Electron-Rich Ligands. This is one of the most critical factors for success. Ligands developed by groups like Buchwald (e.g., SPhos, XPhos) are designed specifically for challenging couplings.[9][10][11]

      • Why they work: Their large steric bulk promotes the formation of a monoligated, highly reactive 12-electron Pd(0) species, while their strong electron-donating character increases the electron density on the palladium, which accelerates the insertion into the electron-rich C-Cl bond.[7][11]

Issue 2: The reaction is sluggish and requires high temperatures, leading to byproduct formation.

  • Potential Cause: Inefficient Base or Catalyst Activation. The choice of base is crucial for activating the boronic acid for transmetalation, but the wrong choice can promote side reactions.[7][12]

    • Solution 1: Select an Appropriate Base. Weaker inorganic bases are generally preferred as they are less likely to promote homo-coupling compared to strong bases like NaOH.[9] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices, providing a good balance of reactivity and selectivity.[9][13]

    • Solution 2: Consider a Pre-activated Catalyst. Instead of relying on in-situ reduction of a Pd(II) source, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, pre-activated precatalyst like SPhos-Pd-G3.[4][9] This ensures the active Pd(0) is readily available for the desired catalytic cycle from the start.

Issue 3: Results are inconsistent between runs.

  • Potential Cause: Boronic Acid Instability. Boronic acids can degrade upon storage, especially in the presence of moisture, sometimes forming boroxines (cyclic trimers) or undergoing protodeboronation. This changes the effective concentration of the active nucleophile.

    • Solution: Verify Reagent Quality. Use fresh, high-purity boronic acid. If degradation is suspected, you can convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and use that in the coupling reaction.

Mechanistic Insights: Visualizing the Pathways

Understanding the catalytic cycles is key to rational optimization. The desired cross-coupling pathway must be favored over the competing homo-coupling pathway.

Suzuki_Cycle Figure 1: Desired Suzuki-Miyaura Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition Intermediate pd0->oa Oxidative Addition trans Transmetalation Intermediate oa->trans Transmetalation re Reductive Elimination Intermediate oa->re Ligand Exchange & Isomerization re->pd0 Reductive Elimination prod Ar-R (Desired Product) re->prod sub Ar-Cl (Your Pyrimidine) sub->oa bor R-B(OH)₂ + Base bor->trans

Caption: Desired Suzuki-Miyaura Cross-Coupling Cycle.

Homo_Coupling_Cycle Figure 2: Undesired Homo-Coupling Pathway pd0 Pd(0)L₂ (Active Catalyst) pd2 Pd(II) Species pd0->pd2 Oxidation o2 O₂ (Dissolved Oxygen) o2->pd2 intermediate [R-Pd(II)-R] Intermediate pd2->intermediate 2x Transmetalation bor1 R-B(OH)₂ bor1->intermediate bor2 R-B(OH)₂ bor2->intermediate intermediate->pd0 Regeneration of Active Catalyst product R-R (Homo-coupled Product) intermediate->product Reductive Elimination

Caption: Undesired Oxygen-Mediated Homo-Coupling Pathway.

Recommended Starting Protocol & Conditions

This protocol provides a robust starting point for minimizing homo-coupling. Optimization for your specific boronic acid may be necessary.

Table 1: Recommended Reaction Parameters

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or SPhos-Pd-G3 (2-4 mol%)Uses a Pd(0) source or a pre-activated catalyst to bypass the problematic initial reduction step.[4]
Ligand SPhos (2-4 mol% if using Pd₂(dba)₃)Bulky, electron-rich ligand accelerates oxidative addition of the aryl chloride, outcompeting homo-coupling.[9][10][11]
Base K₃PO₄ (2-3 equivalents)A moderately weak inorganic base that effectively promotes transmetalation with minimal side reactions.[9]
Solvent Toluene/Water (e.g., 10:1) or 1,4-Dioxane/WaterAprotic/aqueous mixtures are standard. Must be rigorously degassed.
Temperature 80-100 °CA balance is needed to activate the C-Cl bond without excessively accelerating decomposition or side reactions.[9]
Atmosphere Strict Nitrogen or ArgonEssential to prevent the oxygen-mediated homo-coupling pathway.[5][6]
Additive (Optional) Potassium Formate (1.5 equiv)A mild reducing agent can be added to scavenge any adventitious Pd(II) species that may form.[6][8]
Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and K₃PO₄ (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Degassing: In a separate flask, sparge the chosen solvent (e.g., 10 mL of Toluene/H₂O 10:1) with argon or nitrogen gas via a subsurface needle for at least 30 minutes.

  • Reagent Addition: Add the degassed solvent to the Schlenk flask containing the solids via cannula or syringe.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., SPhos, 0.03 mmol, 3.0 mol%) to the flask under a positive pressure of inert gas. Note: If using a pre-formed catalyst like SPhos-Pd-G3, add it in a single portion.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. Look for the consumption of the starting chloride and the appearance of the desired product, while checking for the formation of the symmetrical biaryl byproduct from your boronic acid.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black. Proceed with standard aqueous workup and chromatographic purification.

By carefully controlling the reaction atmosphere and selecting a highly active catalyst system tailored for challenging substrates, you can decisively shift the reaction equilibrium away from homo-coupling and towards the efficient synthesis of your target molecule.

References

Technical Support Center: Troubleshooting Low Reactivity of Hindered Amines with 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for overcoming challenges in the nucleophilic aromatic substitution (SNAr) reaction between 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine and sterically hindered amines. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties with this specific transformation. Here, we provide in-depth, field-proven insights and systematic troubleshooting strategies to enhance your reaction yields and purity.

Understanding the Core Challenge: Steric Hindrance vs. Electrophilic Activation

The reaction is a nucleophilic aromatic substitution (SNAr), a cornerstone transformation in medicinal chemistry.[1][2][3] The core components are:

  • The Electrophile: this compound. This is a highly activated heterocyclic system. The pyrrolo[2,3-d]pyrimidine core is electron-deficient, and the tosyl group on the pyrrole nitrogen further withdraws electron density, making the C4-position, where the chlorine is located, highly electrophilic and susceptible to nucleophilic attack.[4][5]

  • The Nucleophile: A hindered amine. These amines, characterized by bulky substituents near the nitrogen atom (e.g., secondary or tertiary alkyl groups), present a significant steric challenge. This bulkiness impedes the amine's ability to approach and attack the electrophilic carbon center.[6][7]

The primary issue arises from the competition between the high electrophilicity of the pyrimidine ring and the significant steric hindrance of the amine nucleophile. While the substrate is primed for reaction, the nucleophile's bulk creates a large energy barrier for the formation of the critical Meisenheimer intermediate, the hallmark of the SNAr mechanism.[8][9]

Visualizing the SNAr Mechanism

SNAr_Mechanism Reactants Hindered Amine (R₂NH) + This compound TransitionState1 Transition State 1 (Nucleophilic Attack) Reactants->TransitionState1 Rate-determining for hindered amines Meisenheimer Meisenheimer Intermediate (Anionic σ-complex) TransitionState1->Meisenheimer Formation TransitionState2 Transition State 2 (Loss of Leaving Group) Meisenheimer->TransitionState2 Elimination Product N-Substituted Product + HCl TransitionState2->Product

Caption: The SNAr reaction pathway. For hindered amines, the initial nucleophilic attack is often the rate-limiting step.

Frequently Asked Questions (FAQs)

This section directly addresses common issues observed during this specific SNAr reaction.

Q1: My reaction shows no conversion, or I only recover starting material. What's the first thing I should check?

A1: The most common culprits for a complete lack of reactivity are insufficient thermal energy or an inappropriate solvent/base system.

  • Temperature: Sterically demanding reactions often require higher temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C), a significant increase may be necessary.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions because they can stabilize the charged Meisenheimer intermediate and solvate the cation of the base, leading to a more "naked" and reactive amine.[10][11] If you are using less polar solvents like THF or toluene, switching to a polar aprotic solvent is a primary troubleshooting step.

  • Base Strength: The amine needs to be sufficiently nucleophilic. While hindered amines are basic, a stronger, non-nucleophilic base is often required to facilitate the reaction, either by deprotonating a small fraction of the amine to a more potent amide anion or by scavenging the HCl generated during the reaction.

Q2: I see the formation of a deep-colored solution, but the reaction doesn't proceed to the product. What is happening?

A2: The formation of a deep red or purple color is often indicative of the formation of the Meisenheimer complex.[12] This is good news, as it means the initial nucleophilic attack has occurred. The problem then lies in the second step of the SNAr mechanism: the expulsion of the chloride leaving group. If this step is slow, the intermediate can revert to the starting materials. Increasing the reaction temperature is the most effective way to promote the elimination of the leaving group and drive the reaction towards the product.

Q3: I'm observing significant side product formation, particularly hydrolysis of the starting material. How can I prevent this?

A3: Hydrolysis of the this compound to the corresponding 4-hydroxy derivative is a common side reaction, especially in the presence of water and a base.

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware.

  • Base Selection: If using a hydroxide base, consider switching to a non-hydroxide base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Order of Addition: Adding the base last to the mixture of the electrophile and the amine can sometimes minimize premature hydrolysis.[3]

Q4: My hindered amine has a Boc protecting group. Can I perform the SNAr reaction directly?

A4: Generally, no. The nitrogen of a Boc-protected amine is part of a carbamate and is not nucleophilic. The Boc group must be removed prior to the SNAr reaction.[13][14] Standard deprotection conditions involve treatment with a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent.[15][16] It is crucial to completely remove the deprotection reagents and neutralize the resulting amine salt before proceeding with the SNAr reaction.

Systematic Troubleshooting Guide

If initial attempts fail, a systematic approach is necessary. This guide provides a logical workflow to optimize your reaction conditions.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Start: Low Reactivity Observed CheckTemp Increase Temperature? (e.g., 80-120 °C) Start->CheckTemp CheckSolvent Change Solvent? (e.g., to DMSO, NMP) CheckTemp->CheckSolvent No Success Reaction Successful CheckTemp->Success Yes CheckBase Modify Base? (Stronger, non-nucleophilic) CheckSolvent->CheckBase No CheckSolvent->Success Yes Catalysis Consider Catalysis? (Pd-catalyzed or Acid) CheckBase->Catalysis No CheckBase->Success Yes Catalysis->Success Yes Reassess Re-evaluate Strategy Catalysis->Reassess No

Caption: A step-by-step guide to troubleshooting the SNAr reaction.

Step 1: Optimizing Reaction Parameters (Temperature, Solvent, Base)

This table provides starting points and advanced options for key reaction parameters.

ParameterStandard ConditionsAdvanced Troubleshooting OptionsRationale & Key Insights
Temperature 60-80 °C100-150 °C (Microwave heating can be effective)Overcomes the high activation energy due to steric clash. Monitor for decomposition of starting materials at higher temperatures.
Solvent DMF, AcetonitrileDMSO , NMP, Diglyme[10]DMSO is often superior for SNAr reactions due to its high polarity and ability to stabilize the Meisenheimer intermediate.
Base K₂CO₃, Cs₂CO₃NaH, KHMDS, t-BuOK (for pre-deprotonation)Stronger bases can generate a more nucleophilic amide anion in situ. Use with caution to avoid side reactions.[11]
Stoichiometry 1.1-1.5 eq. Amine2-3 eq. AmineUsing an excess of the amine can help drive the reaction to completion, especially if the amine also acts as the base.
Step 2: Exploring Catalytic Methods

If thermal SNAr conditions fail, catalytic approaches can provide an alternative pathway.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

For less activated aryl chlorides or particularly challenging amines, Buchwald-Hartwig cross-coupling can be a powerful alternative to SNAr.[6][17] This reaction involves a different mechanism centered on a palladium catalyst.

Protocol: General Conditions for Buchwald-Hartwig Amination

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Catalyst/Ligand: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, BrettPhos, 4-10 mol%).[6]

  • Base: Add a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 2.0 eq).

  • Reagents: Add the hindered amine (1.2 eq) and anhydrous solvent (e.g., Toluene, Dioxane).

  • Reaction: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, filter through celite to remove the catalyst, and perform a standard aqueous workup and purification.

B. Acid Catalysis

For certain heterocyclic systems, acid catalysis can promote SNAr reactions.[18] The acid protonates a nitrogen on the pyrimidine ring, further activating it towards nucleophilic attack.[17][19] However, this approach has a significant drawback with amine nucleophiles.

Causality: The acid will also protonate the amine nucleophile, converting it into its non-nucleophilic ammonium salt.[17][20] This method is generally more effective for less basic nucleophiles. For hindered amines, which are typically strong bases, this approach is likely to fail unless a delicate equilibrium can be established.

Summary and Recommendations

When facing low reactivity between this compound and a hindered amine, a systematic escalation of reaction conditions is the most effective strategy.

  • Begin with Thermal SNAr: Start with a high-boiling polar aprotic solvent like DMSO and a robust inorganic base such as Cs₂CO₃ . Incrementally increase the temperature, potentially up to 120-140 °C.

  • Consider Stronger Bases: If higher temperatures are ineffective, using a stronger base like NaH or KHMDS to pre-form the amide anion before adding the electrophile may provide a significant rate enhancement.

  • Switch to Palladium Catalysis: If all thermal SNAr attempts fail, transitioning to a Buchwald-Hartwig amination protocol is the most reliable alternative. This approach circumvents the mechanistic limitations of the SNAr pathway for this substrate-nucleophile combination.

By understanding the underlying principles of the SNAr reaction and systematically applying these troubleshooting steps, researchers can overcome the challenges posed by steric hindrance and successfully synthesize the desired N-substituted pyrrolo[2,3-d]pyrimidine products.

References

impact of water on the stability and reactivity of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Drug Developer

Welcome to the technical support guide for 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. This vital intermediate, a cornerstone in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors, demands a nuanced understanding of its handling and reactivity to ensure experimental success.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the practical challenges researchers may encounter, with a specific focus on the often-underestimated impact of water on the stability and reactivity of this compound. As your virtual application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower your research and development.

Core Concepts: The Dual Nature of Water's Impact

Water presents a dual challenge in reactions involving this compound. On one hand, it can act as an unwanted nucleophile, leading to hydrolysis of the reactive 4-chloro group. On the other, under certain conditions, it can facilitate the removal of the N-tosyl protecting group. The key to successful experimentation lies in understanding and controlling these competing reaction pathways.

The N-tosyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the molecule compared to its unprotected counterpart, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[2][3][4] The electron-withdrawing nature of the tosyl group also modulates the reactivity of the pyrimidine ring. However, this protection is not absolute, and its stability is pH and temperature-dependent.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to ambient moisture during storage and handling?

Answer: this compound is a crystalline solid that exhibits greater stability to ambient moisture compared to its unprotected precursor.[2][3][4] However, long-term exposure to high humidity is not recommended. For optimal stability, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. While brief exposure to air during weighing is generally acceptable, it is best practice to minimize atmospheric moisture contact.

Q2: My reaction requires an aqueous or protic solvent. Can I use this compound in these systems?

Answer: While challenging, it is not impossible. The primary concern is the hydrolysis of the 4-chloro group to a 4-hydroxy group, forming 7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-one. This hydrolysis is significantly slower than that of the unprotected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine but can become a significant side reaction under non-optimal conditions.

Several factors influence the rate of hydrolysis:

  • pH: The compound is most stable at a neutral to slightly acidic pH. Both strongly acidic and, particularly, strongly basic conditions can accelerate hydrolysis of the C-Cl bond and may also lead to cleavage of the N-tosyl group.

  • Temperature: As with most reactions, increasing the temperature will increase the rate of hydrolysis.

  • Co-solvents: Using a mixture of an organic solvent and water can often suppress hydrolysis by reducing the effective concentration of water.

For reactions in aqueous media, it is crucial to perform a small-scale pilot reaction to determine the extent of hydrolysis under your specific conditions.

Q3: What are the typical conditions for removing the N-tosyl protecting group, and can this happen inadvertently in the presence of water?

Answer: The N-tosyl group is typically removed under basic conditions. Common lab procedures involve treatment with a base such as sodium hydroxide or potassium hydroxide in a protic solvent like methanol or ethanol, often with water as a co-solvent.

Inadvertent detosylation is unlikely to occur with just water at neutral pH and ambient temperature. However, if your reaction conditions involve a combination of heat and a moderately basic environment, partial or complete removal of the tosyl group can become a competing side reaction.

Troubleshooting Guide

Scenario 1: Low Yield of Desired Product with a Major Byproduct Identified as 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-one
  • Observation: You are performing a nucleophilic substitution at the 4-position (e.g., an amination) in a solvent system containing residual water, and you isolate a significant amount of a byproduct with a mass corresponding to the replacement of chlorine with a hydroxyl group.

  • Root Cause: This is a classic case of hydrolysis of the 4-chloro group. Water, acting as a nucleophile, has competed with your intended nucleophile.

  • Causality Explained: The carbon atom at the 4-position of the pyrimidine ring is electrophilic, made more so by the electron-withdrawing nature of the adjacent nitrogen atoms. While your desired nucleophile may be stronger, a high concentration of water, elevated temperatures, or extended reaction times can favor the hydrolysis pathway.

  • Rigorous Drying of Reagents and Solvents: Ensure all solvents are anhydrous and that any reagents added are thoroughly dried. Use of molecular sieves in the reaction vessel is recommended.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Temperature Control: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time, to disfavor the hydrolysis side reaction.

  • pH Control: If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to maintain a neutral pH.

cluster_0 Problem Identification cluster_1 Troubleshooting & Verification a Low yield of desired product b Isolate and characterize major byproduct a->b c Byproduct mass matches hydrolyzed starting material? b->c LC-MS/NMR d Run control reaction without nucleophile c->d Yes e Monitor for formation of hydrolyzed product d->e TLC/LC-MS f Implement rigorous drying protocols e->f Hydrolysis confirmed g Re-run reaction under anhydrous conditions f->g

Caption: Diagnostic workflow for hydrolysis byproduct.

Scenario 2: Complex Mixture of Products, Including Potential Detosylation
  • Observation: Your reaction results in a complex mixture of products upon analysis by TLC or LC-MS. You observe peaks corresponding to your desired product, the hydrolyzed byproduct, and potentially a product with a mass indicating the loss of the tosyl group (155 Da).

  • Root Cause: This scenario suggests that your reaction conditions are too harsh, leading to multiple degradation pathways. The presence of a strong base, in combination with a protic solvent (which could be your intended solvent or water as a contaminant), can facilitate both hydrolysis and detosylation.

  • Causality Explained: The tosyl group is cleaved through nucleophilic attack on the sulfur atom. Strong bases, especially in the presence of protic solvents that can solvate the leaving group, can promote this process.

  • Re-evaluate Base Choice: If a base is required, consider using a weaker, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate instead of strong bases like sodium hydroxide or sodium methoxide.

  • Solvent Selection: If possible, switch to an aprotic solvent system (e.g., THF, Dioxane, DMF, DMSO) that is rigorously dried.

  • Protecting Group Compatibility Check: Before starting your synthesis, review the compatibility of the tosyl group with all planned reagents and conditions.

a Complex mixture observed (hydrolysis & detosylation)? b Are reaction conditions basic? a->b c Is a protic solvent or water present? b->c Yes e Switch to anhydrous aprotic solvent (e.g., THF, DMF) b->e No d Reduce base strength (e.g., use K2CO3 instead of NaOH) c->d Yes d->e f Lower reaction temperature e->f g Reaction successful f->g

Caption: Optimizing conditions to prevent degradation.

Experimental Protocols

Protocol 1: Small-Scale Test for Water Stability

This protocol allows you to assess the stability of your batch of this compound to your specific reaction conditions.

  • Setup: In two separate vials, dissolve a small amount (e.g., 10 mg) of this compound in your chosen reaction solvent (1 mL).

  • Spiking: To one vial, add your intended nucleophile. To the second (control) vial, add a controlled amount of water (e.g., 1-2 equivalents).

  • Reaction: Stir both vials under the planned reaction temperature.

  • Monitoring: At regular intervals (e.g., 1h, 4h, 12h), take a small aliquot from each vial and analyze by TLC or LC-MS.

  • Analysis: Compare the chromatograms. The appearance of a new spot/peak corresponding to the mass of 7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-one in the water-spiked vial will confirm its susceptibility to hydrolysis under your reaction conditions.

Protocol 2: Analytical Monitoring of Hydrolysis by LC-MS
  • Method: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

  • Detection: Monitor for the following masses:

    • [M+H]⁺ of this compound: ~308.0 g/mol

    • [M+H]⁺ of 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (hydrolysis product): ~290.1 g/mol

    • [M+H]⁺ of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (detosylation product): ~154.0 g/mol

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signal [M+H]⁺
Starting Material C₁₃H₁₀ClN₃O₂S307.76~308.0
Hydrolysis Product C₁₃H₁₁N₃O₃S289.31~290.1
Detosylation Product C₆H₄ClN₃153.57~154.0

Conclusion

The successful application of this compound in complex syntheses hinges on a proactive approach to managing water content and reaction conditions. The N-tosyl group imparts significant stability, yet it is not impervious to hydrolysis or removal under non-ideal conditions. By understanding the underlying chemical principles and employing the diagnostic and preventative strategies outlined in this guide, researchers can minimize side reactions, optimize yields, and accelerate the development of next-generation therapeutics.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-aryl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 7-deazapurine scaffold, particularly the pyrrolo[2,3-d]pyrimidine core, is a cornerstone for the development of novel therapeutics, including potent kinase inhibitors.[1] The introduction of aryl substituents at the 4-position and a tosyl group at the 7-position yields a class of compounds with significant biological potential. Unambiguous structural confirmation of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 4-aryl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidines. We will delve into the characteristic chemical shifts and coupling constants, explore the influence of the substituents on the spectra, and present a comparative analysis with other biologically relevant heterocyclic systems, namely purines and pyrazolo[3,4-d]pyrimidines.

The Decisive Role of NMR in Structural Elucidation

The pyrrolo[2,3-d]pyrimidine skeleton, an isostere of purine, offers a versatile platform for designing molecules that can interact with a wide array of biological targets.[1] The substitution pattern on this core dictates the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity. ¹H and ¹³C NMR spectroscopy provides a detailed roadmap of the molecular structure, allowing for the precise assignment of each proton and carbon atom. This is crucial for confirming the intended structure, identifying isomers, and understanding the electronic environment of the heterocyclic system.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 4-aryl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidines, a standardized experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is fully dissolved to avoid line broadening.

  • Use a high-quality NMR tube to minimize spectral artifacts.

2. Spectrometer Setup and Parameters:

  • NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.[2][3]

  • For ¹H NMR:

    • Pulse Width (pw): Use a 30-45° pulse angle to allow for shorter relaxation delays.[4]

    • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient to cover all proton signals.[5]

    • Acquisition Time (at): Set to at least 3 seconds to ensure good digital resolution.[5]

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

    • Number of Scans (ns): 16 to 64 scans are usually sufficient for good signal-to-noise, depending on the sample concentration.

  • For ¹³C NMR:

    • Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width (sw): A range of 0 to 180 ppm will encompass all expected carbon signals.

    • Acquisition Time (at): Typically around 1-2 seconds.

    • Relaxation Delay (d1): A 2-second delay is recommended.

    • Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

3. Data Processing:

  • Apply a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Compound in Deuterated Solvent Acq_H1 Acquire ¹H NMR Spectrum Prep->Acq_H1 Acq_C13 Acquire ¹³C NMR Spectrum Prep->Acq_C13 Proc Apply Line Broadening & Phase Correction Acq_H1->Proc Acq_C13->Proc Ref Reference Spectra Proc->Ref Assign Assign Signals Ref->Assign Compare Compare with Alternatives Assign->Compare

Caption: Workflow for NMR-based characterization.

¹H NMR Spectral Features of 4-aryl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidines

The ¹H NMR spectra of these compounds exhibit distinct signals that can be readily assigned. The table below summarizes the typical chemical shift ranges for the key protons.

Proton(s)Typical Chemical Shift (δ, ppm)MultiplicityNotes
H-28.6 - 8.8Singlet (s)Generally the most downfield proton on the heterocyclic core.
H-67.2 - 7.7Doublet (d)Coupled to H-5 with a J-coupling of approximately 3.5-4.0 Hz.[7]
H-56.6 - 6.8Doublet (d)Coupled to H-6.[7]
Aryl Protons (at C-4)7.0 - 8.2Multiplet (m)The chemical shifts and multiplicities depend on the substitution pattern of the aryl ring.
Tosyl Aromatic Protons7.8 - 8.1 (ortho to SO₂) and 7.2 - 7.4 (meta to SO₂)Doublets (d)An AA'BB' system is typically observed. The protons ortho to the sulfonyl group are more deshielded.[7]
Tosyl Methyl Protons2.3 - 2.5Singlet (s)A characteristic singlet for the methyl group of the tosyl substituent.[7]

Influence of Substituents:

  • 7-Tosyl Group: The electron-withdrawing nature of the tosyl group significantly influences the electronic environment of the pyrrole ring. This is reflected in the chemical shifts of H-5 and H-6.

  • 4-Aryl Group: The electronic properties of the substituents on the 4-aryl ring can subtly affect the chemical shifts of the pyrrolo[2,3-d]pyrimidine core protons through resonance and inductive effects. Electron-withdrawing groups on the aryl ring will generally lead to a downfield shift of the heterocyclic protons.

¹³C NMR Spectral Features of 4-aryl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidines

The proton-decoupled ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecule.

Carbon(s)Typical Chemical Shift (δ, ppm)Notes
C-4156 - 159A quaternary carbon, often appearing with lower intensity.
C-2150 - 152
C-7a150 - 152A quaternary carbon.
C-6128 - 130
C-4a115 - 118A quaternary carbon.
C-5100 - 103
Aryl Carbons (at C-4)120 - 140The chemical shifts are dependent on the substituents on the aryl ring.
Tosyl Aromatic Carbons127 - 145Four distinct signals are typically observed for the tosyl aromatic ring.
Tosyl Methyl Carbon21 - 22A characteristic signal for the methyl carbon of the tosyl group.

Comparative NMR Analysis with Alternative Heterocyclic Scaffolds

To highlight the unique spectral signature of 4-aryl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidines, a comparison with the structurally related purine and pyrazolo[3,4-d]pyrimidine systems is instructive.

Heterocycles cluster_pyrrolo Pyrrolo[2,3-d]pyrimidine cluster_purine Purine cluster_pyrazolo Pyrazolo[3,4-d]pyrimidine pyrrolo pyrrolo purine purine pyrazolo pyrazolo

Caption: Comparison of heterocyclic cores.

Key Differences in ¹H NMR:

  • Pyrrolo[2,3-d]pyrimidines vs. Purines: The most significant difference is the presence of a proton at the 7-position in the parent pyrrolo[2,3-d]pyrimidine, which gives rise to a broad singlet in the ¹H NMR spectrum, typically around 11.5 ppm in DMSO-d₆.[8] In 7-tosyl derivatives, this proton is absent. Purines have a proton at the 8-position (H-8), which resonates in a different region compared to the pyrrole protons (H-5 and H-6) of the 7-deazapurine core. For instance, in 7-methyl-substituted 7H-purine 1-oxides, the H-8 signal is observed upfield around δ = 8.12 - 8.32 ppm.[9]

  • Pyrrolo[2,3-d]pyrimidines vs. Pyrazolo[3,4-d]pyrimidines: The pyrazolo[3,4-d]pyrimidine system lacks the C-5 and C-6 protons of the pyrrole ring. Instead, it has a single proton on the pyrazole ring (H-3), which typically appears as a singlet in the aromatic region.[10] This leads to a much simpler aromatic region in the ¹H NMR spectrum compared to the pyrrolo[2,3-d]pyrimidines, which show the characteristic doublet-doublet pattern for H-5 and H-6.

Key Differences in ¹³C NMR:

  • The absence of a nitrogen atom at the 7-position in the pyrrolo[2,3-d]pyrimidine core compared to purines leads to different chemical shifts for the adjacent carbons (C-5 and C-7a).

  • The carbon chemical shifts in the five-membered ring of pyrazolo[3,4-d]pyrimidines will differ significantly from those in the pyrrole ring of the 7-deazapurine scaffold due to the presence of two adjacent nitrogen atoms.

Conclusion

The ¹H and ¹³C NMR spectra of 4-aryl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidines provide a wealth of information for their unambiguous structural characterization. The distinct chemical shifts and coupling patterns of the heterocyclic core protons, along with the characteristic signals of the aryl and tosyl substituents, create a unique spectral fingerprint. By understanding these features and comparing them with those of related heterocyclic systems, researchers can confidently identify and characterize these important molecules, paving the way for their further development as potential therapeutic agents.

References

A Comparative Guide to Palladium Catalysts for the Amination of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical C-N Bond in Pharmaceutical Synthesis

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals and bioactive molecules incorporating arylamine scaffolds. The 7H-pyrrolo[2,3-d]pyrimidine core, a key pharmacophore, is present in numerous kinase inhibitors. The synthesis of substituted 4-amino-7H-pyrrolo[2,3-d]pyrimidines frequently proceeds via the palladium-catalyzed Buchwald-Hartwig amination of the corresponding 4-chloro precursor. A prime example is the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor, where the efficient formation of a C-N bond at the C4 position of the pyrrolopyrimidine ring is a critical step.[1]

The substrate , 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, presents a unique set of challenges for C-N cross-coupling. The electron-deficient nature of the pyrimidine ring can influence catalyst reactivity, and the presence of the tosyl protecting group adds steric bulk. Consequently, the choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is paramount to achieving high yields and reaction efficiency. This guide provides a comparative analysis of various palladium catalysts for the amination of this compound, offering insights into catalyst selection based on available, albeit sometimes limited, experimental data and established principles of cross-coupling chemistry.

The Engine of C-N Cross-Coupling: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[2] The reaction is catalyzed by a palladium complex, and its efficiency is highly dependent on the nature of the ligand coordinated to the palladium center. The generally accepted catalytic cycle is depicted below.

Buchwald-Hartwig_Amination_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Ar-Pd(II)-X)(R2NH)L_n OxAdd->AmineCoord + R2NH Deprotonation Deprotonation (Ar-Pd(II)-NR2)L_n AmineCoord->Deprotonation + Base - Base-H+X- RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product forms ArX Ar-X Amine R2NH Base Base

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The catalytic cycle begins with the oxidative addition of the aryl halide (in our case, this compound) to a Pd(0) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[3] The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[2] The ligand's role is critical in facilitating each of these steps, influencing the catalyst's stability, solubility, and reactivity.

A Comparative Look at Palladium Catalyst Systems

The evolution of the Buchwald-Hartwig amination has led to the development of several generations of catalyst systems, each with improved scope and efficiency. For challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands are generally preferred.[4] While direct comparative studies on this compound are scarce in the literature, we can extrapolate from data on similar substrates and general principles to evaluate potential catalyst systems.

Catalyst SystemLigand TypeKey AdvantagesPotential Considerations
Pd Source + Biaryl Monophosphine Ligands (e.g., XPhos, SPhos, RuPhos) Bulky, electron-rich monophosphinesHigh reactivity for aryl chlorides, good functional group tolerance, often require lower catalyst loadings.[4]Can be sensitive to air and moisture, requiring inert atmosphere techniques.
Palladium Precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G3) Pre-formed Pd(II) complex with a biaryl phosphine ligandAir-stable, easy to handle, provide reliable and reproducible results.[5]Generally more expensive than generating the catalyst in situ.
Josiphos-type Ligands Ferrocene-based diphosphinesHave shown high activity for the amination of heteroaryl chlorides.[6]May require specific reaction conditions for optimal performance.
N-Heterocyclic Carbene (NHC) Ligands Strong σ-donorsCan form very stable palladium complexes, sometimes allowing for reactions under milder conditions.The catalytic activity can be highly dependent on the specific NHC structure.

Table 1: General comparison of palladium catalyst systems for Buchwald-Hartwig amination.

Studies on the amination of the structurally similar 4-chloro-7-azaindole have shown that palladium precatalysts based on ligands like RuPhos and SPhos can be highly effective, affording high yields in short reaction times.[5][8] This suggests that catalyst systems employing bulky biaryl monophosphine ligands are a promising starting point for the amination of this compound.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

The following protocol is a generalized procedure for the amination of this compound, based on common practices for Buchwald-Hartwig reactions with heteroaryl chlorides. Optimization of the specific ligand, base, solvent, and temperature will likely be necessary for a given amine substrate.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Charge flask with Pd source, ligand, and base Charge flask with Pd source, ligand, and base Evacuate and backfill with inert gas Evacuate and backfill with inert gas Charge flask with Pd source, ligand, and base->Evacuate and backfill with inert gas Add solvent and stir Add solvent and stir Evacuate and backfill with inert gas->Add solvent and stir Add this compound and amine Add this compound and amine Add solvent and stir->Add this compound and amine Heat to desired temperature Heat to desired temperature Add this compound and amine->Heat to desired temperature Monitor reaction by TLC or LC-MS Monitor reaction by TLC or LC-MS Heat to desired temperature->Monitor reaction by TLC or LC-MS Cool to room temperature Cool to room temperature Monitor reaction by TLC or LC-MS->Cool to room temperature Quench and perform aqueous workup Quench and perform aqueous workup Cool to room temperature->Quench and perform aqueous workup Purify by column chromatography Purify by column chromatography Quench and perform aqueous workup->Purify by column chromatography

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1 equivalent)

  • Amine (1.1 - 1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium source, the phosphine ligand, and the base.

  • Solvent Addition: Add the anhydrous solvent to the flask and stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst.

  • Substrate Addition: Add the this compound and the amine to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of the reaction can be validated by obtaining the desired product in a reasonable yield with clean NMR and mass spectrometry data. The absence of starting material and minimal side-product formation are indicators of an efficient process.

Conclusion and Future Perspectives

The Buchwald-Hartwig amination of this compound is a crucial transformation in the synthesis of important pharmaceutical compounds. While a definitive, universally superior palladium catalyst for this reaction remains to be identified from publicly available data, catalyst systems based on bulky, electron-rich biaryl monophosphine ligands, particularly in their precatalyst forms, represent the most promising starting point for optimization.

Future work in this area should focus on systematic screening of a diverse range of modern palladium catalysts and ligands for this specific substrate. The development of more active and robust catalysts will be key to improving the efficiency and cost-effectiveness of synthesizing life-saving medicines. Furthermore, exploring alternative, more sustainable reaction conditions, such as the use of greener solvents or lower catalyst loadings, will be an important avenue for future research.

References

A Comparative Guide to the Structural Confirmation of 4-Substituted Pyrrolo[2,3-d]pyrimidines Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold and the Imperative of Unambiguous Structural Verification

The pyrrolo[2,3-d]pyrimidine core, a purine isostere, is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to natural purines allows compounds based on this framework to interact with a wide array of biological targets, leading to significant pharmacological activities.[1][2] Derivatives of this versatile heterocyclic system have shown promise as kinase inhibitors for targeted cancer therapy, as well as exhibiting anti-inflammatory, antibacterial, and antiviral properties.[3][4] The therapeutic potential of these compounds is often dictated by the specific substitution patterns on the pyrrolo[2,3-d]pyrimidine ring system. Consequently, the unequivocal confirmation of the molecular structure, particularly the regiochemistry of substitution, is a critical step in the development of novel therapeutics.[2]

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex substitution patterns can lead to ambiguous assignments. This is particularly true for discerning isomers, such as confirming substitution at the C4 position versus other possible sites on the pyrimidine or pyrrole ring. Two-dimensional (2D) NMR techniques, including Correlation Spectrometry (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable tools for overcoming these challenges.[5] This guide provides a comparative analysis of these techniques, with supporting experimental insights, to provide researchers, scientists, and drug development professionals with a robust framework for the structural confirmation of 4-substituted pyrrolo[2,3-d]pyrimidines.

The Power of 2D NMR: A Comparative Overview

2D NMR experiments enhance spectral resolution by spreading NMR signals across two frequency dimensions, revealing correlations between nuclei that are not apparent in 1D spectra. For the structural elucidation of 4-substituted pyrrolo[2,3-d]pyrimidines, COSY, HSQC, and HMBC each provide unique and complementary information.

  • COSY (Correlation Spectrometry): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[6] For a 4-substituted pyrrolo[2,3-d]pyrimidine, COSY is instrumental in identifying adjacent protons, such as those on the pyrrole ring (H5 and H6) and within the substituent at the C4 position.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with directly attached carbons (¹JCH).[7] HSQC provides a direct map of which proton is bonded to which carbon, simplifying the assignment of protonated carbons in the pyrrolo[2,3-d]pyrimidine core and the substituent.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically ²JCH and ³JCH).[6] HMBC is arguably the most powerful of the three for confirming the overall connectivity of the molecule. It allows for the "stitching together" of molecular fragments by identifying long-range couplings, which is crucial for confirming the point of attachment of the substituent to the C4 position.

The strategic application of these three techniques provides a self-validating system for structural confirmation, where the correlations observed in one experiment corroborate the findings of another, leading to an unambiguous assignment of the molecular structure.

Experimental Workflow for Structural Confirmation

The following workflow outlines the key steps for acquiring and analyzing 2D NMR data for a hypothetical 4-substituted pyrrolo[2,3-d]pyrimidine.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structural Elucidation synthesis Synthesize and purify the 4-substituted pyrrolo[2,3-d]pyrimidine nmr_1d Acquire 1D ¹H and ¹³C NMR spectra synthesis->nmr_1d nmr_2d Acquire 2D NMR spectra: COSY, HSQC, HMBC nmr_1d->nmr_2d Initial Assessment cosy_analysis Analyze COSY: Identify proton-proton couplings nmr_2d->cosy_analysis hsqc_analysis Analyze HSQC: Assign protonated carbons hmbc_analysis Analyze HMBC: Establish long-range connectivities and confirm substituent position structure_confirmation Integrate all data for unambiguous structure confirmation pyrrolopyrimidine cluster_mol start mol      <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/example.png"/>TD><TD><TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>N1TD>TR><TR><TD>C2TD><TD>HTD>TR><TR><TD>N3TD>TR><TR><TD>C4TD><TD>NH-CH2-PhTD>TR><TR><TD>C4aTD>TR><TR><TD>C5TD><TD>HTD>TR><TR><TD>C6TD><TD>HTD>TR><TR><TD>N7TD><TD>HTD>TR><TR><TD>C7aTD>TR>TABLE>TD>TR>TABLE>    

References

A Senior Application Scientist's Guide to Purity Assessment of Tofacitinib Intermediates by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Tofacitinib Synthesis

Tofacitinib, marketed as Xeljanz®, is a potent Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis.[1][2][3] Its synthesis is a multi-step process involving complex chemical transformations to construct the core pyrrolo[2,3-d]pyrimidine structure and attach the stereospecific piperidine side-chain.[2][4] The efficacy and safety of the final active pharmaceutical ingredient (API) are inextricably linked to the purity of its synthetic intermediates. Impurities—such as unreacted starting materials, byproducts, or degradation products—can carry over to the final API, potentially altering its therapeutic effect or introducing toxicity.

Therefore, robust analytical control at each synthetic step is not merely a regulatory requirement but a cornerstone of safe drug development. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this task, offering the high resolution and sensitivity needed to separate and quantify intermediates from structurally similar impurities.[5][6][7]

This guide provides an in-depth comparison of HPLC methodologies for assessing the purity of tofacitinib intermediates, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[8][9][10] We will explore the causality behind chromatographic choices and present detailed, field-proven protocols.

The Workflow of Intermediate Purity Analysis

The process of assessing an intermediate's purity is a systematic workflow. It begins with careful sample and standard preparation and proceeds through chromatographic analysis to data interpretation and reporting. Each stage must be meticulously controlled to ensure the trustworthiness of the final purity value.

HPLC Purity Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Interpretation cluster_report 4. Reporting Sample Receive Synthesized Intermediate Sample Prep_Sample Prepare Sample Solution Sample->Prep_Sample Prep_Standard Prepare Reference Standard Solution Setup HPLC System Setup & System Suitability Test (SST) Prep_Standard->Setup Prep_Sample->Setup Acquisition Inject Solutions & Acquire Chromatographic Data Setup->Acquisition Integration Peak Integration and Identification Acquisition->Integration Purity_Calc Purity Calculation (% Area Normalization) Integration->Purity_Calc Impurity_Profile Impurity Profiling (Identification & Quantification) Integration->Impurity_Profile Report Generate Certificate of Analysis (CoA) Purity_Calc->Report Impurity_Profile->Report

Caption: Workflow for HPLC purity assessment of synthetic intermediates.

Method Comparison: Reverse-Phase (RP-HPLC) vs. HILIC

The choice of chromatographic mode is the most fundamental decision in method development. For tofacitinib and its intermediates, which are moderately polar compounds, both Reverse-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are viable options, each with distinct advantages.

Alternative 1: The Workhorse - Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used technique for pharmaceutical analysis due to its robustness and applicability to a wide range of molecules.[5]

  • Mechanism: Separation is based on hydrophobic interactions. Analytes partition between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile). Less polar compounds are retained longer.

  • Why it Works for Tofacitinib: Tofacitinib and its precursors possess sufficient hydrophobicity to be well-retained on C18 columns. By using a gradient elution—gradually increasing the organic solvent (acetonitrile) concentration—we can effectively elute a wide range of components, from polar starting materials to the more nonpolar intermediate, and finally any greasy byproducts, all within a single run.

  • Expert Insight: The key to a successful RP-HPLC method for amine-containing compounds like tofacitinib intermediates is pH control. The pyrrolopyrimidine and piperidine nitrogens are basic. At a low pH (e.g., pH 2.5-3.5), these nitrogens are protonated, leading to better solubility in the aqueous mobile phase and minimizing undesirable interactions with residual silanols on the column surface, which prevents peak tailing.[5] The use of an ion-pairing agent like 1-octanesulfonic acid can further improve peak shape and retention of basic compounds.

Alternative 2: The Specialist - Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative, particularly for separating polar impurities that are poorly retained in reverse-phase.

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with polar functional groups) and a mobile phase with a high concentration of organic solvent. A water layer is adsorbed onto the stationary phase, and analytes partition into this layer. More polar compounds are retained longer.

  • Why it's a Good Alternative: During synthesis, highly polar impurities or starting materials may be present. In RP-HPLC, these can elute in the void volume, co-eluting with the solvent front and making quantification impossible. A HILIC method can retain and resolve these polar species effectively.[11]

  • Expert Insight: HILIC methods can be more sensitive to the mobile phase composition, especially the water content, requiring precise and accurate solvent preparation. However, they offer the advantage of using high organic content mobile phases, which have lower viscosity, allowing for higher flow rates or lower pressures. Furthermore, the higher volatility is beneficial for subsequent analysis by mass spectrometry (LC-MS).[11]

Comparative Data and Method Parameters

The following tables summarize typical chromatographic conditions for both an RP-HPLC and a HILIC method, along with performance expectations based on published data and field experience.

Table 1: HPLC Method Parameters Comparison

ParameterMethod A: RP-HPLC (USP-aligned)Method B: HILIC
Column Waters XBridge BEH Shield RP18, 4.6 x 150 mm, 2.5 µm[12][13]Sequent ZIC-HILIC, 4.6 x 250 mm, 5 µm[11]
Mobile Phase A Potassium Phosphate Buffer (pH adjusted to 5.5 with KOH) containing 1-Octane Sulfonic Acid10 mM Potassium Dihydrogen Phosphate (pH adjusted to 7.0 with KOH)[11]
Mobile Phase B AcetonitrileAcetonitrile[11]
Elution Mode GradientIsocratic
Gradient/Composition Time-based gradient (e.g., 10% B to 70% B over 20 min)45:55 (v/v) Mobile Phase A : Mobile Phase B[11]
Flow Rate 0.8 - 1.0 mL/min[12]0.5 mL/min[11]
Column Temperature 45°C[12][13]30°C[11]
Detection UV at 280 nm or 210 nm[12]UV at 210 nm[11]
Injection Volume 10 µL10 µL

Table 2: System Suitability Test (SST) Criteria (ICH Guideline)

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good chromatographic performance and absence of undesirable secondary interactions.
Theoretical Plates (N) N > 2000Measures column efficiency; a higher number indicates sharper peaks and better separation power.
Resolution (Rs) Rs > 2.0 between the main peak and closest impurityConfirms that the main component peak is fully separated from its nearest potential contaminant, allowing for accurate integration.
Precision (%RSD) %RSD ≤ 2.0% for 5 replicate injections of the standardDemonstrates the repeatability and precision of the analytical system.[9]

Experimental Protocols

The following protocols are detailed, self-validating frameworks for implementation in a drug development laboratory. Adherence to these steps ensures compliance with Good Manufacturing Practices (GMP).

Protocol 1: Purity by RP-HPLC (Method A)

1. Preparation of Solutions:

  • Mobile Phase A (Buffer): Accurately weigh and dissolve 2.72 g of potassium dihydrogen phosphate and 1.0 g of 1-octanesulfonic acid sodium salt in 1000 mL of HPLC-grade water. Adjust the pH to 5.5 using a dilute potassium hydroxide solution. Filter through a 0.45 µm membrane filter.
  • Mobile Phase B: HPLC-grade Acetonitrile.
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
  • Reference Standard Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of the tofacitinib intermediate reference standard into a 100-mL volumetric flask. Add ~80 mL of Diluent, sonicate for 5 minutes to dissolve, cool to room temperature, and dilute to volume with Diluent.[5]
  • Sample Solution (e.g., 0.1 mg/mL): Prepare in the same manner as the Reference Standard Solution, using the synthesized intermediate batch to be tested.[5]

2. Chromatographic System & Conditions:

  • Set up the HPLC system according to the parameters in Table 1, Method A .
  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

3. System Suitability and Analysis Sequence:

  • Perform a blank injection (Diluent) to ensure no interfering peaks are present.
  • Inject the Reference Standard Solution five times. Calculate the %RSD, tailing factor, and theoretical plates. Verify that all parameters meet the criteria in Table 2 .
  • Inject the Sample Solution in duplicate.
  • Inject the Reference Standard Solution again after the sample injections to bracket the samples and confirm system stability.

4. Calculation:

  • Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
  • The purity of the intermediate is calculated as 100% minus the sum of all impurity percentages.

Conclusion: A Multi-Faceted Approach to Purity Assurance

Assessing the purity of tofacitinib intermediates requires robust and well-validated HPLC methods. While a gradient RP-HPLC method serves as a powerful and versatile primary tool for routine quality control, a HILIC method provides a complementary and often necessary alternative for resolving critical polar impurities. The choice between them depends on the specific impurity profile of the synthetic route. By understanding the underlying chromatographic principles and grounding protocols in the rigorous framework of ICH guidelines, researchers and drug development professionals can ensure the quality and safety of the final Tofacitinib API, from the very first synthetic intermediate to the final formulated product.

References

A Comparative Guide to the Reactivity of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate heterocyclic building blocks is paramount to the success of a synthetic campaign. The 7-deazapurine scaffold, 7H-pyrrolo[2,3-d]pyrimidine, is a privileged core in numerous biologically active molecules, particularly as kinase inhibitors.[1] Functionalization of this scaffold often relies on nucleophilic aromatic substitution (SNAr) at the C4-position, making 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives key intermediates.[2] This guide provides an in-depth technical comparison of the reactivity of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine with other common heterocyclic halides, supported by mechanistic insights and experimental protocols.

The Landscape of Heterocyclic Halide Reactivity in SNAr

The facility of a heterocyclic halide to undergo SNAr is predominantly governed by the stability of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack.[3] The rate of this reaction is accelerated by the presence of electron-withdrawing groups that can stabilize the negative charge of this intermediate.[4] In nitrogen-containing heterocycles, the nitrogen atom(s) themselves play a crucial role in this stabilization.

The general order of reactivity for simple six-membered heterocyclic halides in SNAr reactions is largely influenced by the position of the leaving group relative to the heteroatom(s). For instance, in chloropyridines, the reactivity trend is 4-chloro > 2-chloro >> 3-chloro .[5] This is because the electron-withdrawing nitrogen atom can effectively delocalize the negative charge of the Meisenheimer complex through resonance when the substitution occurs at the ortho (2-) or para (4-) positions. This stabilization is not possible for the meta (3-) position. A similar trend is observed in chloropyrimidines, where the 4-position is generally more reactive than the 2-position due to the cumulative electron-withdrawing effect of both nitrogen atoms.[6]

This compound: A Potent Electrophile

The this compound is a highly reactive substrate for SNAr reactions. This heightened reactivity stems from two key features of its structure:

  • The Pyrrolo[2,3-d]pyrimidine Core: This fused heterocyclic system is inherently electron-deficient due to the presence of the pyrimidine ring. The nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, significantly activating the C4-position towards nucleophilic attack.

  • The 7-Tosyl Protecting Group: The tosyl group (p-toluenesulfonyl) is a potent electron-withdrawing group. Its presence on the pyrrole nitrogen further depletes the electron density of the entire ring system, thereby enhancing the electrophilicity of the C4-carbon and stabilizing the resulting Meisenheimer complex.

This combination of an electron-deficient core and a strongly electron-withdrawing protecting group makes this compound a superior substrate for SNAr compared to many simpler heterocyclic halides.

Comparative Reactivity Analysis

While direct kinetic data comparing these specific heterocyclic halides under identical conditions is scarce in the literature, a qualitative and semi-quantitative comparison can be established based on mechanistic principles and available computational and experimental data.

Heterocyclic HalideRelative Reactivity (Qualitative)Key Structural Features Influencing Reactivity
This compound Very HighFused electron-deficient pyrimidine ring; potent electron-withdrawing 7-tosyl group.
4-Chloropyrimidine HighTwo electron-withdrawing nitrogen atoms effectively stabilizing the Meisenheimer complex.
2-Chloropyrimidine Moderate-HighTwo electron-withdrawing nitrogen atoms, though stabilization of the intermediate is slightly less effective than at the 4-position.
4-Chloropyridine ModerateOne electron-withdrawing nitrogen atom at the para position providing good resonance stabilization.
2-Chloropyridine ModerateOne electron-withdrawing nitrogen atom at the ortho position providing resonance stabilization.
Chlorobenzene Very LowLacks activating electron-withdrawing groups, making SNAr reactions challenging.

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the chlorine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this complex is the key determinant of the reaction rate.[5]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

The enhanced reactivity of this compound can be attributed to the extensive delocalization of the negative charge in the Meisenheimer complex across both rings and onto the sulfonyl group of the tosyl moiety.

Experimental Protocols

To provide a practical context for this comparison, the following are representative experimental protocols for SNAr reactions with this compound and a common, less reactive heterocyclic halide, 4-chloropyridine.

Protocol 1: Synthesis of 4-(Piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol illustrates a typical SNAr reaction with the highly activated this compound.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add potassium carbonate and piperidine.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol_1_Workflow cluster_start Reaction Setup cluster_workup Workup and Purification Start Dissolve this compound in DMF Add_Reagents Add K₂CO₃ and Piperidine Start->Add_Reagents Stir Stir at Room Temperature (2-4h) Add_Reagents->Stir Quench Pour into Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product 4-(Piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Purify->Product

Caption: Experimental workflow for the synthesis of 4-(Piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Synthesis of 4-(Piperidin-1-yl)pyridine

This protocol demonstrates the conditions typically required for an SNAr reaction with the less activated 4-chloropyridine, often necessitating elevated temperatures.

Materials:

  • 4-Chloropyridine hydrochloride (1.0 eq)

  • Piperidine (2.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a suspension of 4-chloropyridine hydrochloride and potassium carbonate in DMSO, add piperidine.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 4-(piperidin-1-yl)pyridine.

The milder reaction conditions (room temperature, shorter reaction time) required for the successful substitution on this compound compared to 4-chloropyridine underscore its superior reactivity.

Conclusion

This compound stands out as a highly reactive and versatile building block for the synthesis of complex molecules through nucleophilic aromatic substitution. Its reactivity, which surpasses that of many common heterocyclic halides such as chloropyridines and chloropyrimidines, is a direct consequence of the synergistic electron-withdrawing effects of the fused pyrrolo[2,3-d]pyrimidine core and the 7-tosyl protecting group. This enhanced electrophilicity allows for SNAr reactions to proceed under mild conditions, often leading to high yields and cleaner reaction profiles. For researchers in drug discovery and process development, a thorough understanding of this reactivity landscape is essential for the rational design of efficient and robust synthetic routes to novel therapeutics.

References

evaluating the efficiency of different phosphine ligands in Suzuki couplings of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Importance of C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in pharmaceutical process chemistry, where the construction of complex biaryl and heteroaryl structures is a frequent necessity.[3] A prime example is the synthesis of molecules based on the 7H-pyrrolo[2,3-d]pyrimidine core, a privileged scaffold found in numerous kinase inhibitors.

The specific substrate, 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, is a critical intermediate in the synthesis of drugs such as Tofacitinib, a Janus kinase (JAK) inhibitor.[4] However, the coupling of heteroaromatic chlorides like this one presents a significant challenge. The carbon-chlorine bond is notoriously less reactive than its bromide or iodide counterparts, making the initial, rate-limiting step of the catalytic cycle—oxidative addition—energetically demanding.

The success of this transformation hinges almost entirely on the choice of the ancillary ligand bound to the palladium center. Phosphine ligands, through their unique steric and electronic properties, are instrumental in modulating the reactivity of the palladium catalyst to efficiently activate the C-Cl bond. This guide provides a comparative evaluation of various phosphine ligands for this specific, pharmaceutically relevant coupling, offering experimental insights and protocols to guide researchers in catalyst selection and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Ligand-Modulated Process

The mechanism of the Suzuki-Miyaura coupling is a well-understood, three-step catalytic cycle.[1][2][5] The efficiency of each step is profoundly influenced by the phosphine ligand (L) coordinated to the palladium (Pd) atom.

  • Oxidative Addition: A Pd(0) complex inserts into the carbon-halide bond of the electrophile (our chloro-pyrimidine) to form a Pd(II) species. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6] Bulky, electron-rich phosphine ligands are crucial here; they promote the formation of highly reactive, monoligated Pd(0) species and increase the electron density on the palladium, facilitating its insertion into the C-Cl bond.[7][8][9]

  • Transmetalation: The organic group from the organoboron reagent (a boronic acid or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[10]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the new C-C bond, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6] Bulky ligands can also accelerate this final step, preventing unwanted side reactions.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition R¹ = 4-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidinyl) X = Cl pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₂) pd2_complex->transmetalation + Base pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (R¹-R²) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Evaluating Phosphine Ligands: The Synergy of Sterics and Electronics

The effectiveness of a phosphine ligand in activating challenging substrates like this compound is governed by a delicate balance of its steric and electronic properties.

  • Steric Bulk: Large, sterically demanding ligands promote the formation of coordinatively unsaturated 12-electron monoligated palladium complexes (L-Pd(0)).[6] These species are significantly more reactive in oxidative addition compared to their more coordinated (L₂-Pd(0)) counterparts.[7][8] The steric hindrance also facilitates the final reductive elimination step.

  • Electron-Donating Ability: Electron-rich phosphines, typically those with alkyl rather than aryl substituents, increase the electron density on the palladium atom. This enhanced nucleophilicity of the metal center lowers the activation barrier for oxidative addition into the electron-poor C-Cl bond.[11]

For heteroaromatic chlorides, ligands that are both highly bulky and electron-donating have proven to be the most effective.[7][8]

A Comparative Analysis of Phosphine Ligands

Ligand ClassExample Ligand(s)Typical ConditionsPerformance & Key Characteristics
Buchwald Biaryl Phosphines SPhos, XPhos1-2 mol% Pd, 80-110 °CExcellent. These are the state-of-the-art ligands for challenging couplings. Their bulky and electron-rich nature provides high catalytic activity and stability, leading to high yields even with low catalyst loadings.[7][15] SPhos, in particular, shows unprecedented scope for heteroaryl couplings.[15]
Fu Dialkylphosphines P(t-Bu)₃1-3 mol% Pd, RT-80 °CGood to Very Good. Tri-tert-butylphosphine and related ligands were among the first to show high efficacy for aryl chlorides.[9][10] They are highly electron-rich but can be sensitive to air.
Traditional Triarylphosphines PPh₃3-5 mol% Pd, >100 °CPoor to Moderate. Triphenylphosphine is inexpensive but generally ineffective for activating C-Cl bonds on electron-deficient heterocycles. It lacks the requisite steric bulk and electron-donating character, often leading to low or no conversion.[13]
Chelating Diphosphines Xantphos2-4 mol% Pd, 100-120 °CModerate. While effective in some C-N couplings, ligands like Xantphos can be less efficient for Suzuki couplings of difficult chlorides compared to the more sterically demanding monophosphine Buchwald ligands.[16]

Based on extensive literature for similar substrates, Buchwald-type ligands, particularly SPhos and XPhos, are the recommended choice for achieving high efficiency and yield in the Suzuki coupling of this compound.

Ligand_Structures cluster_buchwald Buchwald Ligands (e.g., XPhos) cluster_fu Fu Ligands (e.g., P(t-Bu)₃) cluster_traditional Traditional Ligands (e.g., PPh₃) xphos ptbu3 pph3

Caption: Representative structures of different phosphine ligand classes.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid partners.

Materials:
  • This compound (1.0 eq.)[17][18]

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium precatalyst (e.g., XPhos Pd G2, Pd₂(dba)₃) (1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, SPhos) (2-4 mol% if not using a precatalyst)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, or DMF/EtOH/H₂O 1:1:0.5)[19][20]

Procedure:
  • Reaction Setup: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst (or palladium source and ligand), and the base.[20]

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[20]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). The reaction can be performed using conventional heating or microwave irradiation, which may significantly reduce reaction times.[19][21]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).[1]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[20]

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup (Substrate, Boronic Acid, Catalyst, Base) start->setup inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (Conventional or Microwave) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up (Dilute & Extract) monitor->workup purify 7. Purify (Column Chromatography) workup->purify end End: Characterized Product purify->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Conclusion and Future Outlook

The efficient Suzuki-Miyaura coupling of this compound is a critical transformation in pharmaceutical synthesis. While the inertness of the C-Cl bond presents a challenge, it is readily overcome by the rational selection of a palladium catalyst system. The evidence from related heteroaryl couplings strongly indicates that modern, bulky, and electron-rich biaryl monophosphine ligands, such as SPhos and XPhos from the Buchwald family, are vastly superior to traditional phosphines for this application.[7] They provide a combination of high reactivity, catalyst stability, and broad substrate scope necessary for reliable and high-yielding synthesis. As ligand design continues to evolve, the development of even more active and robust catalysts will further streamline the synthesis of complex, life-saving therapeutics.

References

Navigating the Synthesis of Pyrrolo[2,3-d]pyrimidines: A Comparative Analysis of SEM and Tosyl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthesis, however, presents a nuanced challenge: the acidic N-H proton of the pyrrole ring necessitates the use of a protecting group to ensure regioselectivity and prevent unwanted side reactions during subsequent functionalization. The choice of this protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route.

This guide provides an in-depth comparative analysis of two commonly employed N-protecting groups in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives: the 2-(trimethylsilyl)ethoxymethyl (SEM) group and the p-toluenesulfonyl (tosyl) group. Drawing upon established literature and field-proven insights, we will dissect the intricacies of their application, from installation and stability to their influence on key synthetic transformations and eventual removal.

The Contenders: SEM and Tosyl at a Glance

The ideal protecting group should be easily introduced and removed under mild conditions that do not compromise the integrity of the core structure. It must also be stable to the reaction conditions required for subsequent modifications of the molecule. Both SEM and tosyl groups have found utility in this context, yet their distinct chemical properties render them suitable for different synthetic strategies.

FeatureSEM (2-(trimethylsilyl)ethoxymethyl)Tosyl (p-toluenesulfonyl)
Introduction Typically requires a strong base (e.g., NaH) and SEM-Cl.Often installed using tosyl chloride (TsCl) in the presence of a base like triethylamine or pyridine.
Stability Generally stable to a wide range of non-fluoride-based reagents.Robust and stable to many reaction conditions, including strongly acidic and oxidizing environments.
Key Reactivity Influence The SEM group is known to facilitate directed ortho-metalation (DoM) at the C6 position.[1][3]The electron-withdrawing nature of the tosyl group can deactivate the pyrrole ring towards certain electrophilic substitutions.
Deprotection Commonly removed with fluoride sources (e.g., TBAF) or strong acids (e.g., TFA).[4][5]Typically cleaved under basic conditions (e.g., NaOH, KOH) or via reductive methods.

Deep Dive: The SEM Group in Action

The SEM group has gained popularity due to its reliable introduction and, most notably, its ability to direct lithiation to the adjacent C6 position of the pyrrolo[2,3-d]pyrimidine core. This strategic advantage allows for the precise introduction of various substituents at a key position for pharmacological activity.

Experimental Protocol: SEM Protection

A typical procedure for the N-protection of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with SEM chloride is as follows:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous aprotic solvent (e.g., THF, DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-SEM protected pyrrolo[2,3-d]pyrimidine.

The Power of Directed Lithiation

Once protected, the SEM-adorned pyrrolo[2,3-d]pyrimidine can be selectively functionalized at the C6 position. This is typically achieved by treatment with a strong lithium base, such as lithium diisopropylamide (LDA), at low temperatures, followed by quenching with an appropriate electrophile.[1][3]

Figure 1: General workflow for C6-functionalization via SEM-directed lithiation.

Navigating SEM Deprotection: A Word of Caution

While powerful, the removal of the SEM group is not without its challenges. The most common method involves fluoride-mediated cleavage, often using tetrabutylammonium fluoride (TBAF). However, acidic conditions with reagents like trifluoroacetic acid (TFA) are also employed.[4][5] A notable drawback of SEM deprotection is the release of formaldehyde, which can lead to undesired side reactions, including the formation of tricyclic byproducts.[4][6] Careful optimization of deprotection conditions is therefore crucial to maximize the yield of the desired product.

The Workhorse: The Tosyl Group

The tosyl group is a classic and robust protecting group for nitrogen heterocycles. Its strong electron-withdrawing nature can significantly influence the reactivity of the pyrrolo[2,3-d]pyrimidine system.

Experimental Protocol: Tosyl Protection

The introduction of a tosyl group onto the pyrrole nitrogen can be achieved under milder basic conditions compared to SEM protection:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Add triethylamine (Et3N, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Reactivity and Deprotection Considerations

The electron-withdrawing tosyl group can deactivate the pyrrole ring, which can be advantageous in preventing unwanted electrophilic substitution. However, this deactivation can also hinder desired reactions.

Deprotection of the tosyl group is typically accomplished under basic conditions, for instance, by heating with aqueous sodium hydroxide. This method is effective but may not be suitable for substrates containing base-labile functional groups.

Figure 2: Standard deprotection of the tosyl group.

Head-to-Head Comparison and Strategic Recommendations

ConsiderationSEM GroupTosyl GroupRecommendation
Directed C6-Functionalization Excellent directing group for lithiation.[1][3]Does not effectively direct lithiation.For syntheses requiring specific C6 modification, the SEM group is the superior choice .
Stability to Acidic Conditions Moderately stable; can be cleaved by strong acids.[4][5]Highly stable.For multi-step syntheses involving acidic reagents, the tosyl group offers greater stability .
Deprotection Mildness Fluoride-based deprotection is generally mild, but can have side reactions.[4][6]Basic hydrolysis can be harsh for sensitive substrates.The choice depends on the overall functionality of the molecule. For base-sensitive compounds, SEM deprotection may be preferable , with careful optimization.
Cost and Availability SEM-Cl is a relatively common and affordable reagent.Tosyl chloride is a widely available and inexpensive commodity chemical.For large-scale synthesis where cost is a primary driver, the tosyl group may be more economical .

Conclusion: A Tale of Two Protecting Groups

The choice between SEM and tosyl protecting groups in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives is not a matter of one being definitively better than the other, but rather a strategic decision based on the specific synthetic route and target molecule.

The SEM group shines when regioselective functionalization at the C6 position is desired, offering a powerful tool for introducing molecular complexity. However, researchers must be mindful of the potential for side reactions during deprotection.

The tosyl group , on the other hand, is a robust and reliable workhorse, providing excellent stability under a variety of conditions. While it does not offer the same directing capabilities as the SEM group, its straightforward application and removal under basic conditions make it a valuable option for many synthetic endeavors.

Ultimately, a thorough understanding of the properties and reactivity profiles of both protecting groups is essential for the rational design and successful execution of synthetic routes toward novel and medicinally important pyrrolo[2,3-d]pyrimidine derivatives.

References

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

This document serves as an essential guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound (CAS No: 479633-63-1). As a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, its proper management in the laboratory is paramount to ensuring personnel safety and experimental integrity.[1][2] This guide moves beyond a simple checklist, providing the causal logic behind each procedural step to foster a deeply ingrained culture of safety.

Hazard Assessment: Understanding the Compound

This compound is a solid organic compound with specific, well-documented hazards.[3] A thorough understanding of these risks is the foundation of a robust safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard identification for this compound.

GHS Hazard Classification:

Hazard ClassCodeDescriptionPictogramSignal Word
Acute Toxicity, OralH302Harmful if swallowed.GHS07 (Exclamation Mark)Warning [3]
Skin IrritationH315Causes skin irritation.[4]GHS07 (Exclamation Mark)Warning
Eye IrritationH319Causes serious eye irritation.[4]GHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[4]GHS07 (Exclamation Mark)Warning [3]

The molecular structure, featuring a chlorinated pyrimidine ring, makes the compound reactive towards nucleophiles, a critical consideration during experimental design.[2] The tosyl group enhances its stability for handling compared to its precursor, but the inherent hazards of the pyrrolopyrimidine core remain.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure through inhalation, ingestion, and dermal contact. The selection of specific PPE is not arbitrary; it is a direct response to the identified hazards.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye & Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield.[5][6]Rationale: The H319 classification indicates a risk of serious eye irritation.[4][7] Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from airborne powder and splashes. A full-face shield should be worn over goggles when there is a significant risk of splashing.[8]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[8]Rationale: The H315 classification necessitates robust skin protection.[4][7] Nitrile gloves provide excellent protection against incidental contact with a wide range of organic solids and solvents. Always inspect gloves for punctures or degradation before use and change them frequently, especially if contamination is suspected.[8]
Body Protection A flame-resistant laboratory coat with full-length sleeves.Rationale: Protects skin and personal clothing from accidental spills and contamination. The coat should be fully buttoned to provide maximum coverage.[8]
Respiratory Protection All handling must be conducted within a certified chemical fume hood.Rationale: The H335 classification indicates a risk of respiratory irritation from inhaling the fine powder.[4] A properly functioning fume hood is the primary engineering control to prevent inhalation exposure.[8] If a fume hood is unavailable, a respirator with an appropriate organic vapor/particulate cartridge may be required, but this should be a last resort and subject to a formal risk assessment.

Safe Handling & Operations Workflow

Adherence to a systematic workflow minimizes the potential for exposure and cross-contamination. The following protocol outlines the essential steps for handling this compound from receipt to use.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Verify the location of the nearest safety shower and eyewash station.[9] Assemble all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing: Conduct all weighing operations within the fume hood. Use a disposable weigh boat to prevent contamination of the analytical balance. Tare the balance with the weigh boat before carefully transferring the solid compound.

  • Dissolution/Reaction Setup: If preparing a solution, add the solvent to the reaction vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust generation. Keep reaction vessels covered to the extent possible.

  • Post-Handling Cleanup: Decontaminate any surfaces or equipment that may have come into contact with the chemical. Wipe the area with an appropriate solvent and dispose of the cleaning materials as hazardous solid waste.

  • Doffing PPE: Remove PPE in the designated area, removing gloves last to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[4]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase P1 Verify Fume Hood & Safety Equipment P2 Assemble Materials P1->P2 P3 Don Full PPE P2->P3 H1 Weigh Compound P3->H1 H2 Transfer to Vessel H1->H2 H3 Add Solvent & Mix H2->H3 H4 Monitor Reaction H3->H4 C1 Decontaminate Surfaces & Equipment H4->C1 C2 Segregate & Dispose Waste C1->C2 C3 Doff PPE C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Standard operational workflow for handling the compound.

Emergency Procedures: A Rapid Response Plan

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. If skin irritation occurs or persists, seek medical advice.[4]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[4] If respiratory symptoms develop, call a poison center or physician.

Spill Response:

  • Minor Spill (inside a fume hood): Alert others in the area. Use a chemical spill kit with absorbent pads to contain the spill. Wearing appropriate PPE, clean the area and place all contaminated materials into a designated hazardous waste container.

  • Major Spill (outside a fume hood): Evacuate the laboratory immediately. Isolate the area by closing doors and prevent entry. Notify your institution's Environmental Health & Safety (EHS) department or emergency response team.[11] Do not attempt to clean up a major spill without specialized training.

Waste Disposal Plan

As a halogenated organic compound, this compound and all materials contaminated with it must be disposed of as hazardous waste.[12][13] Improper disposal, such as discarding in regular trash or pouring down the drain, is a serious compliance violation and environmental hazard.

Waste Segregation is Key:

  • Solid Waste: Place all contaminated solid materials—including gloves, weigh boats, paper towels, and absorbent pads—into a dedicated, clearly labeled "Hazardous Solid Waste" container.[8][11]

  • Liquid Waste: Collect all solutions containing the compound and any contaminated solvents in a sealed, properly vented, and clearly labeled "Halogenated Organic Waste" container.[12][14] Do not mix with non-halogenated waste streams.

  • Sharps: Any contaminated needles or sharp objects must be placed in a designated hazardous sharps container.

All waste containers must be kept closed except when adding waste, and they must be stored in a designated satellite accumulation area until pickup by EHS personnel.[12][14]

G cluster_waste_type Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream Start Waste Generated IsLiquid Liquid or Solid? Start->IsLiquid IsSharp Sharp Object? IsLiquid->IsSharp Solid LiquidBin Container: Halogenated Organic Waste IsLiquid->LiquidBin Liquid SolidBin Container: Hazardous Solid Waste IsSharp->SolidBin No SharpBin Container: Hazardous Sharps Waste IsSharp->SharpBin Yes

Caption: Decision workflow for proper waste segregation.

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.